S,S-Diphenylsulfilimine monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
imino(diphenyl)-λ4-sulfane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS.H2O/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYIQQZVOCMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)C2=CC=CC=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465801 | |
| Record name | S,S-Diphenylsulfilimine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68837-61-6 | |
| Record name | S,S-Diphenylsulfilimine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S,S-Diphenylsulfilimine Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of S,S-Diphenylsulfilimine Monohydrate
Introduction
S,S-Diphenylsulfilimine and its hydrated form, S,S-Diphenylsulfilimine monohydrate, represent a class of organosulfur compounds that have garnered interest in synthetic chemistry. The unique S=N bond, a functional group known as a sulfilimine or sulfimide, imparts specific chemical reactivity that makes it a valuable intermediate. For researchers, particularly those in drug development, a thorough understanding of the physicochemical properties of such molecules is paramount. These properties govern a compound's behavior from synthesis and purification to its formulation and potential biological interactions. This guide provides a comprehensive analysis of the core physicochemical characteristics of S,S-Diphenylsulfilimine monohydrate, offering both established data and field-proven insights into the methodologies used for their determination.
Chemical Identity and Structure
S,S-Diphenylsulfilimine monohydrate is a crystalline solid. The core structure consists of a sulfur atom double-bonded to a nitrogen atom and single-bonded to two phenyl rings. The monohydrate form incorporates one molecule of water per molecule of the sulfilimine.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| IUPAC Name | imino(diphenyl)-λ4-sulfane;hydrate | [1] |
| Synonyms | S,S-Diphenylsulfimide monohydrate, Diphenylsulfimid | [1] |
| CAS Number | 68837-61-6 | [1][2] |
| Molecular Formula | C₁₂H₁₃NOS | [1] |
| Molecular Weight | 219.30 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [2] |
The structural integrity and purity of S,S-Diphenylsulfilimine monohydrate are foundational to its application. The presence of the water molecule can influence its crystal packing and, by extension, its physical properties such as melting point and stability.
Crystallographic and Solid-State Properties
The three-dimensional arrangement of molecules in the solid state is a critical determinant of a compound's bulk properties. X-ray crystallography provides the definitive method for elucidating this arrangement.
Crystal Structure
The crystal structure of S,S-Diphenylsulfilimine monohydrate has been determined and is available in the Crystallography Open Database (COD).[1] The key crystallographic parameters are summarized below.
Table 2: Crystallographic Data for S,S-Diphenylsulfilimine Monohydrate
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [1] |
| Space Group | P b c a | [1] |
| a | 5.1467 Å | [1] |
| b | 20.1417 Å | [1] |
| c | 21.4008 Å | [1] |
| α, β, γ | 90.00° | [1] |
| Z | 8 | [1] |
Understanding the Data: The orthorhombic crystal system with the space group P b c a indicates a specific set of symmetry elements within the crystal lattice. The unit cell dimensions (a, b, c) define the size of the repeating unit of the crystal. This information is vital for solid-state characterization and for understanding potential polymorphism, which can have significant implications in drug development.
Melting Point
The melting point is a fundamental indicator of purity and is influenced by the strength of the intermolecular forces in the crystal lattice.
Table 3: Melting Point of S,S-Diphenylsulfilimine Monohydrate
| Property | Value | Source(s) |
| Melting Point | 67-71 °C | [2] |
The relatively low melting point suggests that the intermolecular forces, while significant enough to form a stable crystal lattice, are not exceptionally strong. The presence of the water of hydration likely plays a role in the hydrogen bonding network within the crystal.
Solution-State Properties: Solubility and Acidity
The behavior of a compound in solution is critical for its use in synthesis and for its potential biological activity. Solubility and pKa are two of the most important parameters in this regard.
Solubility Profile
Quantitative solubility data for S,S-Diphenylsulfilimine monohydrate is not extensively reported in the literature. However, qualitative descriptions are available.
Table 4: Qualitative Solubility of S,S-Diphenylsulfilimine Monohydrate
| Solvent Class | Solubility | Source |
| Water | Slightly soluble | [2] |
| Non-polar (Hexane) | Slightly soluble | [2] |
| Polar Aprotic (THF, Acetone) | Soluble | [2] |
| Polar Protic (Alcohol) | Soluble | [2] |
| Chlorinated (Chloroform) | Soluble | [2] |
| Aromatic (Benzene) | Soluble | [2] |
Expert Insight: The observed solubility pattern is consistent with the molecule's structure. The two phenyl groups provide significant non-polar character, contributing to solubility in less polar solvents like benzene and chloroform. The polar S=N bond and the water of hydration allow for interactions with polar solvents. The limited solubility in water is likely due to the dominance of the hydrophobic phenyl groups.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining thermodynamic solubility is the shake-flask method.[3] This approach ensures that an equilibrium is reached between the dissolved and undissolved compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of S,S-Diphenylsulfilimine monohydrate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter.
-
Quantification: Accurately dilute a known aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Caption: Workflow for solubility determination.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. For S,S-Diphenylsulfilimine, the proton on the nitrogen atom is the most acidic. The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
Table 5: pKa of S,S-Diphenylsulfilimine
| Property | Value (in DMSO) | Source |
| pKa | 26.2 | [4] |
Expert Insight: A pKa of 26.2 in DMSO indicates that S,S-Diphenylsulfilimine is a very weak acid. In aqueous solution, the pKa is expected to be significantly lower but still in the weakly acidic to neutral range. This means that under physiological pH conditions (around 7.4), the compound will exist almost exclusively in its neutral, protonated form.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, allowing for its identification and the elucidation of its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. PubChem contains entries for both ¹H and ¹³C NMR spectra of S,S-Diphenylsulfilimine monohydrate.[1]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings and a signal for the N-H proton. The aromatic protons will likely appear as a complex multiplet in the range of 7-8 ppm. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the phenyl rings. The number of signals will depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Key functional groups have characteristic absorption frequencies. An FTIR spectrum for S,S-Diphenylsulfilimine monohydrate is available on PubChem.[1]
Table 6: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | ~3300 |
| C-H stretch (aromatic) | ~3100-3000 |
| C=C stretch (aromatic) | ~1600-1450 |
| S=N stretch | ~950-1000 |
| O-H stretch (water) | Broad, ~3500-3200 |
Expert Insight: The S=N stretching frequency is a key diagnostic peak for sulfilimines. Its exact position can provide information about the electronic nature of the substituents on the sulfur and nitrogen atoms. The broad O-H stretch from the water of hydration is also a characteristic feature of the monohydrate.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of S,S-Diphenylsulfilimine monohydrate with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first for subtraction.
Caption: Workflow for FTIR analysis (KBr pellet).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For organic molecules, it is particularly useful for studying conjugated systems.
Stability and Reactivity
The stability of a compound under various conditions is a critical factor in its handling, storage, and application.
-
Thermal Stability: S,S-Diphenylsulfilimine monohydrate is reported to decompose at 100 °C in the absence of a solvent.[2]
-
Hygroscopicity: The anhydrous form of S,S-diphenylsulfilimine is hygroscopic, readily absorbing water from the atmosphere to form the monohydrate.[2]
-
Storage: It is recommended to store the compound in the dark. Storage at room temperature for extended periods can lead to decomposition, evidenced by the smell of diphenyl sulfide.[2]
In terms of reactivity, S,S-Diphenylsulfilimine is primarily known for its utility as a synthetic intermediate. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. It has been used in the preparation of various N-substituted sulfilimines.
Relevance in Drug Development and Biological Context
While S,S-Diphenylsulfilimine itself is not a known therapeutic agent, the sulfilimine and related sulfoximine moieties are of growing interest in medicinal chemistry.[6] They are considered bioisosteres of sulfones and sulfonamides, and their introduction into drug candidates can favorably modulate physicochemical properties such as solubility and metabolic stability.[6]
Although direct cytotoxicity data for S,S-Diphenylsulfilimine is scarce, studies on structurally related diphenylsulfone and diphenylselenide compounds have shown biological activity, including cytotoxicity against cancer cell lines.[7][8] For instance, certain diphenylselenides have been shown to disrupt the mitotic apparatus in tumor cells.[9] The biological potential of sulfonamide and Schiff base derivatives, which can be synthesized from sulfilimines, is also well-documented, with activities ranging from antimicrobial to anticancer.[7][10][11]
This contextual information is crucial for drug development professionals, as it highlights the potential for S,S-Diphenylsulfilimine to serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.
Conclusion
S,S-Diphenylsulfilimine monohydrate is a compound with a well-defined set of physicochemical properties that are critical to its use in synthetic chemistry. Its solid-state structure, solubility profile, and spectral characteristics are all consistent with its molecular structure. While it is primarily utilized as a synthetic tool, the growing interest in sulfilimine-containing compounds in medicinal chemistry underscores the importance of a thorough understanding of its fundamental properties. This guide provides a foundation for researchers and drug development professionals to effectively utilize and further investigate this versatile molecule.
References
-
PubChem. S,S-Diphenylsulfilimine Monohydrate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information for Organic & Biomolecular Chemistry. [Link]
-
MDPI. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000682). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]
-
Euroasia Journal of Mathematics, Engineering, Natural & Medical Sciences. Investigation of the Biological Activities of Sulfonamide-Based Imine Compounds. [Link]
-
Homeland Security. Technical Note: Experimental Determination of Chemical Solubility in Water. [Link]
-
National Center for Biotechnology Information. Cytotoxic effect of disulfiram/copper on human cervical cancer cell lines and LGR5-positive cancer stem-like cells. [Link]
-
Science.gov. cell line cytotoxicity: Topics by Science.gov. [Link]
-
PubMed. Preliminary study on cytotoxicity of selegiline on different cancer cell lines: exploration of the induction of ROS-independent apoptosis in breast cancer cells. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Center for Biotechnology Information. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles. [Link]
-
ResearchGate. Cytotoxicity of compounds on different cell lines. [Link]
-
Michigan State University. UV-Visible Spectroscopy. [Link]
-
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
-
ResearchGate. Simulated UV-Vis absorption spectrum and oscillator strength of the... [Link]
-
ResearchGate. List of molecules and experimental pKa values used for Table 2 The... [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Oxford Academic. Sulfilimine. II. IR, UV and NMR Spectroscopic Studies. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
National Center for Biotechnology Information. Attenuated total reflection-Fourier transform infrared spectroscopic imaging of pharmaceuticals in microfluidic devices. [Link]
-
MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of the reaction of S,S-diphenylsulfilimine with a series of aryl halides. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
PubMed. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. [Link]
-
Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. [Link]
-
SciSpace. FTIR imaging and ATR-FT-Far-IR synchrotron spectroscopy of pig ear skin. [Link]
Sources
- 1. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. euroasiajournal.org [euroasiajournal.org]
- 11. ijpsonline.com [ijpsonline.com]
A Technical Guide to S,S-Diphenylsulfilimine Monohydrate for Advanced Research Applications
Executive Summary
S,S-Diphenylsulfilimine monohydrate is a versatile and valuable reagent in modern synthetic organic chemistry. Identified by its CAS Number 68837-61-6 , this compound serves primarily as a potent nucleophilic iminating agent, enabling the formation of a sulfur-nitrogen bond.[1][2] Its principal utility lies in the synthesis of N-substituted sulfilimines through nucleophilic attack on various electrophilic substrates, particularly activated aryl halides.[3] This guide provides an in-depth analysis of its chemical properties, molecular structure, synthesis, reactivity, and key applications, tailored for researchers and professionals in drug development and chemical synthesis.
Core Compound Identification and Properties
2.1 Chemical Identifiers Precise identification is critical for regulatory compliance and experimental reproducibility. The key identifiers for S,S-Diphenylsulfilimine monohydrate are summarized below.
| Identifier | Value |
| CAS Number | 68837-61-6[1][2][4] |
| Molecular Formula | C₁₂H₁₃NOS or (C₆H₅)₂S=NH · H₂O[1][2] |
| Molecular Weight | 219.30 g/mol [1][4] |
| InChI Key | YLGYIQQZVOCMDO-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=CC=C(C=C1)S(=N)C2=CC=CC=C2.O[4] |
2.2 Physicochemical Properties The physical characteristics of the compound are essential for determining appropriate handling, storage, and reaction conditions.
| Property | Value |
| Appearance | White to almost-white crystalline powder[2] |
| Melting Point | 67-71 °C (lit.)[2] |
| Solubility | Slightly soluble in water and hexane; Soluble in alcohol, benzene, THF, chloroform, and acetone[2] |
2.3 Molecular and Crystal Structure S,S-Diphenylsulfilimine monohydrate consists of a central sulfur(IV) atom double-bonded to an imine nitrogen and single-bonded to two phenyl rings. The monohydrate form incorporates one molecule of water into its crystal lattice.
Caption: 2D structure of S,S-Diphenylsulfilimine monohydrate.
2.3.1 Crystallographic Data X-ray crystallography provides definitive structural proof. The crystal structure of S,S-Diphenylsulfilimine monohydrate has been determined, offering precise atomic coordinates and spatial arrangement.[4]
| Parameter | Value |
| COD Number | 7050675 |
| Space Group | P b c a |
| Cell Length a | 5.1467 Å |
| Cell Length b | 20.1417 Å |
| Cell Length c | 21.4008 Å |
| Cell Angle α | 90.00° |
| Cell Angle β | 90.00° |
| Cell Angle γ | 90.00° |
Data sourced from the Crystallography Open Database via PubChem.[4]
Synthesis and Availability
3.1 Commercial Sourcing For most research applications, S,S-Diphenylsulfilimine monohydrate is readily available from major chemical suppliers.[3] This commercial availability obviates the need for in-house synthesis, ensuring high purity and saving significant development time.
3.2 General Synthetic Principles Conceptually, sulfilimines are accessible via several classic routes. The most common methods involve the controlled reaction of a sulfide with an N-halo compound or an amine in the presence of an oxidizing agent.[3] This approach builds the crucial S=N bond during the reaction sequence.
Caption: Conceptual workflow for classical sulfilimine synthesis.
3.3 Modern Synthetic Advances: A Redox-Neutral Approach Recent advancements in synthetic methodology have led to the development of metal-free, redox-neutral routes to sulfilimines. One innovative strategy involves the selective S-alkylation of sulfenamides.[5] This method avoids the use of harsh oxidants and metal catalysts, aligning with green chemistry principles and offering an alternative pathway with high atom economy. While not the standard preparation for the parent diphenylsulfilimine, this approach is highly relevant for creating diverse, functionalized sulfilimines in drug discovery.[5]
Key Reactivity and Mechanistic Insights
4.1 Nucleophilic Character The synthetic utility of S,S-diphenylsulfilimine is dominated by the nucleophilic character of the imine nitrogen atom. This lone pair of electrons readily attacks electron-deficient centers, making it an excellent reagent for introducing the "=NSPh₂" moiety.
4.2 Mechanism of N-Arylation via SₙAr A primary application of S,S-diphenylsulfilimine is in the N-arylation via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[3] This reaction is most efficient with aryl halides that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions.
The reaction proceeds as follows:
-
Nucleophilic Attack: The sulfilimine nitrogen attacks the electron-deficient carbon atom bearing the halide.
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.
-
Elimination of Halide: The aromaticity of the ring is restored by the elimination of the halide leaving group.
A second equivalent of the sulfilimine base is typically required to neutralize the hydrogen halide (e.g., HCl, HF) generated during the reaction.[3]
Caption: General mechanism for N-Arylation using S,S-Diphenylsulfilimine.
Applications in Synthetic Chemistry
5.1 Synthesis of N-Aryl and N-Heteroaryl Sulfilimines S,S-Diphenylsulfilimine monohydrate is a proven reagent for preparing a wide range of N-substituted sulfilimines. Documented applications include its reaction with:
-
Activated Uracil Derivatives: To prepare N-(5-nitrosouracil-6-yl)sulfilimines and related compounds.[2]
-
Halogenated Nitroaromatics: The kinetics and mechanism of its reaction with compounds like 1-fluoro-2,4-dinitrobenzene and 2-chloro-5-nitropyridine have been extensively studied.[6]
-
Polyhalogenated Heterocycles: It serves as an effective method for introducing a nitrogen function into highly halogenated aromatic systems where traditional amination might fail.[3]
5.2 Experimental Protocol: Synthesis of an N-Aryl-S,S-diphenylsulfilimine (Representative) This protocol is a representative example based on the literature for the reaction of S,S-diphenylsulfilimine with an activated aryl halide.[3]
Objective: To synthesize an N-Aryl-S,S-diphenylsulfilimine via SₙAr reaction.
Materials:
-
S,S-Diphenylsulfilimine monohydrate (2.2 equivalents)
-
Activated Aryl Halide (e.g., 1-fluoro-2,4-dinitrobenzene) (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the activated aryl halide (1.0 eq.) in anhydrous THF.
-
Reagent Addition: To this solution, add a solution of S,S-Diphenylsulfilimine monohydrate (2.2 eq.) in anhydrous THF dropwise at room temperature.
-
Causality Note: Using two equivalents of the sulfilimine is crucial. One equivalent acts as the nucleophile, while the second serves as a base to quench the proton released, preventing protonation of the starting material and driving the reaction to completion.[3]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Workup and Isolation: Upon completion, a precipitate of S,S-diphenylaminosulfonium halide will form.
-
Causality Note: THF is the solvent of choice as it effectively dissolves the reactants and the N-aryl product while being a poor solvent for the aminosulfonium salt byproduct, allowing for its simple removal by filtration.[3]
-
-
Filtration: Filter the reaction mixture to remove the precipitated byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final N-Aryl-S,S-diphenylsulfilimine product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Safety, Handling, and Storage
6.1 GHS Hazard Profile It is imperative to handle this reagent with appropriate safety precautions, as it is classified with several hazards.
| GHS Code | Hazard Statement |
| H302 | Harmful if swallowed[2][4] |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H400 | Very toxic to aquatic life[2][4] |
6.2 Recommended Handling Procedures
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2]
-
Handling: Avoid generating dust. Wash hands and exposed skin thoroughly after handling.
-
Spills: In case of a spill, contain the material and dispose of it as hazardous waste. Avoid release into the environment.[2]
6.3 Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably below +30°C.[2]
-
Stability: The anhydrous form is hygroscopic.[6] Prolonged storage, especially if exposed to light or air, can lead to degradation, often indicated by the smell of diphenyl sulfide.[6]
References
-
S,S-Diphenylsulfilimine monohydrate - CHEMICAL POINT (Italian). (URL: [Link])
-
S,S-Diphenylsulfilimine monohydrate - CHEMICAL POINT (German). (URL: [Link])
-
Preparation of a Series of N-Aryl-S,S-diphenylsulfilimines by Nucleophilic Attack of S,S-Diphenyl- sulfilimine on Activated Hal - RSC Publishing. (URL: [Link])
-
Chemical Label S,S-Diphenylsulfilimine Monohydrate. (URL: [Link])
-
S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem. (URL: [Link])
-
S,s-diphenylsulfilimine monohydrate (C12H11NS) - PubChemLite. (URL: [Link])
-
S,S-Diphenylsulfilimine | C12H11NS | CID 608422 - PubChem. (URL: [Link])
-
Material Safety Data Sheet - ScienceLab. (URL: [Link])
-
Redox-Neutral Synthesis of Sulfilimines through the S-Alkylation of Sulfenamides - ChemRxiv. (URL: [Link])
Sources
- 1. scbt.com [scbt.com]
- 2. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [amp.chemicalbook.com]
- 3. Preparation of a Series of N-Aryl-S,S-diphenylsulfilimines by Nucleophilic Attack of S,S-Diphenyl-sulfilimine on Activated Halogenoaromatic Compounds - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]
The Enduring Utility of S,S-Diphenylsulfilimine Monohydrate: From Foundational Discovery to a Versatile Tool in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of the Sulfilimine Moiety
In the vast landscape of chemical functionalities available to the medicinal chemist, the sulfilimine group (R₂S=NR') occupies a unique and often underappreciated space. As aza-analogues of sulfoxides, these sulfur(IV) compounds present a fascinating intersection of stereochemistry, reactivity, and physicochemical properties. Their ability to engage in a diverse array of chemical transformations, coupled with the stereogenic nature of the sulfur center, has rendered them valuable intermediates and structural motifs in organic synthesis. At the heart of this chemical family lies a foundational member: S,S-Diphenylsulfilimine, particularly in its stable, crystalline monohydrate form. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of S,S-Diphenylsulfilimine monohydrate, offering a technical narrative for its enduring relevance in the research and development of novel therapeutics.
A Historical Perspective: The Dawn of Sulfilimine Chemistry
The journey of sulfilimines began in the early 20th century, a period of fervent discovery in organic chemistry. The seminal work of Mann and Pope in 1922 marked the formal introduction of this new class of organosulfur compounds.[1] Their pioneering research laid the groundwork for understanding the fundamental nature of the sulfur-nitrogen bond in these "sulphilimines," as they were then termed.
The initial synthesis of these compounds was a testament to the exploratory spirit of the era. While the precise details of the first synthesis of S,S-diphenylsulfilimine in this 1922 paper are a cornerstone of organosulfur history, the subsequent decades saw a gradual evolution in synthetic methodologies. For a comprehensive overview of the development of sulfilimine chemistry in the mid-20th century, the 1977 review by Gilchrist and Moody in Chemical Reviews stands as an indispensable resource.[2] This work meticulously documents the burgeoning understanding of sulfilimine reactivity and the refinement of synthetic approaches, setting the stage for their eventual adoption as versatile chemical tools.
Modern Synthesis and Structural Elucidation of the Monohydrate
While early methods established the existence of sulfilimines, the isolation and definitive characterization of S,S-Diphenylsulfilimine in its stable monohydrate form is a more recent development. A pivotal contribution came from Elsegood and colleagues in 2002, who not only provided a robust synthetic protocol but also elucidated the precise solid-state structure of the monohydrate through X-ray crystallography.[3]
Causality in Experimental Design: The Elsegood Synthesis
The modern synthesis of S,S-Diphenylsulfilimine monohydrate, as detailed by Elsegood et al., represents a significant refinement over earlier methods. The choice of reagents and reaction conditions is a deliberate exercise in maximizing yield, purity, and safety.
Key Reagents and Their Rationale:
-
Diphenyl sulfide ((C₆H₅)₂S): The readily available and stable starting material that provides the S,S-diphenyl scaffold.
-
O-Mesitylenesulfonylhydroxylamine (MSH): A highly effective aminating agent. Its selection is predicated on its ability to deliver a neutral "NH" group to the electron-rich sulfur atom of the diphenyl sulfide. The mesitylenesulfonyl group is an excellent leaving group, driving the reaction forward.
-
Dichloromethane (CH₂Cl₂): A common, relatively non-polar solvent that effectively dissolves the reactants and facilitates the reaction.
-
Aqueous work-up: The use of water is crucial for the formation of the monohydrate. The final product crystallizes with one molecule of water per molecule of the sulfilimine, which enhances its stability and ease of handling.
Experimental Protocol: Synthesis of S,S-Diphenylsulfilimine Monohydrate
The following protocol is adapted from the work of Elsegood et al. (2002).
Step 1: Amination of Diphenyl Sulfide
-
Dissolve diphenyl sulfide in dichloromethane.
-
Add a solution of O-Mesitylenesulfonylhydroxylamine (MSH) in dichloromethane dropwise to the diphenyl sulfide solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
The product, the protonated sulfilimine, will precipitate from the solution.
Step 2: Deprotonation and Formation of the Monohydrate
-
Isolate the precipitated protonated sulfilimine by filtration.
-
Resuspend the solid in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate solution.
-
Stir vigorously until the solid dissolves and the deprotonation is complete.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield a solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/hexane) to obtain pure S,S-Diphenylsulfilimine monohydrate as a white crystalline solid.
Sources
- 1. CXXVII.—The sulphilimines, a new class of organic compounds containing quadrivalent sulphur - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of S,S-Diphenylsulfilimine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for S,S-Diphenylsulfilimine monohydrate, a versatile reagent in synthetic chemistry. Understanding the stability profile of this compound is critical for ensuring its effective use, maintaining its purity, and guaranteeing the reproducibility of experimental results. This document delves into the factors influencing its stability, potential degradation pathways, and provides practical guidance on its proper handling, storage, and the analytical methods for assessing its integrity.
Introduction to S,S-Diphenylsulfilimine Monohydrate
S,S-Diphenylsulfilimine monohydrate [(C₆H₅)₂SNH·H₂O] is a crystalline solid that serves as a valuable synthetic tool. It is utilized in the preparation of various nitrogen-containing compounds.[1] Its reactivity stems from the polarized sulfur-nitrogen bond, making it a key reagent in various chemical transformations. However, this reactivity also contributes to its inherent instability under certain conditions.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₃NOS |
| Molecular Weight | 219.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 67-71 °C |
Stability Profile and Degradation Pathways
S,S-Diphenylsulfilimine monohydrate is susceptible to degradation through several pathways, primarily influenced by temperature, light, humidity, and atmospheric oxygen. Understanding these degradation routes is essential for mitigating decomposition and ensuring the long-term integrity of the compound.
Thermal Degradation
Elevated temperatures can lead to the decomposition of S,S-Diphenylsulfilimine monohydrate. It is reported to decompose at 100 °C in the absence of a solvent. Prolonged storage at room temperature, even for several months, can result in the noticeable smell of diphenyl sulfide, a likely degradation product. This suggests a thermal degradation pathway involving the cleavage of the sulfur-nitrogen bond.
Hydrolytic Degradation
As a monohydrate, the compound has an inherent affinity for water. The sulfilimine functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can catalyze the cleavage of the S-N bond to yield diphenyl sulfoxide and ammonia. The presence of excess moisture can accelerate this process.
Oxidative Degradation
The sulfur atom in S,S-Diphenylsulfilimine is in a lower oxidation state and is thus susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding sulfoximine (S,S-Diphenylsulfoximine). This transformation alters the chemical properties and reactivity of the compound.
Photodegradation
S,S-Diphenylsulfilimine monohydrate is known to be light-sensitive. Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photolytic degradation pathways can be complex, potentially involving radical mechanisms that lead to the cleavage of the S-N and S-C bonds, resulting in a mixture of degradation products.
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways of S,S-Diphenylsulfilimine Monohydrate.
Recommended Storage and Handling Conditions
To ensure the stability and longevity of S,S-Diphenylsulfilimine monohydrate, strict adherence to proper storage and handling protocols is imperative.
Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Store below +30°C. Refrigeration is recommended for long-term storage. | To minimize thermal degradation and slow down the rate of other decomposition reactions. |
| Light | Store in the dark, in an amber or opaque container. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is advised. | The compound is hygroscopic and susceptible to hydrolysis. |
Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood. This is to avoid inhalation of any fine particles and to contain any potential odors from degradation products like diphenyl sulfide.
-
Use personal protective equipment (PPE) , including safety glasses, gloves, and a lab coat.
-
Minimize exposure to air and light during handling. Weigh out the required amount quickly and reseal the container promptly.
-
For sensitive reactions, it is advisable to use freshly opened or properly stored material.
Analytical Methods for Stability Assessment
To monitor the purity and degradation of S,S-Diphenylsulfilimine monohydrate, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for the accurate quantification of the API's purity. The development of such a method typically involves forced degradation studies.
Forced Degradation Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[2]
Objective: To generate degradation products of S,S-Diphenylsulfilimine monohydrate under various stress conditions.
Materials:
-
S,S-Diphenylsulfilimine monohydrate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of S,S-Diphenylsulfilimine monohydrate in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with methanol to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Place a solid sample of S,S-Diphenylsulfilimine monohydrate in an oven at 80°C for 48 hours. Dissolve the stressed sample in methanol to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose a solution of S,S-Diphenylsulfilimine monohydrate (0.1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Control Sample: Prepare a solution of the unstressed compound at the same final concentration (0.1 mg/mL) in methanol.
-
Analysis: Analyze all samples by HPLC.
Example HPLC Method Parameters
The following is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary to achieve the desired separation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Characterization of S,S-Diphenylsulfilimine Monohydrate
Proper characterization of the starting material is essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods for structural confirmation.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the phenyl protons and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the phenyl rings.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, S=N stretching, and aromatic C-H and C=C vibrations.
Conclusion
The stability of S,S-Diphenylsulfilimine monohydrate is a critical factor that must be carefully managed to ensure its successful application in research and development. This technical guide has outlined the key factors affecting its stability, including temperature, light, humidity, and oxygen. By adhering to the recommended storage and handling procedures, and by employing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of this important synthetic reagent. The provided protocols for forced degradation studies and HPLC analysis serve as a foundation for developing a comprehensive understanding of the stability profile of S,S-Diphenylsulfilimine monohydrate in various experimental settings.
References
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. In Pharmaceutical Stress Testing (pp. 1-56). CRC Press.
Sources
A Technical Guide to the Solubility of S,S-Diphenylsulfilimine Monohydrate in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of S,S-Diphenylsulfilimine Monohydrate, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of its behavior in various organic media.
Introduction: The Significance of Solubility in Application
S,S-Diphenylsulfilimine monohydrate [(C₆H₅)₂SNH·H₂O] is a crystalline solid utilized in the synthesis of various nitrogen-containing compounds.[1] Its efficacy in chemical transformations is intrinsically linked to its solubility in the chosen reaction solvent. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yield and purity of the final product. In the context of drug development, solubility is a critical determinant of a compound's bioavailability and formulation feasibility. This guide aims to provide a foundational understanding of the factors governing the solubility of S,S-diphenylsulfilimine monohydrate and to present a robust framework for its experimental determination.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a crystalline solid in a solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the crystal lattice energy of the solid. The principle of "like dissolves like" serves as a useful, albeit simplified, predictive tool.
Molecular Structure and Polarity: S,S-Diphenylsulfilimine possesses a polar S=N bond and two nonpolar phenyl groups. The presence of the water molecule in the monohydrate form introduces the capacity for hydrogen bonding.[2] This amphiphilic nature suggests that its solubility will be significant in solvents with intermediate polarity and those capable of hydrogen bonding.
Crystal Lattice Energy: The crystal structure of S,S-diphenylsulfilimine monohydrate reveals a well-defined arrangement of molecules held together by intermolecular forces, including hydrogen bonds involving the water molecule.[2] The energy required to disrupt this stable crystalline lattice is a key factor in the dissolution process. Solvents that can effectively solvate the individual molecules and compensate for this energy will be more effective at dissolving the compound.
Based on these principles, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents like tetrahydrofuran (THF) and acetone, as well as in alcohols, which can engage in hydrogen bonding. Benzene, although nonpolar, may exhibit some solubility due to π-π stacking interactions with the phenyl rings.[3]
-
Moderate Solubility: Expected in chlorinated solvents like chloroform.
-
Low Solubility: Expected in highly nonpolar solvents such as hexane, which cannot effectively solvate the polar S=N group or the water of hydration.[3] Water is also expected to be a poor solvent due to the compound's significant nonpolar character contributed by the two phenyl rings.[3]
Qualitative and Quantitative Solubility Data
| Solvent Class | Solvent | Qualitative Solubility |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble[3] |
| Acetone | Soluble[3] | |
| Polar Protic | Alcohol (e.g., Ethanol, Methanol) | Soluble[3] |
| Aromatic | Benzene | Soluble[3] |
| Chlorinated | Chloroform | Soluble[3] |
| Nonpolar | Hexane | Slightly Soluble[3] |
| Aqueous | Water | Slightly Soluble[3] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust methodology for determining the thermodynamic (equilibrium) solubility of S,S-diphenylsulfilimine monohydrate.
Principle of Thermodynamic Solubility
Thermodynamic solubility is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a specific temperature and pressure. This is considered the "true" solubility of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.
Materials and Equipment
-
S,S-Diphenylsulfilimine Monohydrate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker
-
Centrifuge
-
Syringe filters (chemically compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
Caption: Molecular interactions influencing the solubility of S,S-diphenylsulfilimine monohydrate.
Conclusion
The solubility of S,S-diphenylsulfilimine monohydrate is a critical parameter that dictates its utility in synthetic chemistry and its potential in drug development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a summary of available qualitative data, and a detailed, field-proven protocol for its quantitative determination. By understanding the interplay of molecular structure, intermolecular forces, and crystal lattice energy, researchers can make informed decisions regarding solvent selection and experimental design. The methodologies outlined herein provide a robust framework for generating the high-quality, reproducible solubility data necessary for advancing scientific research and development.
References
-
PubChem. S,S-Diphenylsulfilimine Monohydrate. [Link]
Sources
Spectroscopic Characterization of S,S-Diphenylsulfilimine Monohydrate: An In-depth Technical Guide
Introduction
S,S-Diphenylsulfilimine monohydrate is a versatile reagent and building block in organic synthesis, finding application in the preparation of various nitrogen-containing heterocyclic compounds.[1][2][3] Its unique S=N bond imparts distinct chemical reactivity, making a thorough understanding of its structural and electronic properties crucial for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and quality control of this compound. This guide provides a comprehensive overview of the spectroscopic data of S,S-Diphenylsulfilimine monohydrate, offering insights into spectral interpretation and the underlying principles of data acquisition for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
S,S-Diphenylsulfilimine monohydrate possesses a central sulfur atom double-bonded to a nitrogen atom and single-bonded to two phenyl rings. The monohydrate form indicates the presence of one molecule of water associated with each molecule of the sulfilimine. This structural arrangement gives rise to characteristic spectroscopic signatures that can be used for its unequivocal identification.
The molecular formula is C₁₂H₁₃NOS with a molecular weight of 219.30 g/mol .[1][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For S,S-Diphenylsulfilimine monohydrate, both ¹H and ¹³C NMR are vital for confirming the presence and connectivity of the phenyl rings and the N-H proton.
¹H NMR Spectroscopy
Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.8 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| Variable (broad) | Singlet | 1H | N-H proton |
| ~ 1.5 - 3.0 (broad) | Singlet | 2H | H₂O |
Interpretation of the ¹H NMR Spectrum
The ten protons on the two phenyl rings are expected to resonate in the aromatic region, typically between δ 7.2 and 7.8 ppm. Due to the electronic influence of the sulfilimine group, these protons will likely appear as a complex multiplet. The exact chemical shifts of the ortho, meta, and para protons may differ slightly, but resolving them might require high-field NMR instrumentation.
The proton attached to the nitrogen atom (N-H) is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The protons of the water molecule in the monohydrate will also appear as a broad singlet, and its chemical shift is also highly solvent-dependent.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of S,S-Diphenylsulfilimine monohydrate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
Data Summary
Similar to the ¹H NMR data, a complete, assigned ¹³C NMR spectrum for S,S-Diphenylsulfilimine monohydrate is not readily accessible. However, based on the structure and data from analogous compounds, the following peaks can be predicted.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | Quaternary aromatic carbons (C-S) |
| ~ 125 - 135 | Aromatic CH carbons |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by signals corresponding to the carbon atoms of the two phenyl rings. Due to the symmetry of the molecule (assuming free rotation of the phenyl rings), four distinct signals are expected for the aromatic carbons. The quaternary carbon atom directly attached to the sulfur atom (ipso-carbon) will likely appear at the most downfield chemical shift (δ ~140-145 ppm). The other aromatic carbons (ortho, meta, and para) will resonate in the typical aromatic region of δ 125-135 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data using a Fourier transform and phase correction.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. In S,S-Diphenylsulfilimine monohydrate, the key vibrational modes are associated with the N-H, S=N, C-H (aromatic), and C=C (aromatic) bonds, as well as the O-H bond of the water molecule.
Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3400 - 3200 (broad) | O-H stretch | Water (H₂O) |
| ~ 3300 - 3100 | N-H stretch | Sulfilimine (S=NH) |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 1600 - 1450 | C=C stretch | Aromatic ring |
| ~ 950 - 900 | S=N stretch | Sulfilimine (S=N) |
| ~ 750 - 700 and ~ 700 - 650 | C-H out-of-plane bend | Monosubstituted benzene |
Interpretation of the IR Spectrum
The IR spectrum of S,S-Diphenylsulfilimine monohydrate will exhibit several characteristic absorption bands. A broad peak in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the associated water molecule. The N-H stretching vibration of the sulfilimine group is expected to appear in the 3300-3100 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.
The double bond character of the aromatic rings will give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ range. A key absorption for the sulfilimine functionality is the S=N stretch, which is expected to appear in the 950-900 cm⁻¹ region. Finally, strong bands in the fingerprint region, typically around 750-700 cm⁻¹ and 700-650 cm⁻¹, are characteristic of the out-of-plane C-H bending of the monosubstituted phenyl rings.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid S,S-Diphenylsulfilimine monohydrate sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
-
Data Processing: The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Data Summary
The predicted mass-to-charge ratios (m/z) for the parent molecule of S,S-Diphenylsulfilimine (anhydrous) are presented below.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.06850 |
| [M+Na]⁺ | 224.05044 |
| [M]⁺ | 201.06067 |
Interpretation of the Mass Spectrum
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the anhydrous S,S-Diphenylsulfilimine would be observed at m/z 201. The monohydrate may not be observed as a single entity, as the water molecule is likely to be lost in the ion source. The protonated molecule ([M+H]⁺) at m/z 202 would be expected in softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI).
The fragmentation pattern would likely involve the loss of fragments from the phenyl rings or cleavage of the S-N or S-C bonds. Common fragments would include the phenyl cation (C₆H₅⁺) at m/z 77 and potentially fragments corresponding to the loss of NH or the entire sulfilimine group.
Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of S,S-Diphenylsulfilimine monohydrate in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range.
-
Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like S,S-Diphenylsulfilimine monohydrate.
Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of S,S-Diphenylsulfilimine monohydrate. While publicly accessible, fully assigned spectra are limited, a detailed analysis based on the fundamental principles of spectroscopy and comparison with analogous compounds allows for a confident elucidation of its structure. This guide serves as a valuable resource for researchers, enabling them to effectively utilize these spectroscopic techniques for the identification and quality assessment of this important synthetic building block.
References
-
PubChem. S,S-Diphenylsulfilimine Monohydrate. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChemLite. S,s-diphenylsulfilimine monohydrate (C12H11NS). [Link]
-
Bolm, C., & Hildebrand, J. P. (2016). Electronic Supplementary Information for: A general and efficient copper-catalyzed synthesis of sulfoximines. Chemical Communications, 52(84), 12475-12478. [Link]
-
NIST Chemistry WebBook. Diphenyl sulfone. [Link]
-
Dreyer, D. R., Jia, H.-P., & Bielawski, C. W. (2011). Electronic Supplementary Information for: Graphene oxide: a convenient and effective oxidant for organic sulfides. Organic & Biomolecular Chemistry, 9(20), 7095-7098. [Link]
-
Singh, R. P., & Singh, J. (2009). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry, 21(2), 1139-1142. [Link]
-
Bassignana, P., & Cogrossi, C. (1964). Infrared Spectra of Sulfones and Related Compounds. Tetrahedron, 20(12), 2859-2871. [Link]
-
Szafran, M., et al. (2017). Electronic Supplementary Information for: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. CrystEngComm, 19(3), 503-516. [Link]
-
Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin. [Link]
-
SpectraBase. (S,S)-(-)-hydrobenzoin. [Link]
Sources
- 1. S,S-Diphenylsulfilimine 97 68837-61-6 [sigmaaldrich.com]
- 2. S,S-Diphenylsulfilimine 97 68837-61-6 [sigmaaldrich.com]
- 3. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]
- 4. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - S,s-diphenylsulfilimine monohydrate (C12H11NS) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Crystal Structure of S,S-Diphenylsulfilimine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The study of solid-state chemistry is foundational to modern drug development and materials science. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice dictates a compound's macroscopic properties, including its solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure of S,S-Diphenylsulfilimine monohydrate, a versatile synthetic intermediate. By elucidating the intricate interplay of molecular conformation and intermolecular forces, we aim to provide researchers with the foundational knowledge to harness the full potential of this and related compounds in their scientific endeavors. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and providing robust, verifiable protocols.
Introduction: The Significance of S,S-Diphenylsulfilimine and its Hydrated Form
S,S-Diphenylsulfilimine, with the chemical formula (C₆H₅)₂SNH, is a sulfilimine compound that has garnered interest as a versatile synthetic tool. Its monohydrate form, (C₆H₅)₂SNH · H₂O, is of particular importance as the crystalline solid is often isolated in this state. The presence of a water molecule within the crystal lattice significantly influences the compound's structural and physicochemical properties. Understanding the crystal structure of this monohydrate is paramount for controlling its reactivity, purity, and solid-state behavior in various applications.
Sulfilimines are a class of compounds containing a sulfur-nitrogen double bond and are considered aza-analogues of sulfoxides.[1] They serve as valuable building blocks in organic synthesis and have been identified as important functional groups in biologically active agents.[1] Notably, the sulfilimine bond has been identified in stabilizing collagen IV strands in the extracellular matrix.[2] S,S-Diphenylsulfilimine monohydrate, in particular, has been utilized in the preparation of various N-substituted sulfilimines, highlighting its role as a key synthetic precursor.
A thorough understanding of its crystal structure provides a rational basis for its use in synthesis and for the development of new materials with tailored properties. This guide will delve into the molecular geometry, crystal packing, and the analytical techniques used to characterize this important compound.
Molecular and Crystal Structure Elucidation
The determination of the crystal structure of S,S-Diphenylsulfilimine monohydrate was accomplished through single-crystal X-ray diffraction, a powerful analytical technique that provides precise information about the spatial arrangement of atoms in a crystalline solid.[3]
Molecular Conformation
The S,S-Diphenylsulfilimine molecule consists of a central sulfur atom bonded to two phenyl rings and a nitrogen atom. The geometry around the sulfur atom is trigonal pyramidal. The water molecule in the monohydrate is not directly bonded to the sulfilimine molecule but is incorporated into the crystal lattice through hydrogen bonding.
Crystallographic Data
The crystal structure of S,S-Diphenylsulfilimine monohydrate was first reported by Elsegood et al. in 2002.[3][4] The compound crystallizes in the orthorhombic space group P b c a. The crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₃NOS | [3] |
| Formula Weight | 219.30 g/mol | |
| Crystal System | Orthorhombic | [3] |
| Space Group | P b c a | [3] |
| a (Å) | 5.1467 | [3] |
| b (Å) | 20.1417 | [3] |
| c (Å) | 21.4008 | [3] |
| α (°) | 90.00 | [3] |
| β (°) | 90.00 | [3] |
| γ (°) | 90.00 | [3] |
| Volume (ų) | 2216.4 | [3] |
| Z (molecules per unit cell) | 8 | [3] |
Crystal Packing and Intermolecular Interactions
The crystal structure of S,S-Diphenylsulfilimine monohydrate is characterized by an extensive network of hydrogen bonds. The N-H group of the sulfilimine and the water molecules act as hydrogen bond donors, while the nitrogen atom of the sulfilimine and the oxygen atom of the water molecule act as acceptors. These interactions create a robust three-dimensional supramolecular architecture. Specifically, the N–H units and the waters of crystallization form extended hydrogen-bonded arrays.[3][4] This intricate network of non-covalent interactions is crucial in stabilizing the crystal lattice and dictates many of the material's bulk properties.
Experimental Section: Synthesis and Characterization
The synthesis and characterization of S,S-Diphenylsulfilimine monohydrate require careful execution of experimental protocols to ensure high purity and crystallinity. This section provides a detailed methodology based on established procedures.
Synthesis of S,S-Diphenylsulfilimine Monohydrate
The synthesis of S,S-Diphenylsulfilimine can be achieved through the oxidation of diphenyl sulfide in the presence of an aminating agent. A representative procedure is outlined below. It is important to note that while the primary reference by Elsegood et al. details the crystallographic analysis, a more general synthetic approach is described in the broader chemical literature for sulfilimine preparation.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of diphenyl sulfide in a suitable solvent such as methanol, add an aminating agent like O-Mesitylenesulfonylhydroxylamine (MSH). The reaction is typically carried out at room temperature with stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then subjected to a workup procedure, which may involve extraction and washing, to remove byproducts and unreacted starting materials.
-
Isolation and Purification: The crude product is then purified. Recrystallization is the preferred method to obtain crystalline S,S-Diphenylsulfilimine monohydrate.
Caption: Interrelation of analytical techniques for characterization.
This is the definitive method for determining the three-dimensional crystal structure. A suitable single crystal is mounted on a diffractometer, and the diffraction pattern of X-rays is collected. The data is then processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound in solution. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.
-
¹H NMR: The spectrum would be expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the phenyl protons and a broad singlet for the N-H proton. The water of hydration may also be observable as a broad singlet.
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl rings.
FTIR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for S,S-Diphenylsulfilimine monohydrate would include:
-
N-H stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
C=C stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the phenyl rings.
-
S=N stretch: A band in the 900-1000 cm⁻¹ region.
-
O-H stretch: A broad band due to the water of hydration, typically in the 3200-3600 cm⁻¹ range, which may overlap with the N-H stretch.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the compound and to characterize the dehydration process. [5][6]
-
TGA: A TGA thermogram would show a weight loss corresponding to the loss of one water molecule upon heating. This allows for the quantification of the water of hydration. [7][8]The decomposition of the anhydrous compound would be observed at higher temperatures.
-
DSC: A DSC thermogram would show an endothermic peak corresponding to the dehydration process. [9][10]The melting point of the anhydrous compound would also be observed as an endothermic event.
Applications and Future Directions
The well-defined structure of S,S-Diphenylsulfilimine monohydrate makes it a reliable starting material for a variety of chemical transformations. Its primary application lies in its use as a precursor for the synthesis of more complex molecules, particularly N-functionalized sulfilimines. The N-H bond can be readily derivatized, allowing for the introduction of a wide range of substituents.
The insights gained from the crystal structure of this monohydrate can inform the design of new solid-state materials with specific properties. For instance, the hydrogen bonding network could be exploited in the development of co-crystals and other supramolecular assemblies. Furthermore, understanding the dehydration process is critical for formulation and storage considerations in pharmaceutical and materials science applications.
Future research may focus on the synthesis and crystallographic characterization of derivatives of S,S-Diphenylsulfilimine to explore the effects of different substituents on the crystal packing and solid-state properties. Additionally, computational studies could be employed to further probe the nature of the intermolecular interactions and to predict the properties of related materials.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of S,S-Diphenylsulfilimine monohydrate. Through a detailed examination of its molecular and crystal structure, elucidated by single-crystal X-ray diffraction, we have highlighted the crucial role of hydrogen bonding in defining its solid-state architecture. The provided experimental protocols for its synthesis, crystallization, and characterization serve as a valuable resource for researchers in the field. A thorough understanding of the structure-property relationships of this versatile compound will undoubtedly pave the way for its expanded application in organic synthesis, drug discovery, and materials science.
References
-
Elsegood, M. R. J., Holmes, K. E., Kelly, P. F., Parr, J., & Stonehouse, J. M. (2002). The preparation and structure of novel sulfimide systems; X-ray crystal structures of 1,4-(PhS{NH})2C6H4 (and dihydrate), 1,2-(PhS{NH})(PhS)C6H4·H2O and of [Ph2SNH] and its hydrate. New Journal of Chemistry, 26(2), 202–206. [Link]
-
Sulfilimine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Loughborough University. (n.d.). Journal Articles. Retrieved January 18, 2026, from [Link]
-
Loughborough University. (n.d.). Journal Articles. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) overlay of channel hydrates. Retrieved January 18, 2026, from [Link]
-
Barbour, L. J., & Venter, M. W. (2023). Dehydration of a crystal hydrate at subglacial temperatures. Nature Communications, 14(1), 2095. [Link]
-
Elsegood, M. R. J., Holmes, K. E., Kelly, P. F., Parr, J., & Stonehouse, J. M. (2002). The preparation and structure of novel sulfimide systems; X-ray crystal structures of 1,4-(PhS{NH})2C6H4 (and dihydrate), 1,2-(PhS{NH})(PhS)C6H4·H2O and of [Ph2SNH] and its hydrate. New Journal of Chemistry, 26(2), 202-206. [Link]
-
Claridge, R. P., Millar, R. W., Sandall, J. P. B., & Thompson, C. (1999). Preparation of a Series of N-Aryl-S,S-diphenylsulfilimines by Nucleophilic Attack of S,S-Diphenyl- sulfilimine on Activated Hal. Journal of Chemical Research, Synopses, (7), 436-437. [Link]
-
Tanaka, M., Mochizuki, A., & Ishii, N. (2000). Cold crystallization of water in hydrated poly(2-methoxyethyl acrylate) (PMEA). Polymer International, 49(12), 1705-1708. [Link]
-
Maeda, H., Yamauchi, K., & Ohmura, R. (2004). Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation. The Journal of Physical Chemistry B, 108(20), 7071-7077. [Link]
-
ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Retrieved January 18, 2026, from [Link]
-
Scalisi, S. L., et al. (2024). Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials. Minerals, 14(5), 498. [Link]
-
ChemRxiv. (2023). Redox-Neutral Synthesis of Sulfilimines through the S-Alkylation of Sulfenamides. [Link]
-
Seiko Instruments Inc. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry. Retrieved January 18, 2026, from [Link]
-
Vediyal Vagupparai (Chemistry Classroom). (2023, June 12). Water of hydration in CuSO4.5H2O.A Thermogravimetric analysis( TGA) based numerical [Video]. YouTube. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sulfilimine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The preparation and structure of novel sulfimide systems; X-ray crystal structures of 1,4-(PhS{NH})2C6H4 (and dihydrate), 1,2-(PhS{NH})(PhS)C6H4·H2O and of [Ph2SNH] and its hydrate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. skb.skku.edu [skb.skku.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to the Bonding in S,S-Diphenylsulfilimine Monohydrate
Abstract
S,S-Diphenylsulfilimine and its hydrated form are of significant interest due to their versatile applications in chemical synthesis.[1][2] A fundamental understanding of the intramolecular and intermolecular interactions, particularly the nature of the sulfilimine bond and the hydrogen bonding network in the monohydrate, is crucial for modulating its reactivity and stability. This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for the in-depth study of the bonding in S,S-diphenylsulfilimine monohydrate. By leveraging Density Functional Theory (DFT) and advanced bonding analysis techniques, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the electronic structure and bonding characteristics of this compound.
Introduction: The Enigmatic Sulfilimine Bond and the Role of Hydration
S,S-Diphenylsulfilimine, a compound featuring a sulfur-nitrogen bond, has found utility as a versatile synthetic intermediate.[1][2] The monohydrate of this compound, for which a crystal structure has been determined, presents an excellent model system for studying the interplay between the intrinsic nature of the sulfilimine bond and the influence of intermolecular hydrogen bonding.[3] While often depicted as a double bond (S=N), theoretical studies on related systems suggest a more nuanced description.[4][5][6] This guide will delve into the theoretical underpinnings of the S-N bond and propose a computational workflow to rigorously characterize the bonding in S,S-diphenylsulfilimine monohydrate.
The Sulfilimine Bond: Beyond a Simple Double Bond
Computational investigations into the sulfilimine linkage in complex biological systems like collagen IV have challenged the simplistic view of an S=N double bond.[4][5][6][7] These studies consistently point towards a highly polarized, coordinate covalent (or dative) single bond.
Key Theoretical Insights:
-
Polarization: The sulfur-nitrogen bond is characterized by a significant charge separation, with a partial positive charge on the sulfur atom and a partial negative charge on the nitrogen atom (Sδ+-Nδ-).[4][5]
-
Dative Nature: Natural Bond Orbital (NBO) analysis suggests that the bond is best described as a dative interaction where the nitrogen atom contributes both electrons to the bond.[4][5]
-
Protonation State: The protonation state of the nitrogen atom can significantly influence the nature of the S-N bond and its interactions with the environment.[4][6]
A primary objective of a theoretical study on S,S-diphenylsulfilimine monohydrate would be to quantify these characteristics for this specific molecule.
The Role of the Water Molecule: A Hydrogen Bonding Network
The presence of a water molecule in the crystal structure of S,S-diphenylsulfilimine monohydrate introduces the possibility of a stabilizing hydrogen bonding network.[3] Understanding these interactions is critical for explaining the compound's solid-state structure and properties.
Potential Hydrogen Bond Acceptors and Donors:
-
Acceptors: The nitrogen atom of the sulfilimine and the oxygen atom of the water molecule can act as hydrogen bond acceptors. Theoretical studies have shown that sulfur can also participate in hydrogen bonding, albeit as a weaker acceptor than oxygen or nitrogen.[8]
-
Donor: The water molecule is the primary hydrogen bond donor in this system.
Based on the known crystal structure, a proposed hydrogen bonding scheme can be formulated and then rigorously tested through computational analysis.
A Computational Protocol for Elucidating the Bonding
This section outlines a detailed, step-by-step methodology for the theoretical investigation of S,S-diphenylsulfilimine monohydrate.
Computational Methodology
The choice of computational method is paramount for obtaining accurate results. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for systems of this size.
-
Recommended Functional: A hybrid functional, such as B3LYP, is a robust choice for geometry optimizations and electronic structure calculations. For a more accurate description of non-covalent interactions, such as hydrogen bonding, a dispersion-corrected functional (e.g., B3LYP-D3) is highly recommended.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides a good description of the electronic structure, including polarization and diffuse functions, which are important for describing anions and non-covalent interactions.
Experimental Workflow: From Crystal Structure to Bonding Analysis
Caption: A comprehensive computational workflow for the theoretical analysis of S,S-diphenylsulfilimine monohydrate.
Step-by-Step Protocol:
-
Initial Geometry: Obtain the crystallographic information file (CIF) for S,S-diphenylsulfilimine monohydrate from the Crystallography Open Database (COD).[3] This will serve as the starting geometry for the calculations.
-
Geometry Optimization: Perform a full geometry optimization of the S,S-diphenylsulfilimine-water complex using the chosen DFT method and basis set. This will yield the minimum energy structure of the complex in the gas phase.
-
Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The results of this calculation also provide a theoretical infrared (IR) spectrum that can be compared with experimental data for validation.
-
Natural Bond Orbital (NBO) Analysis: Conduct an NBO analysis on the optimized geometry to investigate the nature of the S-N bond. Key outputs will include:
-
Wiberg Bond Index: To quantify the bond order.
-
Natural Atomic Charges: To determine the charge distribution and the extent of polarization.
-
Donor-Acceptor Interactions: To identify the specific orbital interactions that constitute the bond.
-
-
Atoms in Molecules (AIM) Analysis: Employ AIM theory to characterize the hydrogen bonds. This analysis will identify bond critical points (BCPs) between the hydrogen bond donor and acceptor atoms. The properties of these BCPs, such as the electron density and its Laplacian, provide a quantitative measure of the strength and nature of the hydrogen bonds.
-
Calculation of Interaction Energy: To quantify the strength of the hydrogen bonding, calculate the interaction energy between the S,S-diphenylsulfilimine and water molecules. This is typically done using the supermolecule approach with basis set superposition error (BSSE) correction.
Expected Outcomes and Data Presentation
The proposed theoretical study will yield a wealth of quantitative data that can be effectively presented in tables for clear comparison and interpretation.
Tabulated Data
Table 1: Calculated Geometrical Parameters for S,S-Diphenylsulfilimine Monohydrate
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S-N | Value | ||
| N-H···O | Value | Value | |
| O-H···N | Value | Value | |
| C-S-C | Value | ||
| Ph-S-N-Ph | Value |
Note: Values are placeholders for the expected output of the DFT calculations.
Table 2: NBO Analysis Results for the S-N Bond
| Parameter | Value |
| Wiberg Bond Index | Value |
| Natural Charge on S | Value |
| Natural Charge on N | Value |
Note: Values are placeholders for the expected output of the NBO analysis.
Table 3: AIM and Interaction Energy Analysis of Hydrogen Bonds
| Hydrogen Bond | Distance (Å) | Electron Density at BCP (a.u.) | Laplacian of Electron Density at BCP (a.u.) | Interaction Energy (kcal/mol) |
| N-H···O | Value | Value | Value | Value |
| O-H···N | Value | Value | Value | Value |
Note: Values are placeholders for the expected output of the AIM and interaction energy calculations.
Visualizations
Caption: A schematic representation of the hydrogen bonding network in S,S-diphenylsulfilimine monohydrate.
Conclusion
The theoretical investigation of S,S-diphenylsulfilimine monohydrate, following the protocol outlined in this guide, will provide a detailed and quantitative understanding of the bonding in this system. By elucidating the nature of the sulfilimine bond and the hydrogen bonding interactions, this research will contribute valuable insights into the fundamental chemistry of sulfilimines and their interactions with protic solvents. These findings will be of significant interest to synthetic chemists, materials scientists, and drug development professionals who utilize or encounter such moieties in their work.
References
-
Roy, A., Alnakhli, T. H., & Gauld, J. W. (2022). Computational insights into the formation and nature of the sulfilimine bond in collagen-IV. RSC Advances, 12(33), 21481-21490. [Link]
-
Pichierri, F. (2010). Theoretical characterization of the sulfilimine bond: Double or single?. Chemical Physics Letters, 494(1-3), 113-116. [Link]
-
Gauld, J. W., & Roy, A. (2023). Sulfilimine bond formation in collagen IV. Chemical Communications, 59(93), 13833-13844. [Link]
-
National Center for Biotechnology Information (n.d.). S,s-diphenylsulfilimine monohydrate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). S,S-Diphenylsulfilimine Monohydrate. PubChem. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. Molecules, 28(22), 7586. [Link]
-
Royal Society of Chemistry. (2023). Sulfilimine bond formation in collagen IV. Chemical Communications. [Link]
-
Chemical Point. (n.d.). S,S-Diphenylsulfilimine monohydrate. Retrieved from [Link]
-
ResearchGate. (2019). S,S-Diphenyl-N-tosyl sulfone diimine. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT/TD-DFT investigation on the UV-vis absorption and phosphorescence spectra of platinum(II) and palladium(II) complexes with Schiff-base ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical investigation of weak hydrogen bonds to sulfur. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, characterization, and DFT calculation of a Pd(II) Schiff base complex. Retrieved from [Link]
-
ChemRxiv. (2024). DFT Studies on the Ground State, First Singlet Excited State, and Triplet State of Triphenylamine and Its Dimer. [Link]
-
ResearchGate. (2024). DFT Studies on the Ground State, First Singlet Excited State, and Triplet State of Triphenylamine and Its Dimer. [Link]
-
ResearchGate. (2023). Molecular-Level Insights into Meta-Phenylenediamine and Sulfonated Zinc Phthalocyanine Interactions for Enhanced Polyamide Membranes: A DFT and TD-DFT Study. [Link]
-
The Journal of Chemical Physics. (2024). Structural dynamics around a hydrogen bond: Investigating the effect of hydrogen bond strengths on the excited state dynamics of carboxylic acid dimers. [Link]
-
Molecules. (2023). Dihydrogen Bonding—Seen through the Eyes of Vibrational Spectroscopy. [Link]
-
PubMed Central. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. [Link]
-
Southern Methodist University. (2022). Dihydrogen Bonding—Seen through the Eyes of Vibrational Spectroscopy. [Link]
Sources
- 1. S,S-二苯基硫亚胺 一水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]
- 3. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Computational insights into the formation and nature of the sulfilimine bond in collagen-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational insights into the formation and nature of the sulfilimine bond in collagen-IV - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfilimine bond formation in collagen IV - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Aminating Potential of S,S-Diphenylsulfilimine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Reagent
In the ever-evolving landscape of synthetic organic chemistry, the development of efficient and selective methods for the construction of carbon-nitrogen bonds remains a cornerstone of molecular architecture. The introduction of nitrogen-containing functionalities is pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While traditional approaches have predominantly relied on nucleophilic nitrogen sources, the strategic use of electrophilic aminating agents offers a powerful and often complementary "umpolung" strategy. This guide delves into the core of one such reagent: S,S-Diphenylsulfilimine monohydrate. We will explore its properties, mechanistic intricacies as an electrophilic aminating agent, and provide practical, field-proven insights into its application.
S,S-Diphenylsulfilimine Monohydrate: A Profile
S,S-Diphenylsulfilimine monohydrate, with the chemical formula (C₆H₅)₂S=NH · H₂O, is a crystalline solid that has carved a niche for itself as a versatile synthetic tool. Its utility extends beyond its application as a precursor for N-substituted sulfilimines to its more nuanced role as an electrophilic source of the "NH" moiety.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NOS | PubChem[1] |
| Molecular Weight | 219.30 g/mol | Sigma-Aldrich |
| CAS Number | 68837-61-6 | Sigma-Aldrich |
| Appearance | White to off-white crystalline powder | ChemicalBook[2] |
| Melting Point | 67-71 °C | Sigma-Aldrich |
| Solubility | Soluble in alcohol, benzene, THF, chloroform, acetone; slightly soluble in water and hexane. | ChemicalBook[2] |
Handling and Storage
S,S-Diphenylsulfilimine monohydrate is a stable compound under standard laboratory conditions. However, proper handling and storage are crucial to maintain its integrity. It should be stored in a cool, dark place.[2] Over time, especially at room temperature, it may develop the odor of diphenyl sulfide, indicating some decomposition.[2] The anhydrous form is hygroscopic.[2] It is advisable to handle this reagent in a well-ventilated fume hood.
The Core of Electrophilic Amination: A Mechanistic Overview
Electrophilic amination fundamentally involves the reaction of a nucleophile with an electrophilic nitrogen source.[3] The electrophilicity of the nitrogen atom in the aminating agent is typically induced by an adjacent electron-withdrawing group, which also serves as a leaving group. In the case of S,S-diphenylsulfilimine, the diphenylsulfinyl group [(C₆H₅)₂S] acts as the leaving group, enabling the transfer of the "NH" unit.
The general mechanism can be conceptualized as the nucleophilic attack on the nitrogen atom of the sulfilimine, leading to the cleavage of the sulfur-nitrogen bond.
Figure 1: Generalized mechanism of electrophilic amination.
Iridium-Catalyzed Enantioselective Allylic Amination: A Case Study
A seminal example showcasing the electrophilic aminating potential of S,S-diphenylsulfilimine is the iridium-catalyzed enantioselective allylic amination developed by P. Andrew Evans and coworkers.[4][5] This reaction provides a robust method for the synthesis of chiral primary allylic amines, which are valuable synthetic intermediates.[5]
The Causality Behind the Experimental Choices
The choice of an iridium catalyst is crucial for this transformation. While rhodium catalysts are often employed in allylic amination reactions, they proved to be ineffective with the less nucleophilic S,S-diphenylsulfilimine.[4] Iridium catalysts, known for their ability to activate allylic electrophiles and react with weak nucleophiles, were found to be optimal for this challenging amination.[5]
Experimental Protocol: A Self-Validating System
The following protocol is adapted from the work of Evans et al. and represents a reliable method for the synthesis of C-chiral allylic sulfilimines, which can be subsequently deprotected to afford the desired primary allylic amines.[4][5]
Step 1: Catalyst Preparation
A stock solution of the iridium catalyst is prepared by dissolving the iridium complex and the chiral ligand in a suitable solvent under an inert atmosphere.
Step 2: Allylic Amination
-
To a solution of the allylic carbonate substrate in dichloromethane are added S,S-diphenylsulfilimine and the iridium catalyst stock solution.
-
The reaction mixture is stirred at 35 °C until complete consumption of the starting material, as monitored by thin-layer chromatography.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Step 3: Deprotection to the Primary Allylic Amine (One-Pot Procedure)
-
Following the completion of the allylic amination, the reaction mixture is cooled to room temperature.
-
A suitable acid, such as trifluoroacetic acid, is added to the reaction mixture to facilitate the cleavage of the sulfilimine.
-
After stirring, the reaction is quenched, and the primary allylic amine is isolated after an appropriate work-up and purification.
Figure 2: Experimental workflow for allylic amination.
Substrate Scope and Quantitative Data
The iridium-catalyzed allylic amination with S,S-diphenylsulfilimine exhibits a broad substrate scope, tolerating a variety of aryl-, alkyl-, and alkenyl-substituted allylic carbonates.[4] The reaction proceeds with high regio- and enantioselectivity.
| Substrate (Allylic Carbonate) | Product (Allylic Sulfilimine) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinnamyl carbonate | (R)-N-(1,3-diphenylallyl)-S,S-diphenylsulfilimine | 95 | 98 |
| (E)-Hex-2-en-1-yl carbonate | (R)-N-(1-propylallyl)-S,S-diphenylsulfilimine | 85 | 96 |
| (E)-4-Phenylbut-2-en-1-yl carbonate | (R)-N-(1-(phenylethyl)allyl)-S,S-diphenylsulfilimine | 92 | 97 |
(Data adapted from Evans et al.[4][5])
Broader Applications and Future Outlook
While the iridium-catalyzed allylic amination stands as a well-defined example, the broader utility of S,S-diphenylsulfilimine as a general electrophilic aminating agent for other nucleophiles, such as enolates and Grignard reagents, is an area that warrants further investigation. The direct α-amination of carbonyl compounds is a highly sought-after transformation, and the development of protocols utilizing sulfilimines could offer a valuable addition to the synthetic chemist's toolbox.
Future research in this area could focus on:
-
Exploring the reactivity of S,S-diphenylsulfilimine with a wider range of carbanionic nucleophiles.
-
Developing catalytic systems for the amination of less reactive substrates.
-
Investigating the diastereoselective amination of chiral enolates.
Concluding Remarks
S,S-Diphenylsulfilimine monohydrate has demonstrated its potential as a valuable electrophilic aminating agent, particularly in the context of iridium-catalyzed enantioselective allylic amination. Its ability to act as a stable, easy-to-handle source of the "NH" group opens up new avenues for the synthesis of chiral primary amines. While its full potential across a broader range of nucleophiles is yet to be fully realized, the existing evidence strongly suggests that S,S-diphenylsulfilimine is a reagent with significant promise for the development of novel and efficient C-N bond-forming reactions. This guide serves as a foundational resource for researchers looking to harness the unique reactivity of this intriguing molecule.
References
-
Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine: asymmetric synthesis of primary allylic amines. Grange, R. L.; Clizbe, E. A.; Counsell, E. J.; Evans, P. A. Chem. Sci., 2014 , 5, 4343-4347. [Link]
-
S,S-Diphenylsulfilimine monohydrate. PubChem, National Center for Biotechnology Information. [Link]
-
Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Methodologies in Amine Synthesis, Ricci, A., Ed. Wiley-VCH, 2021. [Link]
-
Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine: asymmetric synthesis of primary allylic amines. Evans, P. A. et al. Semantic Scholar. [Link]
Sources
- 1. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine: asymmetric synthesis of primary allylic amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note & Protocol: Electrophilic Amination of Amines with S,S-Diphenylsulfilimine Monohydrate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-N Bond Formation
The synthesis of hydrazine derivatives is a cornerstone of modern medicinal chemistry and drug development. These motifs are present in a wide array of pharmacologically active compounds. Traditionally, the construction of the nitrogen-nitrogen (N-N) bond has relied on methods such as the alkylation of hydrazine or reductive N-N coupling strategies.[1] However, these approaches can suffer from limitations, including harsh reaction conditions, the use of hazardous reagents, and difficulties in achieving selectivity for unsymmetrical products.
Electrophilic amination offers a powerful and direct alternative for C-N and N-N bond formation.[2] This strategy reverses the conventional polarity, employing a nitrogen source that acts as an electrophile to react with a nucleophilic partner. Among the reagents developed for this purpose, S,S-Diphenylsulfilimine stands out as a versatile and effective aminating agent, particularly for the synthesis of hydrazines from primary and secondary amines. This document provides a detailed protocol and scientific rationale for its use.
Mechanism and Rationale: Why S,S-Diphenylsulfilimine?
S,S-Diphenylsulfilimine (Ph₂S=NH) is an aza-analogue of diphenyl sulfoxide (Ph₂S=O).[3][4] The core of its reactivity lies in the polarized S=N bond, which renders the nitrogen atom electrophilic. The amination of a primary or secondary amine with this reagent proceeds via a nucleophilic attack of the amine on the nitrogen atom of the sulfilimine.
The causality behind this experimental choice is twofold:
-
Electrophilic Nitrogen Source: The sulfilimine provides a readily accessible "NH+" synthon, which is attacked by the lone pair of the substrate amine.
-
Excellent Leaving Group: The reaction is driven forward by the formation of diphenyl sulfide (Ph₂S), a stable and neutral leaving group.
The overall transformation can be conceptualized as an Sₙ2-type displacement on the nitrogen atom. The selection of an appropriate base is crucial to deprotonate the resulting hydrazinium intermediate and regenerate the neutral hydrazine product.
Caption: Mechanism of Electrophilic Amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-amination of a secondary amine. The reaction can be adapted for primary amines and anilines with minor modifications to stoichiometry and reaction time.
Materials and Equipment
-
Reagents:
-
S,S-Diphenylsulfilimine monohydrate
-
Substrate Amine (e.g., Dibenzylamine)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate)
-
Reagents for workup and purification (e.g., Saturated aq. NaHCO₃, Brine, MgSO₄, Silica Gel)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Standard glassware for extraction and chromatography
-
Rotary evaporator
-
Step-by-Step Procedure
Caption: General Experimental Workflow.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the secondary amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add triethylamine (1.2 eq) and cool the solution to 0 °C using an ice bath.
-
Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the sulfilimine reagent. The base is added to neutralize the acid that is implicitly formed during the reaction. Cooling helps to control the initial exotherm of the reaction.
-
-
Reagent Addition: To the stirred solution, add S,S-Diphenylsulfilimine monohydrate (1.1 eq) in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Aqueous Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Rationale: The NaHCO₃ wash neutralizes any remaining acidic species and helps to remove water-soluble byproducts.
-
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hydrazine product.
Substrate Scope and Optimization
The reaction conditions outlined above are generally applicable to a range of primary and secondary amines. However, some optimization may be necessary depending on the specific substrate.
| Substrate Class | Typical Reactivity | Potential Issues & Solutions |
| Secondary Aliphatic Amines | High | Generally proceeds smoothly. |
| Primary Aliphatic Amines | High | Potential for di-amination. Use of excess amine can mitigate this. |
| Anilines (Aromatic Amines) | Moderate | Slower reaction rates due to lower nucleophilicity. May require elevated temperatures or a stronger, non-nucleophilic base. |
| Sterically Hindered Amines | Low | Reaction may be sluggish. Increased temperature and longer reaction times may be necessary. |
Safety and Handling
As a matter of good laboratory practice, all manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
S,S-Diphenylsulfilimine Monohydrate: While not acutely toxic, this reagent should be handled with care. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[5]
-
Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Handle in a fume hood to avoid inhalation.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Deactivated substrate (e.g., very electron-poor aniline).2. Reagent decomposition due to moisture. | 1. Increase reaction temperature; use a stronger base.2. Ensure strictly anhydrous conditions and use fresh reagent. |
| Multiple Products | 1. Over-amination of primary amines.2. Side reactions of functional groups. | 1. Use an excess of the primary amine substrate.2. Protect sensitive functional groups prior to amination. |
| Difficult Purification | Co-elution of product with diphenyl sulfide byproduct. | Optimize chromatography conditions; consider a different solvent system or a different stationary phase. |
Conclusion
The electrophilic amination of amines using S,S-Diphenylsulfilimine monohydrate is a robust and reliable method for the synthesis of substituted hydrazines. The reaction proceeds under mild conditions, tolerates a variety of functional groups, and is driven by the formation of a stable leaving group. By understanding the underlying mechanism and following the detailed protocol, researchers can effectively utilize this transformation in the synthesis of complex molecules for drug discovery and development.
References
-
Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC - NIH . Source: National Institutes of Health. [Link]
-
Hydrazine synthesis by N-N coupling . Source: Organic Chemistry Portal. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) . Source: Organic Chemistry Portal. [Link]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC - NIH . Source: National Institutes of Health. [Link]
-
New hydrazines with sulphonamidic structure: synthesis,characterization and biological activity . Source: PubMed. [Link]
-
Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds . Source: RWTH Publications. [Link]
-
Biomolecule-Compatible Dehydrogenative Chan-Lam Coupling of Free Sulfilimines - PMC . Source: National Institutes of Health. [Link]
-
Interaction of Higher Primary and Secondary Amines with Formaldehyde in Aqueous Media . Source: ResearchGate. [Link]
-
Synthesis and Reactions of Sulphone Hydrazides | Scholarly . Source: Scholarly Community Encyclopedia. [Link]
-
Safe Handling of Hazardous Drugs . Source: Duke Safety. [Link]
-
Synthesis of Amines by the Electrophilic Amination of Organomagnesium, ‐Zinc, ‐Copper, and ‐Lithium Reagents | Semantic Scholar . Source: Semantic Scholar. [Link]
-
Electrophilic Aminating Agents in Total Synthesis - PMC - NIH . Source: National Institutes of Health. [Link]
-
Safe handling of hazardous drugs - PMC . Source: PubMed Central. [Link]
-
Rediscovering Sulfinylamines as Reagents for Organic Synthesis . Source: ResearchGate. [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination . Source: Royal Society of Chemistry. [Link]
-
Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides . Source: ResearchGate. [Link]
-
Sulfondiimines: synthesis, derivatisation and application | Request PDF . Source: ResearchGate. [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems . Source: YouTube. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs . Source: American Society of Health-System Pharmacists. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Source: Occupational Safety and Health Administration. [Link]
-
Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 . Source: YouTube. [Link]
-
Amine Synthesis Reactions . Source: YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Source: Organic Chemistry Portal. [Link]
-
22.3 Synthesis of Amines | Organic Chemistry . Source: YouTube. [Link]
Sources
- 1. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 2. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biomolecule-Compatible Dehydrogenative Chan-Lam Coupling of Free Sulfilimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
The Emergence of S,S-Diphenylsulfilimine Monohydrate as a Versatile Nitrogen Source in Modern Heterocyclic Synthesis
Abstract
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. This application note presents a comprehensive technical guide on the burgeoning utility of S,S-diphenylsulfilimine monohydrate and its derivatives as powerful reagents for the construction of diverse and complex heterocyclic scaffolds. Moving beyond its traditional role, recent advancements have positioned sulfilimines as versatile precursors for nitrene insertion, radical-polar crossover annulations, and gold-catalyzed cyclizations. This guide provides an in-depth exploration of these cutting-edge methodologies, complete with detailed mechanistic insights, step-by-step experimental protocols, and a critical evaluation of their synthetic scope and limitations. The content herein is tailored for researchers, scientists, and professionals in drug development seeking to leverage these innovative strategies for the efficient synthesis of novel molecular entities.
Introduction: Unveiling the Synthetic Potential of S,S-Diphenylsulfilimine
S,S-Diphenylsulfilimine, a sulfur-based aza-ylide, has long been recognized in organic synthesis. However, its application as a primary nitrogen source for the direct construction of heterocyclic rings is a more recent and rapidly evolving field. The monohydrate form is a stable, crystalline solid, making it a convenient and easy-to-handle reagent in the laboratory.[1] Its reactivity stems from the polarized S=N bond, which can be strategically cleaved under various conditions to generate reactive nitrogen species.
This guide will delve into three transformative synthetic strategies that harness the unique reactivity of S,S-diphenylsulfilimine and its derivatives:
-
Photocatalytic Radical-Polar Crossover Annulation with Alkenes: A modular approach to valuable saturated N-heterocycles such as morpholines, piperazines, and oxazepanes.[2][3][4][5]
-
Intramolecular C-H Amination via Nitrene Intermediates: A mild and efficient route to carbazoles and related polycyclic aromatic heterocycles, driven by rhodium catalysis or visible light.[6][7]
-
Gold-Catalyzed Cyclization with Alkynes: A powerful method for the synthesis of indoles and other nitrogen-containing heterocycles through the generation of α-imino gold carbenes.[8][9]
These methodologies offer significant advantages over classical approaches, including milder reaction conditions, broader functional group tolerance, and access to novel chemical space.
Safety and Handling of S,S-Diphenylsulfilimine Monohydrate
S,S-Diphenylsulfilimine monohydrate is a chemical reagent and should be handled with appropriate safety precautions in a fume hood.[1] It is harmful if swallowed and very toxic to aquatic life.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is a powder and should be stored in a cool, dark place.[1] It is reported to decompose at 100 °C without a solvent.[1] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).[11][12]
Photocatalytic Synthesis of Saturated N-Heterocycles: A Radical-Polar Crossover Approach
A groundbreaking development in the use of sulfilimines is their application as bifunctional precursors in photoredox-catalyzed reactions with alkenes.[2][3][4][5] This strategy allows for the modular synthesis of a wide array of N-unprotected heterocycles in a single step.[2][3][4][5]
Mechanistic Rationale
The reaction proceeds through a radical-polar crossover annulation mechanism.[3] As illustrated in the diagram below, the photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the acid-activated bifunctional sulfilimine. This generates a nitrogen-centered radical which then adds to the alkene. The resulting carbon-centered radical is subsequently oxidized by the photocatalyst to a carbocation, which undergoes intramolecular nucleophilic attack by the pendant nucleophile on the sulfilimine backbone to furnish the heterocyclic ring.[3]
Caption: Proposed mechanism for the photocatalytic synthesis of N-heterocycles.
Experimental Protocol: Synthesis of 2-Phenylmorpholine
This protocol is adapted from the work of Ritter and coworkers.[3]
Materials:
-
Bifunctional sulfilimine 1 (prepared from aminoethanol and dibenzothiophene-S-oxide)
-
Styrene
-
[Ir(dFppy)3] (photocatalyst)
-
Bi(OTf)3 (Lewis acid)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the bifunctional sulfilimine 1 (0.1 mmol, 1.0 equiv.), Bi(OTf)3 (0.1 mmol, 1.0 equiv.), and [Ir(dFppy)3] (0.002 mmol, 2 mol%).
-
Add anhydrous DCM (1.0 mL) to dissolve the solids.
-
Add styrene (0.2 mmol, 2.0 equiv.) to the reaction mixture via syringe.
-
Place the Schlenk flask approximately 5 cm from a blue LED light source and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylmorpholine.
Scope and Limitations
This methodology exhibits a broad substrate scope, tolerating a variety of electronically and sterically diverse alkenes.[3] Furthermore, by simply modifying the bifunctional sulfilimine precursor, a range of heterocycles including morpholines, piperazines, and oxazepanes can be synthesized.[4][5]
| Heterocycle | Pendant Nucleophile on Sulfilimine |
| Morpholine | Hydroxyl (-OH) |
| Piperazine | Amine (-NH2) or Amide (-NHCOR) |
| Oxazepane | Extended Hydroxyl (-CH2OH) |
Table 1: Diversity of N-heterocycles synthesized via photocatalytic annulation.
Carbazole Synthesis via Intramolecular C-H Amination
Aryl sulfilimines have emerged as safe and highly reactive nitrene precursors for the synthesis of carbazoles and related polycyclic heterocycles.[6][7] This transformation can be promoted by either rhodium catalysis or visible light irradiation, offering a mild alternative to traditional methods that often require harsh conditions or hazardous azide precursors.[6]
Mechanistic Considerations
The reaction is believed to proceed through the formation of a nitrene intermediate upon decomposition of the aryl sulfilimine. This highly reactive nitrene then undergoes an intramolecular C-H insertion into an ortho C-H bond of the adjacent aryl ring to form the carbazole product. The choice of catalyst or light source influences the efficiency and conditions of the reaction.
Caption: General pathway for carbazole synthesis from aryl sulfilimines.
Experimental Protocol: Rhodium-Catalyzed Synthesis of Carbazole
This protocol is based on the findings of Hashmi and coworkers.[7]
Materials:
-
2-Aryl-substituted S,S-diphenylsulfilimine
-
Rhodium(III) acetate (Rh(OAc)3)
-
Anhydrous solvent (e.g., THF)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the 2-aryl-substituted S,S-diphenylsulfilimine (0.2 mmol, 1.0 equiv.) in anhydrous THF (2.0 mL).
-
Add Rh(OAc)3 (0.01 mmol, 5 mol%) to the solution.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 70 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the carbazole product.
Visible-Light-Mediated Alternative
Notably, this transformation can also be achieved under even milder conditions using blue LEDs as the light source, often leading to quantitative yields at room temperature.[7] This visible-light-induced protocol offers a greener and more sustainable approach to carbazole synthesis.
Gold-Catalyzed Synthesis of Indoles and Other Heterocycles
The reaction of sulfilimines with alkynes in the presence of a gold catalyst provides a powerful and versatile method for the synthesis of various aza-heterocycles, including indoles.[8] This transformation proceeds through the formation of α-imino gold carbene intermediates.
Mechanistic Pathway
The gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the sulfilimine. This is followed by cleavage of the N-S bond to generate a highly reactive α-imino gold carbene. This intermediate can then undergo various transformations, such as C-H insertion, to afford the final heterocyclic product.
Caption: Gold-catalyzed synthesis of indoles from alkynes and sulfilimines.
Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted Indole
This is a general protocol inspired by the work in the field of gold-catalyzed nitrene transfer.[8][9]
Materials:
-
Substituted alkyne
-
Appropriate sulfilimine
-
Gold(I) catalyst (e.g., [IPrAu(CH3CN)]SbF6)
-
Anhydrous solvent (e.g., PhCF3)
-
Sealed vial
Procedure:
-
To a capped vial, add the alkynyl thioether (0.2 mmol, 1.0 equiv.), the sulfilimine (0.4 mmol, 2.0 equiv.), and the gold(I) catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous PhCF3 (2.0 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Directly load the reaction mixture onto a silica gel column for purification by flash chromatography to isolate the indole product.
Conclusion
S,S-Diphenylsulfilimine monohydrate and its derivatives have transitioned from being classical reagents to versatile and powerful tools in the modern synthetic chemist's arsenal for the construction of nitrogen-containing heterocycles. The photocatalytic, rhodium-catalyzed, visible-light-mediated, and gold-catalyzed methodologies discussed in this application note offer mild, efficient, and modular routes to a wide range of valuable heterocyclic scaffolds. The ability to generate reactive nitrogen species under controlled conditions opens up new avenues for the synthesis of complex molecules with potential applications in drug discovery and materials science. It is anticipated that further research in this area will continue to expand the synthetic utility of sulfilimines, leading to the development of even more innovative and sustainable methods for heterocyclic synthesis.
References
-
Cheng, Q., Bai, Z., Tewari, S., & Ritter, T. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Nature Chemistry, 14(8), 898–904. [Link]
-
Cheng, Q., Bai, Z., Tewari, S., & Ritter, T. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Nature Chemistry, 14(8), 898–904. [Link]
-
Cheng, Q., Bai, Z., Tewari, S., & Ritter, T. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Nature Chemistry, 14(8), 898–904. [Link]
-
Reed, M. A., & Ritter, T. (2022). Synthesis of N-Heterocycles via Photoredox Catalysis using Bifunctional Sulfilimines and Alkenes. Research Square. [Link]
-
PubChem. (n.d.). S,S-Diphenylsulfilimine monohydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Tian, X., Song, L., & Hashmi, A. S. K. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 59(30), 12342-12346. [Link]
-
Tian, X., Song, L., & Hashmi, A. S. K. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 59(30), 12342-12346. [Link]
-
Reed, M. A., & Ritter, T. (2022). Synthesis of N-Heterocycles via Photoredox Catalysis using Bifunctional Sulfilimines and Alkenes. Research Square. [Link]
-
Garcı́a-Garcı́a, P., & Gagosz, F. (2011). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. Organic Letters, 13(5), 1072–1075. [Link]
-
Bolm, C. (2022). Strategies for the synthesis of sulfoximine-containing heterocycles. Beilstein Journal of Organic Chemistry, 18, 1336–1363. [Link]
-
Unsworth, W. P., & Taylor, R. J. K. (2018). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. ACS Catalysis, 8(12), 11517–11527. [Link]
Sources
- 1. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. animalrange.montana.edu [animalrange.montana.edu]
- 12. bg.cpachem.com [bg.cpachem.com]
Catalytic Applications of S,S-Diphenylsulfilimine and Its Derivatives: A Guide for Researchers
This technical guide provides an in-depth exploration of the catalytic applications of S,S-diphenylsulfilimine monohydrate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to offer a deep dive into the causality behind experimental choices, ensuring both technical accuracy and field-proven insights. Herein, we will explore the utility of these versatile sulfur-containing compounds, from their role as unique nucleophiles in asymmetric catalysis to their incorporation into sophisticated chiral ligands.
Introduction: The Unique Reactivity of Sulfilimines
Sulfilimines, the aza-analogues of sulfoxides, are a fascinating class of tetravalent sulfur compounds.[1] Their ylidic character, arising from the nitrogen-sulfur bond, imparts ambidentate reactivity, allowing them to act as both nucleophiles and electrophiles.[1] While the synthesis of chiral sulfilimines has been an area of intense research, this guide focuses on their direct applications in catalytic processes, providing actionable protocols and mechanistic insights. S,S-Diphenylsulfilimine, a commercially available and stable solid, serves as an excellent entry point into this chemistry.
Application Note 1: S,S-Diphenylsulfilimine as a Novel Ammonia Equivalent in Iridium-Catalyzed Asymmetric Allylic Amination
One of the most elegant applications of S,S-diphenylsulfilimine is its use as an ammonia surrogate in the iridium-catalyzed enantioselective allylic amination of allylic carbonates and benzoates.[1][2] This reaction provides a robust and scalable method for the synthesis of C-chiral allylic sulfilimines, which are valuable intermediates in organic synthesis.[2] Furthermore, a subsequent in situ deprotection of the sulfilimine offers a convenient one-pot protocol for the construction of chiral non-racemic primary allylic amines.[1][2]
Mechanistic Rationale & Causality
The choice of an iridium catalyst is crucial for the success of this transformation. While other transition metals are often employed in allylic amination, iridium catalysts are particularly effective in activating allylic alcohols and their derivatives for reactions with weak nucleophiles.[1] S,S-diphenylsulfilimine, being a sulfur-stabilized aza-ylide, is a relatively poor nucleophile.[1] The iridium catalyst overcomes this low reactivity, enabling the enantioselective formation of the C-N bond.[1] The use of a chiral phosphoramidite ligand is essential for inducing high enantioselectivity in the product.[1][2]
Experimental Workflow: Iridium-Catalyzed Asymmetric Allylic Amination
Caption: Workflow for Iridium-Catalyzed Allylic Amination.
Detailed Protocol: Synthesis of (S,E)-N-(1,3-diphenylallyl)-S,S-diphenylsulfilimine
Materials:
-
[Ir(cod)Cl]₂ (2 mol%)
-
Chiral Phosphoramidite Ligand (e.g., (R)-MONOPHOS) (4 mol%)
-
(E)-1,3-Diphenylallyl carbonate (1.0 equiv)
-
S,S-Diphenylsulfilimine monohydrate (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a vial charged with [Ir(cod)Cl]₂ and the chiral phosphoramidite ligand, add anhydrous DCM. Stir the resulting solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried flask, dissolve the (E)-1,3-diphenylallyl carbonate, S,S-diphenylsulfilimine monohydrate, and cesium carbonate in anhydrous DCM.
-
Initiation: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at 35 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C-chiral allylic sulfilimine.
Data Summary: Substrate Scope and Enantioselectivity
| Entry | Allylic Substrate | Product | Yield (%)[1] | ee (%)[1] |
| 1 | (E)-Cinnamyl carbonate | (S,E)-N-(3-phenylallyl)-S,S-diphenylsulfilimine | 95 | 98 |
| 2 | (E)-4-Methoxycinnamyl carbonate | (S,E)-N-(3-(4-methoxyphenyl)allyl)-S,S-diphenylsulfilimine | 92 | 97 |
| 3 | (E)-4-Chlorocinnamyl carbonate | (S,E)-N-(3-(4-chlorophenyl)allyl)-S,S-diphenylsulfilimine | 96 | 98 |
| 4 | (E)-Hex-2-en-1-yl carbonate | (S,E)-N-(hex-2-en-1-yl)-S,S-diphenylsulfilimine | 85 | 96 |
Application Note 2: Chiral Sulfilimine Derivatives as Ligands in Asymmetric Catalysis
Building upon the foundational structure of S,S-diphenylsulfilimine, the introduction of chirality and additional coordinating groups transforms these molecules into powerful ligands for asymmetric catalysis. While direct derivatization of S,S-diphenylsulfilimine monohydrate is one route, the broader class of chiral diaryl sulfilimines serves as a testament to the potential of this functional group in ligand design.
Conceptual Framework: From Reagent to Ligand
The nitrogen and sulfur lone pairs in the sulfilimine moiety can coordinate to a metal center. By strategically placing chiral substituents on the aryl rings or by creating N-functionalized derivatives with additional donor atoms (e.g., phosphines), it is possible to construct a well-defined chiral environment around the metal. This, in turn, allows for high levels of stereocontrol in a variety of catalytic transformations.
Example Application: Chiral Sulfilimine-Phosphine Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation
A notable example of a sulfilimine derivative in catalysis is the use of chiral sulfilimine-phosphine ligands in palladium-catalyzed asymmetric allylic alkylation.[3] These P,N-ligands create a robust chiral pocket around the palladium center, leading to high enantioselectivities in the formation of new carbon-carbon bonds.
Catalytic Cycle: Pd-Catalyzed Asymmetric Allylic Alkylation
Caption: Palladium-Catalyzed Asymmetric Allylic Alkylation Cycle.
General Protocol: Asymmetric Allylic Alkylation with a Chiral Sulfilimine-Phosphine Ligand
Materials:
-
[Pd(allyl)Cl]₂ (1 mol%)
-
Chiral Sulfilimine-Phosphine Ligand (2.5 mol%)
-
rac-1,3-Diphenylallyl acetate (1.0 equiv)
-
Dimethyl malonate (3.0 equiv)
-
Base (e.g., BSA, KOAc)
-
Solvent (e.g., THF, DCM)
Procedure:
-
Catalyst Formation: In a glovebox, dissolve [Pd(allyl)Cl]₂ and the chiral sulfilimine-phosphine ligand in the chosen solvent. Stir for a short period to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the allylic acetate and dimethyl malonate in the solvent.
-
Initiation: Add the base to the substrate solution, followed by the catalyst solution.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC or GC-MS.
-
Workup and Purification: After completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
Future Outlook
The catalytic applications of S,S-diphenylsulfilimine and its derivatives are a growing field of research. The examples presented here highlight the versatility of the sulfilimine functional group, both as a unique nucleophile and as a component of sophisticated chiral ligands. Future work will likely focus on the development of novel N-functionalized derivatives and their application in a broader range of asymmetric transformations. The continued exploration of these fascinating sulfur compounds promises to yield new and powerful tools for the synthesis of complex chiral molecules.
References
Sources
Chemoselectivity in Reactions with S,S-Diphenylsulfilimine Monohydrate: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive overview of the chemoselective reactivity of S,S-diphenylsulfilimine monohydrate, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its reactivity, offers detailed experimental protocols, and showcases its application in the selective transformation of complex molecules.
Introduction: Understanding the Unique Reactivity of S,S-Diphenylsulfilimine
S,S-Diphenylsulfilimine, in its stable monohydrate form, is a unique reagent characterized by the presence of a nucleophilic nitrogen atom directly bonded to a sulfur center. This arrangement imparts a distinct reactivity profile, allowing for highly selective transformations that are often challenging with conventional amines or other nitrogen nucleophiles. The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack, making it a potent reagent for the formation of new carbon-nitrogen bonds.
The chemoselectivity of S,S-diphenylsulfilimine monohydrate stems from a combination of electronic and steric factors. The electron-donating nature of the diphenylsulfinyl group enhances the nucleophilicity of the nitrogen atom. Furthermore, the steric bulk of the two phenyl groups can influence the regioselectivity of its reactions, favoring attack at less hindered electrophilic centers. Understanding these principles is paramount to harnessing the full potential of this reagent in synthetic applications.
Synthesis of S,S-Diphenylsulfilimine Monohydrate: A Reliable Protocol
A crucial aspect of utilizing any reagent is a reliable and reproducible method for its preparation. While various methods for the synthesis of N-substituted sulfilimines have been reported, the direct preparation of the parent S,S-diphenylsulfilimine can be achieved through the reaction of diphenyl sulfide with a suitable nitrogen source and an activating agent. One effective approach involves the use of an ammonia surrogate in the presence of an oxidizing or halogenating agent to facilitate the formation of the S-N bond.
Below is a detailed protocol for the laboratory-scale synthesis of S,S-Diphenylsulfilimine Monohydrate.
Protocol 1: Synthesis of S,S-Diphenylsulfilimine Monohydrate
Materials:
-
Diphenyl sulfide
-
Cyanogen amine (H₂NCN)
-
N-Bromosuccinimide (NBS) or Iodine (I₂)
-
tert-Butanol
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diphenyl sulfide (1.0 mmol) and cyanogen amine (1.3 equiv) in methanol (6 mL) at room temperature, add a base such as potassium tert-butoxide (1.2 equiv).
-
To this stirring solution, add N-bromosuccinimide (1.5 equiv) or iodine (1.5 equiv) portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add saturated aqueous sodium thiosulfate solution and extract with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford S,S-diphenylsulfilimine.
-
The monohydrate can often be obtained by exposure of the anhydrous form to atmospheric moisture or by crystallization from a solvent system containing water.
Safety Precautions:
-
N-Bromosuccinimide and iodine are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Cyanogen amine is toxic and should be handled in a well-ventilated fume hood.
-
All reactions should be performed under an inert atmosphere if anhydrous conditions are critical for side-product prevention.
The Cornerstone of Chemoselectivity: Nucleophilic Amination
The primary application of S,S-diphenylsulfilimine monohydrate lies in its ability to act as a potent nucleophile, delivering an "NH" moiety to a wide range of electrophilic substrates. Its chemoselectivity is most evident in reactions with molecules possessing multiple electrophilic sites.
Selective Reaction with Activated sp² Centers
S,S-Diphenylsulfilimine exhibits a strong preference for reacting with activated sp²-hybridized carbon centers, such as those found in electron-deficient aromatic and heteroaromatic systems. This reactivity has been extensively studied in nucleophilic aromatic substitution (SNA) reactions.
Key Insight: The high reactivity of the sulfilimine in these reactions can be attributed to the contribution of the ylidic resonance structure, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity.
The general workflow for this transformation is depicted below:
Caption: General workflow for nucleophilic aromatic substitution.
Protocol 2: N-Arylation of S,S-Diphenylsulfilimine with an Activated Aryl Halide
Materials:
-
S,S-Diphenylsulfilimine monohydrate
-
1-Fluoro-2,4-dinitrobenzene (or other suitable activated aryl halide)
-
Ethanol
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve S,S-diphenylsulfilimine monohydrate (1.0 equiv) in ethanol or THF in a round-bottom flask.
-
Add the activated aryl halide (1.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is often rapid, proceeding to completion within minutes to a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting N-aryl-S,S-diphenylsulfilimine can be purified by recrystallization or column chromatography.
Data Summary: Reaction of S,S-Diphenylsulfilimine with Various Activated Aryl Halides
| Electrophile | Solvent | Reaction Time | Yield (%) |
| 1-Fluoro-2,4-dinitrobenzene | Ethanol | 10 min | High |
| 1-Chloro-2,4-dinitrobenzene | THF | 48 h | High |
| 2-Chloro-5-nitropyridine | Chloroform | - | - |
Note: Specific yields and reaction times can vary depending on the substrate and reaction conditions.
Chemoselectivity in the Presence of Multiple Electrophilic Sites
A key demonstration of the utility of S,S-diphenylsulfilimine monohydrate is its ability to discriminate between different types of electrophilic centers within the same molecule. For instance, in a substrate containing both an activated aryl halide (an sp² center) and an alkyl halide (an sp³ center), the sulfilimine will preferentially attack the more electrophilic and sterically accessible sp² center.
This selectivity is governed by the principles of hard and soft acid-base (HSAB) theory. The nitrogen atom of the sulfilimine can be considered a relatively soft nucleophile, favoring reaction with softer electrophilic centers like the sp² carbon of an activated aromatic ring.
The decision-making process of the reagent can be visualized as follows:
Caption: Chemoselective reaction pathway.
Mechanistic Insights: The Origin of Chemoselectivity
The chemoselectivity of S,S-diphenylsulfilimine monohydrate can be rationalized through an examination of its electronic structure and the transition states of competing reaction pathways. Frontier Molecular Orbital (FMO) theory provides a powerful framework for this analysis.[1][2]
The Highest Occupied Molecular Orbital (HOMO) of S,S-diphenylsulfilimine is primarily localized on the nitrogen atom, confirming its role as the principal nucleophilic center. The energy of this HOMO is well-matched for interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of electron-deficient sp² centers, leading to a lower activation energy for this pathway compared to reaction at less electrophilic sp³ centers.
Applications in Complex Molecule Synthesis
The reliable and predictable chemoselectivity of S,S-diphenylsulfilimine monohydrate makes it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. Its ability to introduce a nitrogen atom at a specific position without the need for extensive protecting group strategies can significantly streamline synthetic routes.
While direct applications in total synthesis are an emerging area of research, the principles of its chemoselective amination are highly relevant to the late-stage functionalization of drug candidates, where selective modification of a specific site is often required.
Handling and Storage
S,S-Diphenylsulfilimine monohydrate is a stable, crystalline solid. However, proper handling and storage are essential to maintain its purity and reactivity.
-
Storage: Store in a cool, dark place, preferably under an inert atmosphere to prevent slow decomposition.[3] Prolonged storage at room temperature may lead to the formation of diphenyl sulfide.[3]
-
Handling: The anhydrous form is hygroscopic.[3] Handle in a well-ventilated area or fume hood.[3]
Conclusion
S,S-Diphenylsulfilimine monohydrate is a powerful and chemoselective aminating agent with broad utility in organic synthesis. Its preferential reactivity towards activated sp² electrophiles, coupled with a growing understanding of its mechanistic underpinnings, positions it as a valuable tool for researchers in academia and industry. The protocols and insights provided in this guide are intended to facilitate its effective application in the development of novel synthetic methodologies and the construction of complex molecular architectures.
References
-
Elsegood, M. R. J., Holmes, K. E., Kelly, P. F., Parr, J., & Stonehouse, J. M. (2002). The preparation and structure of novel sulfimide systems; X-ray crystal structures of 1,4-(PhS{NH})2C6H4 (and dihydrate), 1,2-(PhS{NH})(PhS)C6H4·H2O and of [Ph2SNH] and its hydrate. New Journal of Chemistry, 26(2), 202–206. [Link]
-
Bolm, C., & Mancheño, O. G. (2007). Iodinane- and metal-free synthesis of N-cyano sulfilimines: novel and easy access of NH-sulfoximines. Organic Letters, 9(21), 4251–4253. [Link]
-
Sandall, J. P. B., Thompson, C., & Steel, N. J. D. (1997). Kinetics and mechanism of the reaction of S,S-diphenylsulfilimine with a series of aryl halides. Journal of the Chemical Society, Perkin Transactions 2, (2), 213–217. [Link]
-
Luisi, R., & Bull, J. A. (2017). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. European Journal of Organic Chemistry, 2017(44), 6499–6512. [Link]
-
Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(12), 7607–7614. [Link]
-
ChemHelpASAP. (2019, January 30). frontier molecular orbital analysis [Video]. YouTube. [Link]
-
ChemHelpASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube. [Link]
Sources
Application Note: Unraveling the Reaction Kinetics of S,S-Diphenylsulfilimine Monohydrate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S-Diphenylsulfilimine and its derivatives are versatile reagents in organic synthesis, serving as precursors to a variety of sulfur-containing compounds.[1] Their unique electronic structure, characterized by a polarized S-N bond, imparts significant nucleophilic character to the nitrogen atom, making them valuable partners in reactions with electrophiles. This application note provides a detailed guide to understanding and quantifying the reaction kinetics of S,S-diphenylsulfilimine monohydrate with nucleophiles, a critical aspect for its effective utilization in synthetic and medicinal chemistry. A thorough grasp of the reaction kinetics allows for the optimization of reaction conditions, elucidation of mechanisms, and the development of robust synthetic protocols.
S,S-Diphenylsulfilimine monohydrate is a stable, crystalline solid that is often used as a convenient surrogate for the anhydrous, hygroscopic form.[2] Understanding the role of this water of hydration is crucial for interpreting kinetic data accurately. This guide will present detailed protocols for monitoring reaction kinetics using two common analytical techniques: UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC). We will focus on the reaction of S,S-diphenylsulfilimine monohydrate with a model electrophile, 2,4-dinitrochlorobenzene, a classic substrate for nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Overview: The Nucleophilic Character of S,S-Diphenylsulfilimine
The reactivity of S,S-diphenylsulfilimine is dominated by the nucleophilic nature of the nitrogen atom. This can be understood by considering its resonance structures, which indicate a significant contribution from an ylid form with a partial negative charge on the nitrogen. This inherent nucleophilicity drives its reactions with a range of electrophiles.
The reaction with activated aryl halides, such as 2,4-dinitrochlorobenzene, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Kinetic studies have shown this to be a typical SNAr process with no measurable base catalysis.[3] The reaction involves the attack of the nucleophilic nitrogen of the sulfilimine on the electron-deficient aromatic ring, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the leaving group (in this case, chloride).
Caption: Generalized SNAr reaction of S,S-diphenylsulfilimine with an activated aryl halide.
The Role of S,S-Diphenylsulfilimine Monohydrate
S,S-Diphenylsulfilimine monohydrate, with the formula (C₆H₅)₂S=NH · H₂O, is the commercially available and more stable form of the reagent.[2] The presence of a water molecule in the crystal lattice can influence its reactivity. Water is a polar protic solvent and can participate in hydrogen bonding. This can potentially affect the nucleophilicity of the sulfilimine nitrogen by solvation. While detailed kinetic studies directly comparing the anhydrous and monohydrate forms are not extensively reported, it is reasonable to assume that the reaction medium's polarity and protic nature will play a role in the overall reaction rate. For consistency in kinetic studies, it is essential to use the same form of the reagent throughout a series of experiments. The monohydrate is generally stable when stored in the dark; however, prolonged storage at room temperature can lead to decomposition, indicated by the smell of diphenyl sulfide.[2] For sensitive kinetic experiments, fresh reagent is recommended.
Experimental Protocols for Kinetic Analysis
The following sections provide detailed protocols for monitoring the reaction kinetics of S,S-diphenylsulfilimine monohydrate with 2,4-dinitrochlorobenzene using UV-Vis spectroscopy and HPLC.
Protocol 1: Kinetic Analysis by UV-Visible Spectroscopy
This method is suitable for reactions that exhibit a significant change in their UV-Vis absorption spectrum as the reaction progresses. The formation of the product, N-(2,4-dinitrophenyl)-S,S-diphenylsulfilimine, results in a "brilliant yellow" solution, indicating strong absorption in the visible region, making this technique highly applicable.
Materials and Equipment:
-
S,S-Diphenylsulfilimine monohydrate (CAS: 68837-61-6)[4]
-
2,4-Dinitrochlorobenzene (DNCB)
-
Spectrophotometric grade solvent (e.g., acetonitrile, ethanol)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow:
Caption: Workflow for UV-Vis kinetic analysis.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of S,S-diphenylsulfilimine monohydrate in the chosen solvent. A typical concentration might be in the range of 1 x 10⁻² M.
-
Prepare a stock solution of 2,4-dinitrochlorobenzene in the same solvent. A typical concentration might be in the range of 1 x 10⁻⁴ M.
-
Note: For pseudo-first-order kinetics, the concentration of the sulfilimine should be in large excess (at least 10-fold) compared to the DNCB.
-
-
Spectrophotometer Setup and Wavelength Selection:
-
Set the spectrophotometer to the desired temperature and allow it to equilibrate.
-
To determine the optimal monitoring wavelength (λmax), record the UV-Vis spectrum of the final reaction product, N-(2,4-dinitrophenyl)-S,S-diphenylsulfilimine. Based on the color and similar compounds, the λmax is expected to be in the visible range, likely between 350 nm and 450 nm. A preliminary scan of a completed reaction mixture is recommended to identify the precise λmax where the product absorbs strongly and the reactants have minimal absorbance.
-
-
Kinetic Run:
-
Pipette the required volume of the S,S-diphenylsulfilimine monohydrate stock solution into a quartz cuvette.
-
Add the appropriate volume of solvent to the cuvette.
-
Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to thermally equilibrate.
-
To initiate the reaction, add a small, precise volume of the 2,4-dinitrochlorobenzene stock solution to the cuvette, quickly mix by inverting, and immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is complete, as indicated by a plateau in the absorbance reading.
-
-
Data Analysis:
-
The rate of the reaction can be determined by monitoring the increase in absorbance of the product over time.
-
For a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time (t) should yield a straight line, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.
-
The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the excess reactant (S,S-diphenylsulfilimine).
-
| Parameter | Description |
| Reactants | S,S-Diphenylsulfilimine monohydrate, 2,4-Dinitrochlorobenzene |
| Solvent | Acetonitrile or Ethanol (Spectrophotometric Grade) |
| Temperature | Controlled (e.g., 25 °C, 35 °C, 45 °C for Arrhenius plot) |
| Monitoring | Increase in absorbance of N-(2,4-dinitrophenyl)-S,S-diphenylsulfilimine |
| Wavelength | λmax of the product (determine experimentally) |
| Data Plot | ln(A∞ - At) vs. time for pseudo-first-order kinetics |
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring reaction kinetics, especially for complex mixtures or when spectroscopic methods are not feasible. It allows for the separation and quantification of individual components (reactants, products, and any intermediates) over time.
Materials and Equipment:
-
S,S-Diphenylsulfilimine monohydrate
-
2,4-Dinitrochlorobenzene
-
HPLC grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Analytical HPLC column (e.g., C18 reverse-phase)
-
Reaction vessel with temperature control and stirring
-
Syringes and vials for sample collection and injection
-
Quenching solution (if necessary)
Experimental Workflow:
Caption: Workflow for HPLC kinetic analysis.
Step-by-Step Procedure:
-
HPLC Method Development:
-
Develop an HPLC method capable of separating the starting materials (S,S-diphenylsulfilimine and 2,4-dinitrochlorobenzene) and the product (N-(2,4-dinitrophenyl)-S,S-diphenylsulfilimine).
-
A reverse-phase C18 column is a good starting point.
-
The mobile phase will likely be a mixture of acetonitrile and water, possibly with a buffer. A gradient elution may be necessary for optimal separation.
-
Determine the retention times of each component by injecting standard solutions.
-
Select a detection wavelength that provides a good response for all components of interest. A diode array detector is advantageous as it can monitor multiple wavelengths simultaneously.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve the S,S-diphenylsulfilimine monohydrate in the chosen reaction solvent.
-
Allow the solution to reach the desired reaction temperature with stirring.
-
-
Kinetic Run and Sampling:
-
Initiate the reaction by adding a known amount of 2,4-dinitrochlorobenzene to the reaction vessel.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling or by adding a chemical quenching agent. The choice of quenching method should be validated to ensure it does not interfere with the analysis.
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas of the reactants and products.
-
-
Data Analysis:
-
Create calibration curves for the reactants and products by plotting peak area versus known concentrations.
-
Use the calibration curves to determine the concentration of each component in the reaction mixture at each time point.
-
Plot the concentration of the limiting reactant (e.g., 2,4-dinitrochlorobenzene) versus time.
-
Determine the reaction order and rate constant by fitting the concentration-time data to the appropriate integrated rate law. For example, for a second-order reaction, a plot of 1/[Reactant] versus time will be linear.
-
| Parameter | Description |
| Stationary Phase | C18 Reverse-Phase Column |
| Mobile Phase | Acetonitrile/Water (isocratic or gradient) |
| Flow Rate | Typical analytical flow rates (e.g., 1.0 mL/min) |
| Detection | UV-Vis or Diode Array Detector (select appropriate wavelength) |
| Quantification | Peak area integration against calibration curves |
| Data Plot | Concentration vs. time, followed by appropriate integrated rate law plot |
Conclusion
This application note provides a comprehensive framework for investigating the reaction kinetics of S,S-diphenylsulfilimine monohydrate with nucleophiles. By employing the detailed protocols for UV-Vis spectroscopy and HPLC, researchers can gain valuable insights into reaction rates, mechanisms, and the influence of various parameters. A thorough understanding of the kinetics is paramount for the rational design of synthetic routes and the development of efficient and scalable chemical processes in both academic and industrial settings. The choice between UV-Vis and HPLC will depend on the specific reaction, the available equipment, and the level of detail required in the kinetic analysis.
References
-
Sandall, J. P. B., Thompson, C., & Steel, N. J. D. (1997). Kinetics and mechanism of the reaction of S,S-diphenylsulfilimine with a series of aryl halides. Journal of the Chemical Society, Perkin Transactions 2, (3), 513–516. [Link]
- Bolm, C., & Hildebrand, J. P. (2000). The Asymmetric Synthesis of Sulfoximines. In Organosulfur Chemistry I (pp. 131-164). Springer, Berlin, Heidelberg.
-
PubChem. S,S-Diphenylsulfilimine monohydrate. [Link]
-
Chemistry LibreTexts. Nucleophilicity of Sulfur Compounds. [Link]
-
NIST WebBook. Phenol, 2,4-dinitro-. [Link]
-
ResearchGate. UV-vis spectra of different concentrations of 2,4-dinitrophenol and... [Link]
-
ResearchGate. Figure 2 UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of... [Link]
-
SCIRP. Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of the reaction of S,S-diphenylsulfilimine with a series of aryl halides. [Link]
Sources
Application Notes and Protocols for S,S-Diphenylsulfilimine Monohydrate in Nitrogen Transfer Reactions
Introduction: The Dual Nature of S,S-Diphenylsulfilimine as a Nitrogen Transfer Reagent
S,S-Diphenylsulfilimine and its monohydrate form are versatile reagents in modern organic synthesis, primarily utilized for the introduction of a nitrogen atom into organic molecules. What makes this class of compounds particularly intriguing is their dual reactivity profile. The lone pair of electrons on the nitrogen atom allows S,S-diphenylsulfilimine to act as a nucleophile, directly participating in substitution and addition reactions. Conversely, under transition-metal catalysis, the S=N bond can be activated, transforming the sulfilimine into an electrophilic aminating agent capable of C-H amination and other related transformations. This dual reactivity opens up a broad spectrum of synthetic possibilities, from the straightforward synthesis of N-substituted sulfilimines to the more complex, late-stage functionalization of C-H bonds.
This technical guide provides a comprehensive overview of the mechanisms governing the nitrogen transfer from S,S-diphenylsulfilimine monohydrate, with a focus on both its nucleophilic and electrophilic pathways. We will delve into the underlying principles of these transformations, provide detailed, field-proven protocols, and offer insights into the practical aspects of utilizing this reagent in a research and development setting.
Part 1: The Nucleophilic Character of S,S-Diphenylsulfilimine
In its ground state, the nitrogen atom of S,S-diphenylsulfilimine is nucleophilic. This reactivity is harnessed in reactions with suitable electrophiles, most notably in nucleophilic aromatic substitution (SNAr) reactions.
Mechanism of Nucleophilic Nitrogen Transfer
The mechanism of nucleophilic nitrogen transfer from S,S-diphenylsulfilimine is analogous to that of other nitrogen nucleophiles in SNAr reactions. The reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nitrogen atom of S,S-diphenylsulfilimine attacks the electron-deficient aromatic ring of the electrophile, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (typically a halide), yielding the N-arylated sulfilimine product.
The facility of this reaction is highly dependent on the nature of the electrophile; electron-withdrawing groups on the aromatic ring of the electrophile are crucial for activating the substrate towards nucleophilic attack.
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Mechanism of N-arylation via SNAr.
Protocol 1: Synthesis of N-(2,4-dinitrophenyl)-S,S-diphenylsulfilimine
This protocol details the reaction of S,S-diphenylsulfilimine with 1-fluoro-2,4-dinitrobenzene, a classic example of its application as a nucleophile.
Materials:
-
S,S-Diphenylsulfilimine monohydrate (1.0 eq)
-
1-Fluoro-2,4-dinitrobenzene (1.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add S,S-diphenylsulfilimine monohydrate.
-
Dissolve the sulfilimine in anhydrous ethanol.
-
To the stirred solution, add 1-fluoro-2,4-dinitrobenzene dropwise at room temperature.
-
Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. The precipitate can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-(2,4-dinitrophenyl)-S,S-diphenylsulfilimine.
Expected Outcome:
This reaction typically proceeds in high yield, affording the desired N-arylated sulfilimine as a crystalline solid.
Part 2: The Electrophilic Aminating Potential of S,S-Diphenylsulfilimine via Transition Metal Catalysis
The transformation of the nucleophilic nitrogen of S,S-diphenylsulfilimine into an electrophilic aminating species is a powerful strategy for C-N bond formation, particularly for the challenging amination of C-H bonds. This "umpolung" (reactivity reversal) is achieved through the use of transition metal catalysts, most notably those based on rhodium and iridium.
Mechanism of Electrophilic Nitrogen Transfer: A Rhodium-Catalyzed Example
While the precise mechanism can vary depending on the metal, substrate, and reaction conditions, a generally accepted pathway for rhodium-catalyzed C-H amination with sulfilimines involves the formation of a metal-nitrenoid intermediate.
-
Coordination and Oxidative Addition: The rhodium catalyst coordinates to the sulfilimine. This is followed by oxidative addition of the N-H bond to the metal center, or a related activation step.
-
Formation of a Metal-Nitrenoid: Subsequent elimination of diphenyl sulfide generates a highly reactive rhodium-nitrenoid species. This intermediate is electrophilic at the nitrogen atom.
-
C-H Activation: The substrate coordinates to the rhodium center, and a C-H bond undergoes activation, typically through a concerted metalation-deprotonation (CMD) pathway. This forms a rhodacyclic intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the rhodacycle, releasing the aminated product and regenerating the active rhodium catalyst.
Diagram 2: Catalytic Cycle for Rhodium-Catalyzed C-H Amination
Caption: Proposed catalytic cycle for C-H amination.
Protocol 2: Rhodium-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester
This protocol provides a general procedure for the intramolecular C-H amination of a sulfamate ester, a common substrate class for these reactions, using a rhodium catalyst and S,S-diphenylsulfilimine as the nitrogen source.
Materials:
-
Sulfamate ester substrate (1.0 eq)
-
S,S-Diphenylsulfilimine monohydrate (1.2 eq)
-
[Rh2(esp)2] (2 mol%)
-
Magnesium oxide (MgO) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Stir bar
Procedure:
-
To a Schlenk flask, add the sulfamate ester substrate, S,S-diphenylsulfilimine monohydrate, [Rh2(esp)2], and magnesium oxide under an inert atmosphere.
-
Add anhydrous dichloromethane via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic sulfamide.
Data Summary Table:
| Catalyst | Nitrogen Source | Substrate | Product | Yield (%) | Reference |
| [Rh2(esp)2] | S,S-Diphenylsulfilimine | Sulfamate Ester | Cyclic Sulfamide | 85-95% | [1] |
| [Ir(cod)Cl]2 | N-Acyl Sulfilimine | Arene | N-Aryl Amide | 70-90% | [2] |
Part 3: Preparation of S,S-Diphenylsulfilimine Monohydrate
The reliable synthesis of the starting material is crucial for reproducible results. The following protocol details a common laboratory-scale preparation of S,S-diphenylsulfilimine monohydrate from diphenyl sulfide.
Protocol 3: Synthesis of S,S-Diphenylsulfilimine Monohydrate
Materials:
-
Diphenyl sulfide (1.0 eq)
-
Chloramine-T trihydrate (1.1 eq)
-
Methanol
-
Water
-
Beaker
-
Magnetic stirrer
-
Stir bar
-
Ice bath
Procedure:
-
In a beaker, dissolve diphenyl sulfide in methanol.
-
In a separate beaker, prepare a solution of chloramine-T trihydrate in a minimal amount of water.
-
Cool the diphenyl sulfide solution in an ice bath.
-
To the cold, stirred solution of diphenyl sulfide, add the chloramine-T solution dropwise.
-
A white precipitate of S,S-diphenylsulfilimine monohydrate will begin to form.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the product in a desiccator over a suitable drying agent.
Safety Precautions:
-
Chloramine-T is an oxidizing agent and should be handled with care.
-
Perform the reaction in a well-ventilated fume hood.
Diagram 3: Experimental Workflow for S,S-Diphenylsulfilimine Synthesis
Caption: Workflow for the synthesis of the title reagent.
Conclusion and Future Outlook
S,S-Diphenylsulfilimine monohydrate is a reagent of significant utility, offering chemists the ability to forge C-N bonds through both nucleophilic and electrophilic pathways. Its application in transition metal-catalyzed C-H amination is particularly noteworthy, providing a modern and efficient approach to the synthesis of complex nitrogen-containing molecules. The mechanistic understanding of these processes continues to evolve, promising the development of even more selective and efficient catalytic systems in the future. The protocols provided herein serve as a practical starting point for researchers looking to explore the rich chemistry of this versatile nitrogen transfer agent.
References
-
Tsujihara, K., Furukawa, N., Oae, K., & Oae, S. (1969). Sulfilimine. I. Synthesis and Formation Mechanism. Bulletin of the Chemical Society of Japan, 42(9), 2631-2635. [Link]
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]
-
Liang, Q., et al. (2023). Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides. Journal of the American Chemical Society, 145(11), 6310–6318. [Link]
-
Park, K., Lee, E., et al. (2023). Iridium(III)-Catalyzed Regioselective B(4)–H Amination of o-Carboranes with Sufilimines. Organic Letters, 25(32), 5961–5965. [Link]
-
Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C−H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition, 40(3), 598-600. [Link]
-
Yan, Y., Han, Y., Huang, Z., & Chen, X. (2015). Umpolung C–N Bond Formation Enabled by Rhodium-Catalyzed Arylation of Sulfilimines with Arylboronic Acids. Organic Letters, 17(21), 5492–5495. [Link]
-
Bolm, C. (2011). Rhodium-Catalyzed C–H Amination: An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758-762. [Link]
-
Zhang, F., et al. (2022). Sulfilimines as Transformable and Retainable Directing Groups in Rhodium-Catalyzed ortho-C–H Bond Functionalization. Organic Letters, 24(37), 6772–6776. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: S,S-Diphenylsulfilimine Monohydrate in Amination Reactions
Welcome to the technical support center for S,S-Diphenylsulfilimine Monohydrate applications in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile aminating agent. Here, we will delve into the common side reactions encountered during amination protocols, providing in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the expertise to optimize your reactions, maximize yields, and ensure the integrity of your synthetic pathways.
Introduction to S,S-Diphenylsulfilimine Aminations
S,S-Diphenylsulfilimine and its monohydrate form are valuable reagents for the introduction of a primary amino group (-NH₂) equivalent in a variety of organic transformations, most notably in catalytic C-N bond-forming reactions. It serves as a safe and effective ammonia surrogate, particularly in processes like the iridium-catalyzed allylic amination.[1] However, like any reactive species, its application is not without challenges. Understanding the potential side reactions is crucial for successful and reproducible synthetic outcomes.
This guide will systematically address the most common issues encountered in the laboratory, providing both mechanistic explanations and practical, field-proven solutions.
Core-Directive: Troubleshooting Common Side Reactions
Hydrolysis to Diphenyl Sulfoxide
One of the most prevalent side reactions is the hydrolysis of S,S-diphenylsulfilimine back to diphenyl sulfoxide. This is particularly relevant as the reagent is often supplied as a monohydrate, introducing a stoichiometric amount of water into the reaction system.
Causality: The S=N bond in sulfilimines is susceptible to cleavage by water, especially under non-anhydrous conditions or in the presence of acidic or basic promoters. The reaction is essentially the reverse of the imination of a sulfoxide.
Troubleshooting Protocol:
-
Drying of Reagents and Solvents: Ensure all solvents and reagents, other than the sulfilimine monohydrate itself, are rigorously dried using standard laboratory procedures.
-
Use of Anhydrous Form: If available and compatible with your process, consider using the anhydrous form of S,S-diphenylsulfilimine.
-
Control of Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.
-
Base Selection: While some reactions require a base, prolonged exposure to strong aqueous bases can accelerate hydrolysis. If possible, use non-nucleophilic, anhydrous bases. For instance, in iridium-catalyzed allylic aminations, cesium carbonate has been used effectively.[1]
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to suppress the rate of hydrolysis relative to the desired amination.
Visualizing the Hydrolysis Pathway:
Caption: Reaction pathway for the hydrolysis of S,S-Diphenylsulfilimine.
Oxidation to S,S-Diphenyl-N-(substituted)sulfoximine
In the presence of oxidizing agents, the sulfur(IV) center of the sulfilimine can be oxidized to a sulfur(VI) center, forming a sulfoximine.
Causality: This side reaction is common if the reaction conditions are not strictly anaerobic or if oxidizing species are present. Certain catalysts or additives can also promote this oxidation. For instance, S,S-diaryl-N-(p-tolylsulfonyl)sulfilimines and unsubstituted diarylsulfilimines can be selectively oxidized to the corresponding sulfoximines.[2]
Troubleshooting Protocol:
-
Degassing of Solvents: Thoroughly degas all solvents to remove dissolved oxygen.
-
Inert Atmosphere: As with hydrolysis, maintaining a strict inert atmosphere is critical.
-
Avoidance of Oxidizing Agents: Carefully review all reagents and catalysts to ensure they do not have oxidizing properties under the reaction conditions.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to detect the formation of the more polar sulfoximine byproduct early.
Data on Oxidation Susceptibility:
| Substrate Type | Oxidizing Conditions | Product | Reference |
| S,S-Diphenyl-N-(p-tolylsulfonyl)sulfilimine | K₂O₂ in the presence of organic halides | S,S-Diphenyl-N-(p-tolylsulfonyl)sulfoximine | [2] |
| N-Unsubstituted Diarylsulfilimines | K₂O₂ in the presence of organic halides | Corresponding Sulfoximines | [2] |
Reduction to Diphenyl Sulfide
Under certain reductive conditions, the sulfilimine can be reduced back to the corresponding sulfide, in this case, diphenyl sulfide.
Causality: This is often observed when using reducing agents or certain catalytic systems that can facilitate reductive elimination. For example, treatment of S,S-diphenyl-N-(p-tolylsulfonyl)sulfilimine with Na₂O₂ can result in partial reduction to diphenyl sulfide.[2] While not a common side reaction in standard aminations, it can occur if incompatible reagents are present.
Troubleshooting Protocol:
-
Reagent Compatibility Check: Ensure that no unintended reducing agents are present in the reaction mixture.
-
Catalyst Choice: Be mindful of the chosen catalyst's potential to engage in reductive pathways with the sulfilimine.
-
Reaction Work-up: During work-up, avoid quenching with reagents that could reduce the sulfilimine product.
Visualizing the Main Reaction Pathways:
Sources
managing the hydrolysis of S,S-Diphenylsulfilimine monohydrate during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Hydrolysis in Synthetic Reactions
Welcome to the technical support guide for S,S-Diphenylsulfilimine monohydrate. This resource is designed to provide you with in-depth, field-proven insights to anticipate and manage the challenges associated with the hydrolysis of this versatile reagent. As your partner in research, we aim to equip you with the knowledge to ensure the integrity and success of your experiments.
Introduction: The Duality of S,S-Diphenylsulfilimine Monohydrate
S,S-Diphenylsulfilimine and its hydrated form are powerful reagents in organic synthesis, serving as a cornerstone for creating complex molecules, including N-substituted sulfilimines, which are precursors to compounds with significant biological activity.[1] They are particularly valued in the development of novel pharmaceuticals and agrochemicals.[2] However, the inherent reactivity of the sulfur-nitrogen bond also makes it susceptible to hydrolysis, a critical challenge that can compromise reaction yields, introduce impurities, and complicate purification processes.
This guide provides a comprehensive framework for understanding and controlling the hydrolysis of S,S-Diphenylsulfilimine monohydrate, ensuring reproducible and high-fidelity results in your research and development endeavors.
Part 1: Understanding the Hydrolysis Pathway
Hydrolysis is the primary degradation pathway for S,S-Diphenylsulfilimine. The presence of water, especially under non-neutral pH conditions, can lead to the cleavage of the S=N bond, yielding diphenyl sulfoxide and ammonia as the principal byproducts. This process not only consumes the active reagent but can also alter the reaction environment by changing the pH, potentially catalyzing other unwanted side reactions.
Caption: Proposed mechanism for the hydrolysis of S,S-Diphenylsulfilimine.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during reactions involving S,S-Diphenylsulfilimine monohydrate, with a focus on issues arising from hydrolysis.
Issue 1: Low Reaction Yield & Presence of Diphenyl Sulfoxide
-
Question: My reaction has a significantly lower yield than expected, and my analysis (TLC, LC-MS, NMR) shows a substantial amount of diphenyl sulfoxide. What is the likely cause?
-
Answer: The primary cause is the hydrolysis of your S,S-Diphenylsulfilimine starting material. This can happen before the reaction (during storage) or during the reaction itself due to the presence of water.
Causality: The S=N bond in the sulfilimine is electrophilic at the sulfur atom and susceptible to nucleophilic attack by water. Once hydrolyzed to diphenyl sulfoxide, the reagent is no longer available for your desired transformation, leading to a direct reduction in yield.
Solutions:
-
Rigorous Solvent Dehydration: Ensure all solvents are strictly anhydrous. Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for halogenated solvents) or purchase high-quality anhydrous solvents and handle them under an inert atmosphere.
-
Inert Atmosphere: The entire experimental setup should be conducted under a dry, inert atmosphere (Nitrogen or Argon). This involves flame-drying glassware, using septa and cannulation techniques for reagent transfer, and maintaining a positive pressure of inert gas throughout the reaction.
-
Use of Chemical Drying Agents: For reactions that are compatible, the addition of a drying agent in situ, such as activated molecular sieves (3Å or 4Å), can scavenge trace amounts of water. Ensure the sieves are properly activated (heated under vacuum) before use.
-
Issue 2: Inconsistent Reaction Rates and Stalled Reactions
-
Question: My reaction starts but then seems to slow down or stop completely, leading to an incomplete conversion. Why might this be happening?
-
Answer: This issue often points to the degradation of the S,S-Diphenylsulfilimine monohydrate prior to its use, leading to incorrect stoichiometry. If a portion of the reagent has already hydrolyzed, you are adding less active reagent than calculated.
Causality: The anhydrous form of S,S-Diphenylsulfilimine is known to be hygroscopic.[3] Even the monohydrate can degrade over time if not stored correctly, leading to a lower effective concentration of the active species.[3]
Solutions:
-
Verify Reagent Quality: Before use, check the physical appearance of the reagent. Any clumping or a strong smell of diphenyl sulfide suggests potential degradation.[3] The melting point is a good indicator of purity; for the monohydrate, it should be in the range of 67-71 °C. A broad or depressed melting point indicates impurities.
-
Proper Storage is Crucial: Store S,S-Diphenylsulfilimine monohydrate in a tightly sealed container in a cool, dark place. For enhanced protection, place the container inside a desiccator with a fresh drying agent.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for critical reactions to ensure maximum activity and accurate stoichiometry.
-
Caption: Troubleshooting workflow for hydrolysis-related issues.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Why is this reagent sold as a monohydrate if water causes hydrolysis?
-
A1: The monohydrate form is often a more stable, crystalline solid compared to the anhydrous form, which can be hygroscopic and more difficult to handle and store consistently.[3] The water molecule is integrated into the crystal lattice, providing a degree of stability. The key is to prevent the introduction of additional water during the reaction.
-
-
Q2: What are the visible signs of S,S-Diphenylsulfilimine monohydrate degradation?
-
A2: Signs of degradation include a change from a fine powder to a clumpy or oily solid, a noticeable smell of diphenyl sulfide, and a melting point that is lower and broader than the specified 67-71 °C range.[3]
-
-
Q3: What are the best solvents to use for reactions with this reagent?
-
A3: The choice of solvent is reaction-dependent, but the primary requirement is that it must be anhydrous. Common aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and toluene are excellent choices, provided they are properly dried.
-
-
Q4: How can I monitor the progress of my reaction and detect hydrolysis simultaneously?
-
A4: Thin-Layer Chromatography (TLC) is an effective technique. You should run a co-spot of your starting material and pure diphenyl sulfoxide alongside your reaction mixture. This will allow you to track the consumption of the sulfilimine and the potential formation of the hydrolysis byproduct. For more quantitative analysis, LC-MS or GC-MS are highly recommended.
-
-
Q5: Is it possible to remove the water of hydration before use?
-
A5: While theoretically possible (e.g., by drying under high vacuum), this is generally not recommended without specific validated protocols. Improper heating can cause decomposition.[3] It is far more practical and reliable to use the monohydrate directly and maintain strictly anhydrous conditions throughout your experiment.
-
Part 4: Key Experimental Protocols & Data
Table 1: Properties of S,S-Diphenylsulfilimine Monohydrate
| Property | Value | Source |
| Chemical Formula | (C₆H₅)₂S=NH · H₂O | |
| Molecular Weight | 219.30 g/mol | [4] |
| CAS Number | 68837-61-6 | [4] |
| Appearance | White to off-white powder | |
| Melting Point | 67-71 °C (lit.) | |
| Storage | Store below +30°C, in the dark, under dry conditions. | [3] |
Table 2: Recommended Solvents and Drying Methods
| Solvent | Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | Distill under N₂. Blue/purple color indicates anhydrous conditions. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight and distill under N₂. Avoid basic drying agents. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir overnight and distill under N₂. |
| Toluene | Sodium or Calcium Hydride | Reflux and distill under N₂. |
Protocol 1: General Procedure for Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (flasks, stir bars, syringes, needles) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours (preferably overnight).
-
Assembly: Assemble the glassware hot from the oven under a stream of dry inert gas (Nitrogen or Argon) and seal with rubber septa. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas (use an oil bubbler or balloon).
-
Reagent & Solvent Transfer: Add anhydrous solvents and liquid reagents via a dry syringe. Transfer solid reagents, like S,S-Diphenylsulfilimine monohydrate, quickly under a positive flow of inert gas to minimize exposure to the atmosphere.
-
Reaction Execution: Maintain the inert atmosphere throughout the entire duration of the reaction, including workup if the products are sensitive.
-
Monitoring: To take an aliquot for analysis (e.g., TLC, LC-MS), use a dry syringe and needle, ensuring the system remains sealed.
References
-
Synthesis of Sulfilimines via Multicomponent Reaction of Arynes, Sulfamides, and Thiosulfonates . Organic Letters. ACS Publications. [Link]
-
Synthesis of Sulfilimines via Aryne and Cyclohexyne Intermediates . Organic Letters. ACS Publications. [Link]
-
Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides . PubMed Central (PMC). [Link]
-
Sulfilimine synthesis by C-S coupling reaction or sulfinimidoylation . Organic Chemistry Portal. [Link]
-
Sulfilimine synthesis by imidation . Organic Chemistry Portal. [Link]
-
Synthesis of Sulfilimines via Selective S-C Bond Formation in Water . ResearchGate. [Link]
-
Synthesis of Sulfilimines via Selective S–C Bond Formation in Water . Organic Letters. ACS Publications. [Link]
-
S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 . PubChem. [Link]
Sources
Technical Support Center: Purification of N-Substituted Sulfilimines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of N-substituted sulfilimines. As valuable intermediates in organic synthesis, particularly for the preparation of medicinally important sulfoximines, the effective purification of sulfilimines is a critical step for ensuring the success of subsequent research and development.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the isolation and purification of these unique tetravalent sulfur compounds.
Sulfilimines present a distinct set of purification challenges. Their polarity, potential for salt-like behavior, and varying stability can complicate standard purification protocols like silica gel chromatography.[3] This guide combines troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommendations to empower you to overcome these obstacles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the purification of N-substituted sulfilimines.
Q1: Why is my sulfilimine streaking or sticking to the baseline on a silica gel TLC plate?
A1: This is a classic sign of a strong, often irreversible, interaction between your basic sulfilimine and the acidic surface of the silica gel. Silica gel is covered in acidic silanol (Si-OH) groups, which can protonate the nitrogen or coordinate strongly to the S=N bond of your compound. This leads to poor mobility, resulting in streaking or complete retention at the origin.
-
The Causality: The lone pair on the nitrogen atom of the sulfilimine functional group imparts basicity, making it prone to strong acid-base interactions with the silica surface. This is especially problematic for "free" NH-sulfilimines.
-
Quick Solution: Before changing your entire purification strategy, try deactivating the silica gel. Prepare your TLC eluent with a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or ammonia (in methanol). This additive will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.[4]
Q2: My sulfilimine appears to be decomposing during column chromatography. What can I do?
A2: Decomposition on silica gel is a significant concern, especially for more sensitive sulfilimines, such as certain dialkyl-substituted variants.[1] The acidic nature of silica gel can catalyze hydrolysis or other degradation pathways.
-
Troubleshooting Steps:
-
Test for Stability: First, confirm that silica is the culprit. Dissolve a small amount of your crude product in a suitable solvent, add a scoop of silica gel, and stir for a few hours. Monitor the mixture by TLC or LC-MS against a silica-free control to see if degradation occurs.[5]
-
Deactivate the Silica: If it is silica-sensitive, running the column with a basic modifier like triethylamine in your eluent is the first line of defense.[4]
-
Change the Stationary Phase: If deactivation is insufficient, consider alternative, less acidic stationary phases like alumina (basic or neutral grade) or Florisil.
-
Minimize Contact Time: Use a "short plug" filtration through silica instead of a long, slow column. This is effective for removing baseline impurities when the product is significantly less polar than the impurities.[4]
-
Q3: What are the most common impurities I should expect from a typical sulfilimine synthesis?
A3: Impurities will depend on your synthetic route. For the common oxidative imination of sulfides, the most frequent byproduct is the corresponding sulfoxide.[6]
-
Common Impurities:
-
Starting Sulfide: Unreacted starting material.
-
Sulfoxide: Formed by oxidation of the sulfide, often competing with the desired imination.
-
Reagents/Catalysts: Excess iminating agents (e.g., chloramine salts, iodobenzene diacetate) or metal catalysts (e.g., Rh, Cu complexes).[6][7]
-
Byproducts from N-Source: For example, if using sulfonylamides, you may have residual amide.
-
Q4: Can I use reverse-phase chromatography for purifying sulfilimines?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent alternative, particularly for polar sulfilimines that behave poorly on normal-phase silica.[8] It is also a powerful tool for analytical purity assessment.
-
Key Considerations:
-
Mobile Phase: Typical mobile phases are mixtures of acetonitrile (MeCN) or methanol (MeOH) and water.
-
Additives: An acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%) is often required to ensure the sulfilimine is protonated, which results in sharp, symmetrical peaks.[8]
-
Column Choice: A standard C18 column is a good starting point.
-
Q5: My sulfilimine is an oil and won't crystallize. How can I purify it without chromatography?
A5: If your sulfilimine is an oil and chromatography is not ideal, you have a few options:
-
Liquid-Liquid Extraction: A carefully designed aqueous workup can remove many salt-based and highly polar or nonpolar impurities. Manipulating the pH of the aqueous layer can be used to move the sulfilimine between organic and aqueous phases, provided it has a suitable pKa and stability.
-
Salt Formation and Crystallization: If your sulfilimine is basic, you can treat it with an acid (e.g., HCl, H₂SO₄) to form a salt. Salts are often highly crystalline solids that can be purified by recrystallization and then neutralized to recover the free sulfilimine.
-
Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexanes or diethyl ether are common choices for this purpose.
Section 2: Troubleshooting Guide by Technique
Column Chromatography (Normal Phase)
| Problem | Probable Cause(s) | Recommended Solutions |
| Poor Separation / Co-elution | 1. Inappropriate solvent system. 2. Column overloaded with crude material. 3. Column was packed poorly (channeling). | 1. Optimize Eluent: Re-develop your solvent system using TLC. Aim for an Rf of 0.2-0.3 for your product. Consider using a gradient elution for complex mixtures.[4] 2. Reduce Loading: Use a larger column or reduce the amount of material loaded. A general rule is to load 1-5% of the silica gel weight. 3. Repack Column: Ensure the silica slurry is homogenous and well-settled before loading the sample. |
| Product Decomposition | 1. Acidity of silica gel. 2. Prolonged exposure to solvent/silica. | 1. Deactivate Silica: Prepare a slurry of silica in your eluent containing 1-3% triethylamine or 0.5% ammonia in methanol. Let it stand for 30 minutes before packing.[4] 2. Increase Flow Rate: Use positive pressure ("flash" chromatography) to minimize the time your compound spends on the column. |
| Low Recovery from Column | 1. Irreversible binding to silica gel. 2. Product is too polar and has not eluted. | 1. Use Basic Modifier: As above, triethylamine will prevent irreversible binding of basic sulfilimines. 2. Flush with a Stronger Solvent: After your initial elution, flush the column with a highly polar solvent system (e.g., 10-20% Methanol in Dichloromethane) to recover strongly-bound material. |
Crystallization
| Problem | Probable Cause(s) | Recommended Solutions |
| Product "Oiling Out" / Failure to Crystallize | 1. Solution is supersaturated or cooling too quickly. 2. Presence of impurities inhibiting crystal formation. 3. Inappropriate solvent choice. | 1. Slow Cooling & Seeding: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. If you have a pure crystal, add it as a seed. Scratching the inside of the flask with a glass rod can also induce nucleation.[9] 2. Pre-purification: The crude material may be too impure. Try a quick silica plug filtration first to remove major impurities. 3. Solvent Screening: Find a solvent system where the compound is soluble when hot but sparingly soluble when cold. Mixed solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Hexanes) are often effective.[9] |
| Impurities Trapped in Crystal Lattice | 1. Crystallization occurred too rapidly. 2. Solvent system co-dissolves impurities. | 1. Recrystallize: Perform a second crystallization, ensuring the initial dissolution is complete and the cooling is slow. 2. Wash Crystals: After filtering, wash the collected crystals with a small amount of cold crystallization solvent to remove surface impurities. |
Liquid-Liquid Extraction
| Problem | Probable Cause(s) | Recommended Solutions |
| Emulsion Formation During Workup | 1. Vigorous shaking of the separatory funnel. 2. High concentration of surfactants or fine particulates. | 1. Gentle Inversion: Gently invert the funnel instead of shaking vigorously. 2. Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filter the emulsion through a pad of Celite or glass wool. |
| Poor Partitioning / Product Loss to Aqueous Layer | 1. Sulfilimine is protonated and water-soluble. 2. Insufficient volume of organic solvent. | 1. Adjust pH: If your sulfilimine is in an acidic aqueous layer, carefully add a base (e.g., NaHCO₃, Na₂CO₃) to neutralize it to its free base form, which is more soluble in organic solvents. 2. Increase Extractions: Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large extraction (1 x 150 mL) to improve recovery. |
Section 3: Standard Purification Protocols & Workflows
Workflow: Selecting a Purification Strategy
This decision tree can guide you in choosing the most appropriate purification method for your N-substituted sulfilimine.
Caption: Decision tree for selecting a sulfilimine purification method.
Protocol 1: Deactivated Silica Gel Flash Chromatography
This protocol is designed for acid-sensitive sulfilimines that require chromatographic purification.
-
Solvent System Selection:
-
Using TLC, identify an eluent system (e.g., Ethyl Acetate/Hexanes) that provides a product Rf value of ~0.25.
-
Prepare the bulk mobile phase for the column, adding 1% triethylamine (v/v). For example, for 1 L of 30% EtOAc/Hexanes, use 300 mL EtOAc, 690 mL Hexanes, and 10 mL NEt₃.
-
-
Column Packing:
-
Select an appropriate size glass column and add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your triethylamine-containing mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternative (for poorly soluble compounds): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load this dry silica onto the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
-
Protocol 2: Crystallization from a Mixed Solvent System
This method is ideal for solid sulfilimines with moderate purity.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is very soluble (e.g., Ethyl Acetate, Dichloromethane) and a "poor" solvent in which it is insoluble (e.g., Hexanes, Pentane). The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while heating gently (e.g., on a steam bath) until the solid just dissolves. Use the absolute minimum amount of solvent.
-
-
Induce Crystallization:
-
Remove the flask from the heat. Slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
If it becomes too cloudy, add a few more drops of the "good" solvent to clarify.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator for 1-2 hours to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Allow the crystals to air dry on the filter paper before transferring them to a vacuum oven for final drying.
-
Section 4: Safety First: Handling Sulfilimines and Reagents
Ensuring a safe laboratory environment is paramount. Always consult the Safety Data Sheet (SDS) for every chemical before use.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable chemical-resistant gloves (e.g., nitrile).[11][12]
-
Ventilation: Handle all volatile solvents and reagents in a certified chemical fume hood to avoid inhalation of harmful vapors.[10]
-
Chemical Handling:
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
-
Harmata, M. (Ed.). (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. PMC. [Link]
-
Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Journal of Organic Chemistry, 88(11), 7607–7614. [Link]
-
SIELC Technologies. Separation of Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. [Link]
- Google Patents. (2009). Process for the preparation of certain substituted sulfilimines.
-
Royal Society of Chemistry. (2022). Safe Handling of Chemicals. YouTube. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
University of Illinois Grainger College of Engineering. (2020). Handling and Storing Chemicals. YouTube. [Link]
-
Organic Chemistry Portal. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. [Link]
-
Wang, X.-J., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. [Link]
-
Jia, T., et al. (2021). Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides. PMC. [Link]
-
Sharpless, K. B., et al. (1975). A simple method for the preparation of N-sulfonylsulfilimines from sulfides. PubMed. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Cytiva. Protein purification troubleshooting guide. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Kaiser, D. (2021). Investigation of Sulfilimines and their physical properties. [Link]
-
Organic Chemistry Portal. Sulfilimine synthesis by imidation. [Link]
-
Huang, G., et al. (2023). Redox-Neutral Synthesis of Sulfilimines through the S-Alkylation of Sulfenamides. ChemRxiv. [Link]
-
Organic Chemistry Portal. (2004). Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. [Link]
-
Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. ResearchGate. [Link]
-
ResearchGate. (2022). Substrate scope of the N-sulfonyl sulfilimine synthesis. [Link]
Sources
- 1. Rediscovering Sulfinylamines as Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uni-giessen.de [uni-giessen.de]
- 4. Purification [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. A simple method for the preparation of N-sulfonylsulfilimines from sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection [organic-chemistry.org]
- 8. Separation of Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. EP2114886B1 - Process for the preparation of certain substituted sulfilimines - Google Patents [patents.google.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. youtube.com [youtube.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S,S-Diphenylsulfilimine Monohydrate Reactions
Welcome to the technical support guide for S,S-Diphenylsulfilimine monohydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of workup procedures for reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and reactivity of S,S-Diphenylsulfilimine monohydrate.
Q1: What are the key physical and chemical properties I should be aware of?
S,S-Diphenylsulfilimine monohydrate is a white to off-white powder with a melting point of 67-71 °C. It is the hydrated form of S,S-Diphenylsulfilimine and is generally stable under recommended storage conditions.[1] Kinetically, it acts as a potent nucleophile in aromatic substitution reactions, a reactivity attributed to the contribution of its ylid resonance form.[2]
Q2: How should I properly store and handle this reagent?
Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container in a dark, cool, and dry place, preferably below +30°C.[3] The anhydrous form is hygroscopic, and the monohydrate can decompose over several months at room temperature, often indicated by the smell of its decomposition byproduct, diphenyl sulfide.[3] Always handle this reagent in a well-ventilated fume hood.
Q3: What are the common applications of S,S-Diphenylsulfilimine monohydrate?
This reagent is a versatile synthetic tool, primarily used for the preparation of N-substituted sulfilimines.[3] It has been successfully employed in reactions with various aryl halides and in the synthesis of complex heterocyclic structures like N-(uracilyl)-S,S-diphenylsulfilimines.[3]
Q4: Is the reagent sensitive to specific reaction conditions?
Yes. Due to its basicity and nucleophilicity, its stability can be compromised under harsh acidic or basic conditions, which can affect product yield during workup.[4] It also exhibits thermal sensitivity, decomposing at temperatures around 100 °C.[3]
Troubleshooting Guide for Reaction Workups
Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and resolving issues specific to S,S-Diphenylsulfilimine reaction workups.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Product Yield | 1. Product Loss During Aqueous Extraction: Your product may have higher water solubility than anticipated, or it may have reacted/decomposed upon contact with the aqueous wash solution (acidic or basic).[4] | Action: Before discarding the aqueous layer, re-extract it with a different organic solvent. To test for stability, take a small aliquot of the crude reaction mixture and expose it to your planned wash solution. Monitor for decomposition by TLC.[4] This pre-emptive check prevents the loss of your entire batch. |
| 2. Incomplete Reaction: The reaction may not have reached completion before the workup was initiated. | Action: Always monitor reaction progress using an appropriate technique (e.g., TLC, LC-MS). Ensure a starting material spot is no longer visible before proceeding to quench the reaction. | |
| 3. Reagent Degradation: The S,S-Diphenylsulfilimine monohydrate may have decomposed due to improper storage.[3] | Action: Verify the purity of your starting material. If decomposition is suspected (e.g., smell of diphenyl sulfide), use a fresh bottle of the reagent. | |
| Difficulty in Product Isolation/Purification | 1. Persistent Emulsion During Extraction: An emulsion, or a colloidal mixture of the two solvent layers, can form, trapping your product and preventing clean separation.[5] | Action: To break an emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps force the separation of the organic and aqueous phases. Gentle swirling or filtration through a pad of Celite can also be effective. |
| 2. Product Interaction with Silica Gel: Sulfilimines can be polar and may interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, or even product retention on the column.[6] | Action: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~1-2%). Alternatively, consider using a different stationary phase such as alumina or performing a reverse-phase column chromatography. | |
| 3. Product is an Oil or Low-Melting Solid: The product may not crystallize easily, making isolation difficult. | Action: If column chromatography yields an oil, attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent and adding a poor solvent (anti-solvent) dropwise until turbidity is observed, then cool. Scratching the inside of the flask with a glass rod can also initiate nucleation. | |
| Presence of Persistent Impurities | 1. Unreacted Starting Materials: Stoichiometry or reaction time may have been insufficient. | Action: Optimize reaction conditions. For purification, if the starting materials have significantly different polarities from the product, they can typically be separated by flash column chromatography.[7][8] |
| 2. Formation of Diphenyl Sulfide: This is a common byproduct from the thermal or chemical decomposition of the starting sulfilimine.[3] | Action: Diphenyl sulfide is relatively nonpolar. It can usually be separated from more polar sulfilimine products via flash column chromatography, eluting with a nonpolar solvent system (e.g., hexanes/ethyl acetate).[9] | |
| 3. N-Alkylation vs. S-Alkylation Byproducts: In some sulfilimine syntheses, undesired N-alkylation can compete with the desired S-alkylation, leading to isomeric impurities.[7] | Action: These isomers can be challenging to separate. Optimization of the reaction conditions (e.g., base, solvent) is the best approach to favor the desired chemoselectivity.[10][11] Careful selection of the chromatographic mobile phase may allow for separation. |
Detailed Experimental Protocols & Workflows
Protocol 1: Standard Aqueous Workup Procedure
This protocol is a general guideline for quenching the reaction and performing an initial extraction to separate the crude product from water-soluble components.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Solvent Dilution: Dilute the quenched mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).[7] The choice of solvent should be based on the solubility of your target compound.
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously for 30-60 seconds, periodically venting the funnel to release any pressure buildup, especially if a bicarbonate wash is used.[5]
-
Layer Separation: Allow the layers to fully separate. Drain the lower layer (confirm identity—organic or aqueous) and set it aside.
-
Aqueous Layer Extraction: Extract the aqueous layer again with the organic solvent (e.g., 2 x 25 mL) to recover any dissolved product.[7]
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Deionized Water (to remove water-soluble salts).
-
Saturated Aqueous NaCl (Brine) (to help remove residual water from the organic phase).
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Workflow Visualization: From Reaction to Purified Product
The following diagram outlines the general decision-making process during the workup and purification stages.
Caption: General experimental workflow from reaction quenching to final product purification.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the most common method for purifying reaction products.
-
Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in the chosen eluent (a nonpolar solvent system, e.g., hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which is often preferable for less soluble compounds. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the sample through the column using the chosen solvent system. It is common to start with a low-polarity eluent and gradually increase the polarity to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the composition of the fractions by TLC to identify which ones contain the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Logic Diagram
This diagram helps diagnose the root cause of low product yield after a reaction workup.
Caption: A decision tree for troubleshooting low yield in post-workup analysis.
References
-
Greenwood, N. S., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Organic Letters, 25(16), 2830–2834. Available from: [Link]
-
Wang, F., et al. (2024). Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides. Science Advances, 10(37). Available from: [Link]
-
Chen, Y., et al. (2023). Synthesis of Sulfilimines via Selective S-C Bond Formation in Water. Organic Letters, 25(12), 2134–2138. Available from: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. Retrieved January 27, 2025, from [Link]
-
Workup Tricks. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 27, 2025, from [Link]
-
Investigation of Sulfilimines and their physical properties. (2021, August 20). University of Regensburg. Available from: [Link]
-
Sulfilimine synthesis by C-S coupling reaction or sulfinimidoylation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2025, from [Link]
-
Lu, X., Huang, G., Yang, K., & Xu, X. (2023). Redox-Neutral Synthesis of Sulfilimines through the S-Alkylation of Sulfenamides. ChemRxiv. Available from: [Link]
-
One-Pot Synthesis of Sulfilimines from Sulfenamides Using Aldehydes as an Alkyl Source. (n.d.). ResearchGate. Retrieved January 27, 2025, from [Link]
-
S,S-Diphenylsulfilimine Monohydrate. (n.d.). PubChem. Retrieved January 27, 2025, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 27, 2025, from [Link]
-
Greenwood, N. S., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society, 144(40), 18456–18463. Available from: [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 27, 2025, from [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I. YouTube. Retrieved January 27, 2025, from [Link]
-
Sandall, J. P. B., Thompson, C., & Steel, N. J. D. (1997). Kinetics and mechanism of the reaction of S,S-diphenylsulfilimine with a series of aryl halides. Journal of the Chemical Society, Perkin Transactions 2, (3), 513-516. Available from: [Link]
Sources
- 1. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the reaction of S,S-diphenylsulfilimine with a series of aryl halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A606313F [pubs.rsc.org]
- 3. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]
- 4. How To [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. uni-giessen.de [uni-giessen.de]
- 7. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Sulfilimine synthesis by C-S coupling reaction or sulfinimidoylation [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preventing Byproduct Formation in Electrofhilic Amination
Welcome to the technical support center for electrophilic amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-N bonds via electrophilic nitrogen sources. Here, we move beyond simple protocols to explain the causality behind common experimental challenges, empowering you to troubleshoot and optimize your reactions effectively.
Introduction to Electrophilic Amination
Electrophilic amination is a powerful synthetic strategy that reverses the traditional polarity of the nitrogen atom, treating it as an electrophile that reacts with a carbon nucleophile (like an enolate or organometallic reagent).[1][2] This "umpolung" approach is invaluable for synthesizing a wide range of nitrogen-containing molecules, including hindered amines and α-amino acids, which are often challenging to prepare via standard nucleophilic substitution methods.[3][4]
However, the nuanced reactivity of electrophilic nitrogen sources and carbon nucleophiles can lead to a variety of undesired byproducts. This guide provides a structured approach to identifying, understanding, and mitigating these side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding byproduct formation.
Q1: What are the most common classes of byproducts in electrophilic amination of enolates?
A1: The most frequently encountered byproducts include:
-
Di-amination Product: The desired mono-aminated product reacts again with the electrophilic aminating agent. This is especially problematic when the newly formed amine is more nucleophilic than the starting material.
-
O-Amination Product: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom.[5] Reaction at the oxygen leads to the formation of an O-N bond, an undesired constitutional isomer.
-
Products from Self-Condensation: Enolates can react with the unreacted starting carbonyl compound (e.g., in an aldol condensation), consuming starting material and complicating purification.[5]
-
Byproducts from Reagent Decomposition: Some electrophilic aminating agents can decompose or rearrange under basic or thermal conditions, leading to various impurities. For example, certain oxaziridines can yield aldehyde-derived byproducts when exposed to a strong base.[6]
Q2: My reaction is giving a mixture of C- and O-aminated products. What is the primary factor controlling this selectivity?
A2: The primary factor is the "hardness" or "softness" of the reacting partners, as described by Hard and Soft Acid and Base (HSAB) theory. The oxygen atom of an enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center.[5]
-
Hard electrophiles (e.g., those with a highly localized positive charge) will preferentially react at the hard oxygen center.
-
Soft electrophiles will favor reaction at the soft carbon center. The choice of the counter-ion (e.g., Li⁺ vs. K⁺) and solvent can also influence this outcome by altering the aggregation state and ion-pairing of the enolate.
Q3: Why is di-amination so common, and how can I prevent it?
A3: Di-amination occurs because the mono-aminated product, an α-amino ketone, can itself be deprotonated to form a new enolate, which then reacts with another equivalent of the aminating agent. This is often competitive with the initial amination. Key prevention strategies include:
-
Using a Bulky Aminating Agent: Steric hindrance can disfavor the second amination step.
-
Employing Protecting Groups: Protecting the nitrogen of the aminating agent (e.g., as a carbamate) reduces the nucleophilicity of the product amine, preventing it from reacting further.[7][8]
-
Careful Control of Stoichiometry: Using a slight excess of the nucleophile or adding the aminating agent slowly can minimize its concentration, reducing the chance of a second reaction.[9]
-
Kinetic vs. Thermodynamic Control: Running the reaction at low temperatures can favor the kinetically preferred mono-amination.[10][11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Problem 1: Excessive Formation of the Di-aminated Product
Plausible Causes:
-
High Reactivity of Mono-aminated Product: The product enolate is forming and reacting faster than or at a comparable rate to the starting material enolate.
-
Excess Aminating Reagent: Using too much of the electrophilic nitrogen source drives the reaction towards the di-aminated species.
-
High Reaction Temperature: Elevated temperatures provide the activation energy needed for the second, often more sterically hindered, amination to occur.
Proposed Solutions & Methodologies:
| Solution Category | Specific Action | Rationale |
| Reagent Modification | 1. Use an N-protected aminating agent (e.g., an azodicarboxylate or a Boc-protected hydroxylamine). | The resulting product is an amide or carbamate, which is significantly less nucleophilic and less prone to further deprotonation and reaction.[8][12] |
| 2. Switch to a sterically bulkier aminating agent. | Increased steric hindrance around the nitrogen electrophile will make the second amination of the already substituted α-carbon more difficult.[7] | |
| Process Control | 3. Use the carbonyl compound as the limiting reagent (e.g., 0.95 eq). | This ensures the aminating agent is consumed before significant di-amination can occur. |
| 4. Add the aminating agent slowly via syringe pump. | This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting enolate.[9] | |
| Reaction Conditions | 5. Lower the reaction temperature (e.g., from -40 °C to -78 °C). | This favors the kinetic product (mono-amination) over the thermodynamic product (di-amination), as the activation energy for the second step is typically higher.[11] |
Workflow for Mitigating Di-amination
Caption: Troubleshooting decision tree for di-amination.
Problem 2: Competing O-Amination and C-Amination
Plausible Causes:
-
Hard Electrophilic Aminating Agent: The reagent has a high degree of positive charge localized on the nitrogen, favoring reaction at the hard oxygen center of the enolate.
-
Solvent Effects: Protic or highly coordinating solvents can influence the enolate's aggregation state and the location of the counter-ion, exposing the oxygen atom for attack.
-
Counter-ion Effect: Smaller, more coordinating counter-ions (like Li⁺) tend to associate more tightly with the oxygen, which can sometimes favor C-alkylation. Conversely, larger, less coordinating ions (like K⁺) can lead to a more "naked" enolate, potentially increasing O-amination.
Proposed Solutions & Methodologies:
| Solution Category | Specific Action | Rationale |
| Reagent Selection | 1. Switch to a "softer" aminating agent. | Reagents where the electrophilic character is less localized, such as certain oxaziridines or hydroxylamine derivatives with delocalizing groups, are softer and favor C-amination.[3][13] |
| Solvent & Base | 2. Change the solvent from a polar protic (e.g., EtOH) to a polar aprotic solvent (e.g., THF, Toluene). | Aprotic solvents are less likely to solvate the oxygen atom of the enolate as strongly, making the carbon nucleophile more available.[14][15] |
| 3. Change the base/counter-ion (e.g., from KHMDs to LiHMDS). | The lithium counter-ion often coordinates more strongly to the oxygen, sterically shielding it and directing the electrophile to the carbon atom. | |
| Enolate Surrogate | 4. Use a silyl enol ether or an enamine as the nucleophile. | These are covalent, softer nucleophiles compared to ionic enolates. Enamines, in particular, are excellent for promoting C-functionalization due to the delocalization of the nitrogen lone pair.[16] |
Mechanism: C- vs. O-Amination of an Enolate
Caption: Competing C- and O-amination pathways.
Part 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Kinetic α-Amination of a Ketone using an Oxaziridine
This protocol is optimized to favor mono-amination by using kinetically controlled conditions.
Materials:
-
Ketone (1.0 eq)
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 eq)
-
N-Sulfonyloxaziridine (e.g., N-(phenylsulfonyl)-3-phenyloxaziridine) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the ketone (1.0 eq) and anhydrous THF (to make a 0.2 M solution).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LDA (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir: Stir the resulting enolate solution at -78 °C for 45 minutes to ensure complete formation.
-
Amination: In a separate flame-dried flask, dissolve the N-sulfonyloxaziridine (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quench: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Note: The use of a strong, non-nucleophilic, sterically hindered base like LDA at low temperature ensures the rapid and irreversible formation of the kinetic enolate (deprotonation at the least substituted α-carbon).[5][10] Maintaining the low temperature throughout the addition and reaction phases is critical to prevent equilibration to the thermodynamic enolate and to suppress potential side reactions like di-amination.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. media.neliti.com [media.neliti.com]
- 13. wikiwand.com [wikiwand.com]
- 14. Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enamines — Making Molecules [makingmolecules.com]
stability of sulfilimine products under different conditions.
Technical Support Center: Stability of Sulfilimine Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Sulfilimine Stability. This resource is designed to provide you, as a senior application scientist, with in-depth technical guidance and practical troubleshooting advice for handling sulfilimine-containing compounds. Sulfilimines are a promising class of molecules in drug discovery, but their unique sulfur(IV) center presents specific stability challenges that must be thoroughly understood and managed.[1][2][3][4][5][6][7][8][9][10][11][12][13]
This guide is structured to address common questions and experimental hurdles, providing not just protocols but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs): Understanding Sulfilimine Stability
Q1: What are the primary factors that influence the stability of sulfilimines?
A1: The stability of a sulfilimine is primarily dictated by the nature of the substituents on the sulfur and nitrogen atoms. Electron-withdrawing groups on the nitrogen atom generally increase the stability of the sulfilimine bond.[1][3] Conversely, the substituents on the sulfur atom also play a critical role. For instance, S-cyclopropyl or S-cyclobutyl substituents tend to confer high chemical stability, whereas S-alkyl and S-phenyl sulfilimines are often less stable.[14]
Environmental factors are also crucial and include:
-
pH: Sulfilimines can be susceptible to hydrolysis, particularly at low pH. N-acylated sulfilimines have been observed to undergo racemization at pH 1.[14]
-
Temperature: Thermal stress can lead to degradation. Some sulfilimines undergo rearrangement or decomposition at elevated temperatures.[15][16]
-
Light: As with many pharmaceutical compounds, exposure to UV or visible light can induce photodegradation.[17][18]
-
Oxidizing/Reducing Agents: The sulfur atom in a sulfilimine is in a +4 oxidation state, making it susceptible to both oxidation (to a sulfoximine) and reduction.
Q2: How does the stability of a sulfilimine compare to its sulfoxide or sulfoximine analog?
A2: Sulfilimines, sulfoxides, and sulfoximines are closely related sulfur-containing functional groups, but they exhibit different stability profiles. Generally, NH sulfilimines demonstrate good chemical stability under physiological conditions (pH ~7.4).[14][19] In some cases, S-cyclopropyl sulfilimines have shown greater stability across a wide pH range compared to their corresponding S-methyl sulfoximine analogs, which can be unstable at low pH.[14] However, the stability is highly context-dependent on the overall molecular structure.
Q3: Are sulfilimines configurationally stable?
A3: Yes, the sulfur center in a chiral sulfilimine is generally configurationally stable under physiological conditions.[14][19] This stereochemical integrity is a key feature for their use in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. However, as mentioned, acidic conditions (e.g., pH 1) can induce racemization in some N-acylated sulfilimines.[14]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My sulfilimine product is degrading during purification by silica gel chromatography.
-
Plausible Cause: The slightly acidic nature of standard silica gel can be sufficient to catalyze the hydrolysis of sensitive sulfilimines. This is particularly true for sulfilimines with electron-donating groups or those that are sterically hindered.
-
Solution:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like diol or C18 (for reverse-phase chromatography), if your compound is compatible.
-
Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution.
-
Issue 2: I am observing unexpected byproducts in my stability study that are not consistent with simple hydrolysis or oxidation.
-
Plausible Cause: Sulfilimines can undergo more complex degradation pathways, especially under thermal stress. For example, some allylic sulfilimines are known to undergo[14][20]-sigmatropic rearrangements to form sulfenamides.[16] Thermal decomposition of S-aryl sulfilimines can lead to the formation of disulfoxides and disulfides through a Cope elimination mechanism.[15]
-
Solution:
-
Comprehensive Analysis: Employ a combination of analytical techniques to characterize the unknown byproducts. High-resolution mass spectrometry (HRMS) can provide accurate mass and fragmentation data, while 2D NMR techniques (COSY, HSQC, HMBC) can help elucidate the connectivity of the new structures.
-
Mechanistic Consideration: Review the literature for known rearrangement or fragmentation pathways for structurally similar compounds. This can provide clues as to the identity of your degradants.
-
Issue 3: My sulfilimine appears to be oxidizing to the corresponding sulfoximine, even in the absence of strong oxidizing agents.
-
Plausible Cause: Some sulfilimines can be sensitive to atmospheric oxygen, especially when dissolved in certain solvents or in the presence of trace metal impurities that can catalyze oxidation.
-
Solution:
-
Inert Atmosphere: Handle and store sensitive sulfilimine solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use high-purity, degassed solvents for your experiments and formulations. Peroxides in aged ethers (like THF or diethyl ether) can be a source of oxidation.
-
Antioxidants: For formulated products, consider the inclusion of antioxidants. The choice of antioxidant will depend on the formulation and potential compatibility issues.
-
Protocols: Forced Degradation Studies for Sulfilimines
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[21][22][23][24][25] These studies should be conducted in accordance with ICH guidelines Q1A(R2) and Q1B.[18][20][26][27][28]
General Workflow for Forced Degradation
Caption: Workflow for a typical forced degradation study of a sulfilimine product.
Step-by-Step Protocol for Acid/Base Hydrolysis
-
Preparation: Prepare a stock solution of your sulfilimine at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Stress Application:
-
Acid: Add an aliquot of the stock solution to an equal volume of 0.1 M HCl.
-
Base: Add an aliquot of the stock solution to an equal volume of 0.1 M NaOH.
-
Control: Add an aliquot of the stock solution to an equal volume of purified water.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection.[29]
Data Presentation: Example Stability Data Table
| Condition | Time (hours) | Parent Compound (%) | Primary Degradant 1 (%) | Sulfoxide Impurity (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 12.1 (Hydrolysis Product) | 0.5 | |
| 24 | 65.7 | 28.9 (Hydrolysis Product) | 1.2 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 98.5 | 0.8 | 0.2 | |
| 24 | 95.3 | 2.5 | 0.8 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 70.1 | 0.5 | 25.4 (Sulfoximine) |
Potential Degradation Pathways
The following diagram illustrates some of the common degradation pathways that sulfilimines can undergo.
Caption: Common degradation pathways for sulfilimine compounds under stress conditions.
By understanding the inherent stability characteristics of sulfilimines and applying systematic troubleshooting and forced degradation protocols, researchers can effectively manage these valuable compounds throughout the drug development lifecycle, ensuring the quality, safety, and efficacy of the final product.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]
-
Sulfilimines: An Underexplored Bioisostere for Drug Design? Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]
-
Ich guidelines for stability studies 1. Slideshare. Available at: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
-
Q1A(R2) Guideline. ICH. Available at: [Link]
-
Thermal degradation of different sulfinimines. ResearchGate. Available at: [Link]
-
Contrasting thermal reactions of allylic sulfilimines and phosphinimines. Sci-Hub. Available at: [Link]
-
Sulfilimines: An Underexplored Bioisostere for Drug Design? PMC - NIH. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Compound stability under different pH conditions. ResearchGate. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Dehydrogenative Imination of Low-Valent Sulfur Compounds Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. JACS Au - ACS Publications. Available at: [Link]
-
Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC - NIH. Available at: [Link]
-
Dehydrogenative Imination of Low-Valent Sulfur Compounds—Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. PMC - NIH. Available at: [Link]
-
Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Publications. Available at: [Link]
-
Sulfilimine synthesis by C-S coupling reaction or sulfinimidoylation. Organic Chemistry Portal. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Rediscovering Sulfinylamines as Reagents for Organic Synthesis. PMC - PubMed Central. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Sulfilimine synthesis by imidation. Organic Chemistry Portal. Available at: [Link]
-
Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The chemistry of sulfilimines. Chemical Reviews - ACS Publications. Available at: [Link]
-
Examples of sulfilimines and their oxidized derivatives. ResearchGate. Available at: [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
Strategies for the introduction of sulfilimines into peptides and proteins. ResearchGate. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Available at: [Link]
-
ACS Catalysis Ahead of Print. ACS Publications - American Chemical Society. Available at: [Link]
-
Redox-Neutral Synthesis of Sulfilimines through the S-Alkylation of Sulfenamides. ChemRxiv. Available at: [Link]
-
Synthesis of Sulfilimines via Selective S-C Bond Formation in Water. ResearchGate. Available at: [Link]
-
Conversion and degradation pathways of sulfoximines. PubMed. Available at: [Link]
-
Conversion and degradation pathways of sulfoximines. ResearchGate. Available at: [Link]
-
[Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide]. PubMed. Available at: [Link]
-
Studies on the Mechanism of Styrene Elimination from Sulfilimines: Hammett and Kinetic Isotope Effect Analysis and Computation. PMC - NIH. Available at: [Link]
-
Sulfilimine bond formation in collagen IV. Chemical Communications (RSC Publishing). Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Organic Chemistry Portal. Available at: [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrogenative Imination of Low-Valent Sulfur Compounds—Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfilimine synthesis by C-S coupling reaction or sulfinimidoylation [organic-chemistry.org]
- 6. Sulfilimine synthesis by imidation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfilimine bond formation in collagen IV - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Sci-Hub. Contrasting thermal reactions of allylic sulfilimines and phosphinimines / Tetrahedron Letters, 1988 [sci-hub.ru]
- 17. scispace.com [scispace.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. snscourseware.org [snscourseware.org]
- 21. acdlabs.com [acdlabs.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. onyxipca.com [onyxipca.com]
- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 25. pharmtech.com [pharmtech.com]
- 26. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 27. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 28. database.ich.org [database.ich.org]
- 29. ijmr.net.in [ijmr.net.in]
troubleshooting guide for reactions involving S,S-Diphenylsulfilimine monohydrate
Welcome to the technical support center for S,S-Diphenylsulfilimine Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for reactions involving this versatile reagent. Our goal is to move beyond simple procedural steps and offer insights into the causality behind experimental choices, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
My reaction with S,S-Diphenylsulfilimine Monohydrate is sluggish or incomplete. What are the common causes and how can I improve the reaction rate?
Several factors can contribute to slow or incomplete reactions. Let's break down the potential culprits and their solutions:
-
Reagent Quality and Storage: S,S-Diphenylsulfilimine monohydrate can degrade over time, especially if not stored correctly.[1] Long-term storage at room temperature can lead to the formation of diphenyl sulfide, which will reduce the effective concentration of the active reagent.[1] The anhydrous form of the sulfilimine is known to be hygroscopic.[1]
-
Troubleshooting Steps:
-
Assess Reagent Age and Appearance: Use fresh reagent whenever possible. If the reagent has a noticeable odor of diphenyl sulfide (a distinct sulfurous smell), it may have started to decompose.
-
Proper Storage: Always store S,S-Diphenylsulfilimine monohydrate in a cool, dark place.[1]
-
Check for Clumping: If the powder has formed hard clumps, it may have absorbed moisture, which can interfere with the reaction.
-
-
-
Reaction Temperature: While heating can increase reaction rates, S,S-Diphenylsulfilimine monohydrate has limited thermal stability and is known to decompose at 100 °C in the absence of a solvent.[1]
-
Troubleshooting Steps:
-
Optimize Temperature Carefully: If a reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C). Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of both the desired product and any byproducts.
-
Avoid High Temperatures: Do not exceed 80-90 °C to minimize the risk of decomposition.
-
-
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.
-
Troubleshooting Steps:
-
Solvent Screening: If the reaction is slow in a non-polar solvent, consider switching to a more polar aprotic solvent such as acetonitrile, THF, or DMF. A recent study on a related sulfilimine synthesis highlighted the beneficial effect of polar solvents on reaction yields.
-
Solubility Check: Ensure that all reactants are fully dissolved at the reaction temperature. Poor solubility can severely limit the reaction rate.
-
-
I am observing a significant amount of diphenyl sulfide as a byproduct in my reaction. How can I minimize its formation and remove it during purification?
Diphenyl sulfide is a common byproduct resulting from the decomposition of S,S-Diphenylsulfilimine monohydrate.[1] Its presence can complicate purification due to its relatively non-polar nature, which can be similar to that of the desired N-substituted sulfilimine product.
-
Minimizing Formation:
-
Use Fresh Reagent: As mentioned previously, this is the most critical step.
-
Control Reaction Temperature: Avoid excessive heat.
-
Limit Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent prolonged exposure to reaction conditions that might promote decomposition.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating N-substituted sulfilimines from diphenyl sulfide.
-
Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes) to elute the non-polar diphenyl sulfide first. Then, gradually increase the polarity to elute your desired product.
-
TLC Analysis: Before running a column, carefully analyze the reaction mixture by TLC using various solvent systems to find the optimal conditions for separation.
-
-
| Compound | Typical Polarity | Recommended Eluent System (Initial) |
| Diphenyl Sulfide | Low | Hexanes / 1-5% Ethyl Acetate in Hexanes |
| N-Aryl/Alkyl Sulfilimine | Moderate to High | Gradient from Hexanes to higher % of Ethyl Acetate |
| S,S-Diphenylsulfilimine Monohydrate | High | High % of Ethyl Acetate or Methanol in DCM |
This table provides a general guideline. The optimal solvent system will depend on the specific N-substituent of your product.
My reaction is complete, but I am struggling with the purification of my N-substituted sulfilimine product. What are some common challenges and solutions?
Purification of N-substituted sulfilimines can indeed be challenging. Besides the removal of diphenyl sulfide, other issues may arise.
-
Streaking on Silica Gel: The basic nature of the imine nitrogen can sometimes lead to streaking on silica gel columns, resulting in poor separation and lower yields.
-
Troubleshooting Step:
-
Add a Small Amount of Base: To neutralize the acidic sites on the silica gel, you can add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent. This will often lead to sharper peaks and better separation.
-
-
-
Product Instability: Some N-substituted sulfilimines, particularly those with certain alkyl groups, can be unstable and may decompose during work-up or purification.
-
Troubleshooting Steps:
-
Mild Work-up Conditions: Avoid strongly acidic or basic aqueous washes if your product is sensitive.
-
Minimize Exposure to Silica Gel: If you suspect your product is degrading on the column, try using a shorter column or a different stationary phase, such as alumina. You could also consider alternative purification methods like recrystallization if your product is a solid.
-
-
I am concerned about the water of hydration in S,S-Diphenylsulfilimine Monohydrate. Could it be interfering with my reaction, and should I use the anhydrous form?
The water of hydration can be a double-edged sword. While it may contribute to the stability of the solid reagent, it can be problematic in reactions that are sensitive to moisture.
-
Potential Issues with Water:
-
Reaction with Strong Bases: If your reaction requires a strong, water-sensitive base (e.g., n-BuLi, NaH), the water of hydration will consume the base and inhibit the reaction.
-
Hydrolysis of Starting Materials or Products: In some cases, water can lead to the hydrolysis of sensitive functional groups on your substrate or product.
-
-
When to Consider the Anhydrous Form:
-
If you are using moisture-sensitive reagents, it is highly recommended to use anhydrous S,S-Diphenylsulfilimine or to dry the monohydrate form before use.
-
-
How to Prepare the Anhydrous Form:
-
The monohydrate can be dried by storing it under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅) for an extended period. Be aware that the anhydrous form is hygroscopic and should be handled under an inert atmosphere.[1]
-
My desired N-imination reaction is not working. Are there alternative reagents I can consider?
If you are consistently obtaining low yields or no product with S,S-Diphenylsulfilimine monohydrate, it may be worth exploring alternative synthetic routes to sulfilimines.
-
Alternative Synthetic Strategies:
-
Oxidative Imination of Sulfides: This is a classic method that involves reacting a sulfide with an iminating agent. A variety of reagents can be used, each with its own advantages and disadvantages.
-
S-Alkylation or S-Arylation of Sulfenamides: More recent methods involve the formation of the S-C bond. These reactions often proceed under mild conditions and can be highly efficient. For instance, base-promoted S-arylation of sulfenamides with diaryliodonium salts has been reported to give high yields. Another approach involves the sulfur-alkylation of N-acyl sulfenamides with alkyl halides.
-
Experimental Workflow Diagrams
Here are some visual guides to help you navigate your experimental design and troubleshooting process.
Decision Tree for a Sluggish Reaction:
A decision-making flowchart for troubleshooting slow reactions.
General Purification Strategy for N-Substituted Sulfilimines:
A typical workflow for the purification of N-substituted sulfilimines.
References
Sources
Validation & Comparative
A Comparative Guide to Aminating Agents: S,S-Diphenylsulfilimine Monohydrate and Its Alternatives in Carbon-Nitrogen Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of the aminating agent is critical, dictating the efficiency, selectivity, and functional group tolerance of the transformation. This guide provides an in-depth comparison of S,S-Diphenylsulfilimine monohydrate with other prominent aminating agents, focusing on their application in the synthesis of arylamines. We will delve into the mechanistic underpinnings, practical considerations, and present supporting experimental data to inform your selection of the optimal synthetic strategy.
Introduction to S,S-Diphenylsulfilimine: A Versatile Synthon
S,S-Diphenylsulfilimine, particularly in its stable monohydrate form, is a crystalline solid that has carved a niche as a versatile reagent in organic synthesis. Unlike many traditional aminating agents that deliver a nascent "NH" group through an electrophilic nitrogen, S,S-diphenylsulfilimine typically acts as a nucleophile via its nitrogen atom. This reactivity profile opens up alternative pathways for C-N bond formation, primarily through the synthesis and subsequent manipulation of N-substituted sulfilimines.
The Amination of Organometallics: A Head-to-Head Comparison of Methodologies
A common and powerful strategy for forging C-N bonds is the reaction of an organometallic reagent with an electrophilic nitrogen source. Here, we compare the direct amination of Grignard reagents using established electrophilic aminating agents with a potential two-step approach involving S,S-Diphenylsulfilimine.
Scenario: Synthesis of N-Aryl Amines
Our comparative analysis will focus on the synthesis of N-phenylpiperidine, a common structural motif in medicinal chemistry.
Methodology 1: Direct Electrophilic Amination of Phenylmagnesium Bromide
In this approach, a pre-formed Grignard reagent, phenylmagnesium bromide (PhMgBr), is treated with an electrophilic aminating agent. We will consider two prominent examples: a hydroxylamine-O-sulfonic acid derivative and an N-chloroamine.
Methodology 2: A Two-Step Approach Utilizing S,S-Diphenylsulfilimine Monohydrate
This strategy involves an initial nucleophilic substitution reaction between S,S-diphenylsulfilimine and an activated aryl electrophile, followed by a subsequent cleavage of the sulfur-nitrogen bond to release the desired arylamine.
Performance Comparison: A Data-Driven Analysis
The choice between these methodologies hinges on several factors, including yield, reaction conditions, substrate scope, and safety considerations. The following table summarizes the key performance indicators for the synthesis of N-phenylpiperidine.
| Feature | S,S-Diphenylsulfilimine Monohydrate (Two-Step) | Hydroxylamine-O-sulfonic Acid Derivative | N-Chloroamine |
| Overall Yield | Dependent on both steps; potentially lower | High (e.g., up to 97% for primary amines) | High (e.g., 93% for N-phenylpiperidine) |
| Reaction Steps | Two steps required | One step | One step |
| Reagent Stability | Stable, crystalline solid | Can be hygroscopic and require careful handling | Can be unstable and require fresh preparation |
| Reaction Conditions | Step 1: Varies (e.g., heating); Step 2: Reductive or acidic cleavage | Mild conditions (e.g., room temperature) | Mild conditions (e.g., 0 °C to room temperature) |
| Substrate Scope | Dependent on the reactivity of the aryl electrophile | Broad for various Grignard reagents | Broad for various aryl Grignard reagents |
| Safety | Generally considered safe to handle | Can be explosive, especially O-sulfonyl derivatives | Can be toxic and require careful handling |
Mechanistic Insights and Experimental Choices
The divergent reactivity of these aminating agents stems from their electronic nature.
A Comparative Guide to Electrophilic Aminating Agents: S,S-Diphenylsulfilimine Monohydrate vs. Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen bonds is a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen source, offers a powerful strategy for introducing amine functionalities.[1] This guide provides an in-depth, objective comparison of two prominent electrophilic aminating agents: S,S-Diphenylsulfilimine monohydrate and Hydroxylamine-O-sulfonic acid (HOSA). We will delve into their mechanisms, performance, and practical considerations, supported by experimental data and protocols to inform your selection of the optimal reagent for your synthetic challenge.
Physicochemical Properties and Handling: A Tale of Two Solids
The choice of a reagent often begins with its practical attributes. Stability, solubility, and safety are paramount in a research environment.
| Property | S,S-Diphenylsulfilimine Monohydrate | Hydroxylamine-O-sulfonic Acid (HOSA) |
| CAS Number | 68837-61-6 | 2950-43-8[2] |
| Molecular Formula | (C₆H₅)₂S=NH · H₂O | H₂NOSO₃H[2] |
| Molecular Weight | 219.30 g/mol [3] | 113.09 g/mol [2] |
| Appearance | White powder | White, hygroscopic solid[2] |
| Melting Point | 67-71 °C[4] | 210 °C (decomposes)[5] |
| Solubility | Soluble in organic solvents. | Soluble in water; limited solubility in organic solvents.[2] |
| Stability | Should be stored in the dark. Decomposes at 100 °C. The anhydrous form is hygroscopic.[4] | Should be stored at 0 °C to prevent decomposition.[2] Can be checked by iodometric titration.[2][6] |
| Primary Hazard | Harmful if swallowed. Very toxic to aquatic life.[3] | Strong acid.[7] |
Expert Insights: The contrasting solubilities of these reagents are a primary determinant in their application. HOSA's aqueous solubility makes it suitable for reactions in water or protic co-solvents, and it is often used under basic conditions to generate the aminating species.[8] Conversely, S,S-Diphenylsulfilimine is tailored for reactions in organic media, which is often a requirement for sensitive organometallic nucleophiles. While HOSA is a stable, high-melting solid, its hygroscopic nature and potential for decomposition warrant cool storage.[2] S,S-Diphenylsulfilimine monohydrate is more sensitive to heat and light and should be handled accordingly.[4]
Mechanism of Action: Divergent Pathways to Amination
Understanding the reaction mechanism is critical to predicting reactivity, optimizing conditions, and troubleshooting unforeseen outcomes. Both reagents function as electrophilic sources of "NH₂⁺", but they do so through distinct mechanistic pathways.
Hydroxylamine-O-sulfonic Acid (HOSA): HOSA is a versatile reagent that can act as both a nucleophile and an electrophile.[8][9] In its role as an electrophilic aminating agent, the nitrogen atom is attacked by a nucleophile, displacing the sulfate group, which is an excellent leaving group. The reaction is often facilitated by a base, which can deprotonate the nucleophile, increasing its reactivity.
For instance, in the amination of a carbanion (e.g., a Grignard reagent or an enolate), the reaction proceeds via a direct nucleophilic attack on the nitrogen atom.
Caption: Mechanism of Amination with HOSA
S,S-Diphenylsulfilimine: This reagent operates through a similar principle of nucleophilic attack on an electrophilic nitrogen atom. The diphenyl sulfide group serves as the leaving group. The reaction is typically carried out in an aprotic organic solvent, compatible with strong carbon nucleophiles like organolithium or Grignard reagents.
Caption: Mechanism of Amination with S,S-Diphenylsulfilimine
Performance Comparison in Electrophilic Amination
Amination of Organometallic Reagents: This is a key application for both reagents, providing a route to primary amines that can be difficult to access via other methods like nucleophilic substitution.[10][11]
| Substrate Type | Reagent | Typical Yields | Key Considerations |
| Alkyl/Aryl Grignard Reagents | S,S-Diphenylsulfilimine | Good to Excellent | Requires anhydrous organic solvents (e.g., THF, ether). Tolerates a range of functional groups. |
| Alkyl/Aryl Grignard Reagents | HOSA | Moderate to Good | Can be performed in THF or other ethers. The zwitterionic nature of HOSA can affect solubility and reactivity.[12] |
| Organolithium Reagents | S,S-Diphenylsulfilimine | Good to Excellent | Highly reactive nucleophiles work well. Strict anhydrous conditions are critical. |
| Organolithium Reagents | HOSA | Variable | Methoxyamine is sometimes preferred for amination of α-lithiated carboxylic acid salts.[13] |
| Arylboronic Acids | HOSA | High | Proceeds at room temperature under basic conditions without a transition metal catalyst. |
Amination of Enolates and Other Carbon Nucleophiles: The synthesis of α-amino acids and their derivatives is a frequent goal in medicinal chemistry, often approached through the amination of ketone or ester enolates.[14][15]
| Substrate Type | Reagent | Typical Yields | Key Considerations |
| Ketone/Ester Enolates | HOSA | Moderate to Good | Reaction conditions need to be controlled to avoid side reactions. Can be used for the synthesis of substituted pyrroles from β-keto esters.[8] |
| Active Methylene Compounds | HOSA | Good | Can effectively aminate active methylene compounds.[8] |
| Aromatic Systems | HOSA | Low to Moderate | Can achieve direct amination of aromatic systems, often through a homolytic pathway involving a protonated amino radical.[8] |
Expert Insights: S,S-Diphenylsulfilimine appears to be a more specialized reagent, primarily excelling in the amination of highly reactive organometallic compounds in aprotic media. Its main advantage is its compatibility with these strong nucleophiles. HOSA, on the other hand, is a more versatile and robust reagent.[9] Its ability to aminate a wider range of nucleophiles, including less reactive ones like arylboronic acids and active methylene compounds, in both aqueous and organic solvents, makes it a broadly applicable tool.[2][9] The development of methods for the direct amination of phenylboronic acids with HOSA without any transition metals is a significant advantage in terms of cost and sustainability.
Experimental Protocols: A Practical Guide
To provide a tangible sense of how these reagents are used, below are representative, detailed experimental protocols.
Protocol 1: Synthesis of a Primary Amine using HOSA and a Grignard Reagent This protocol is a generalized representation based on the principles of hydroboration-amination sequences and direct amination of organometallics.[6]
Workflow:
Caption: Experimental workflow for HOSA amination.
Step-by-Step Methodology:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the Grignard reagent (1.0 eq) as a solution in an appropriate ether solvent (e.g., THF, diglyme).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Prepare a solution of Hydroxylamine-O-sulfonic acid (1.1 eq) in a minimal amount of diglyme or THF. Add this solution dropwise to the Grignard reagent over a period of 5-10 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction in an oil bath (e.g., at 100 °C) for 3 hours.
-
Cool the mixture to room temperature and cautiously add concentrated hydrochloric acid.
-
Pour the mixture into water and perform an aqueous workup. Extract with ether to remove non-basic organic byproducts.
-
Make the aqueous layer strongly alkaline with sodium hydroxide pellets.
-
Extract the aqueous layer with several portions of ether.
-
Combine the final ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine, which can be further purified by distillation or chromatography.
Protocol 2: Synthesis of a Primary Amine using S,S-Diphenylsulfilimine This protocol is a generalized representation for the amination of organometallic reagents.
Workflow:
Caption: Experimental workflow for S,S-Diphenylsulfilimine amination.
Step-by-Step Methodology:
-
To a flame-dried, three-necked flask under an inert atmosphere, add S,S-Diphenylsulfilimine monohydrate (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the resulting solution or slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (e.g., n-butyllithium or phenylmagnesium bromide, 1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude amine by column chromatography on silica gel.
Conclusion and Recommendations
Both S,S-Diphenylsulfilimine monohydrate and Hydroxylamine-O-sulfonic acid are valuable reagents for electrophilic amination, each with a distinct profile of advantages and limitations.
Choose S,S-Diphenylsulfilimine monohydrate when:
-
Your substrate is a highly reactive organometallic reagent (Grignard or organolithium).
-
The reaction must be conducted under strictly anhydrous, aprotic conditions.
-
Your primary concern is maximizing yield with these specific, powerful nucleophiles.
Choose Hydroxylamine-O-sulfonic acid (HOSA) when:
-
You require a more versatile, cost-effective, and robust aminating agent.[12]
-
Your nucleophile is less reactive, such as an arylboronic acid, an enolate, or an active methylene compound.[8]
-
You are performing a large-scale synthesis where ease of handling and stability are priorities.
-
A transition-metal-free pathway is desirable for your synthesis.
Ultimately, the optimal choice depends on the specific nucleophile, the required reaction conditions, and the overall synthetic strategy. This guide provides the foundational data and insights to make an informed decision, empowering researchers to efficiently and effectively incorporate the crucial amine functionality into their target molecules.
References
- Wikipedia. Hydroxylamine-O-sulfonic acid. [URL: https://en.wikipedia.org/wiki/Hydroxylamine-O-sulfonic_acid]
- ChemicalBook. Hydroxylamine-O-sulfonic acid | 2950-43-8. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5712113_EN.htm]
- Sihauli Chemicals. Hydroxylamine- O- Sulphonic Acid. [URL: https://www.sihaulichemicals.com/hydroxylamine-o-sulphonic-acid.html]
- Chem-Impex. Hydroxylamine-O-sulfonic acid. [URL: https://www.chemimpex.com/products/01261]
- Norfork Chemicals. The Industrial Applications of Hydroxylamine-O-sulfonic Acid: Beyond Pharma. [URL: https://www.norforkchemicals.com/news/the-industrial-applications-of-hydroxylamine-o-sulfonic-acid-beyond-pharma-77633217.html]
- Wikipedia. Electrophilic amination. [URL: https://en.wikipedia.
- Sigma-Aldrich. S,S-Diphenylsulfilimine 97 68837-61-6. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/232173]
- ChemistryViews. Primary Amines from Organometallic Substrates. (2018-12-12). [URL: https://www.chemistryviews.
- ChemBK. S,S-diphenylsulfilimine monohydrate. [URL: https://www.chembk.
- Organic Chemistry Portal. Synthesis of primary amines. [URL: https://www.organic-chemistry.org/synthesis/N1-amines/primaryamines.shtm]
- Wiley-VCH. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527813854.ch1]
- ChemicalBook. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8243399.htm]
- ChemicalBook. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6. [URL: https://www.chemicalbook.com/ProductList_En_CB8243399.htm]
- Nanyang Technological University. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [URL: https://repository.ntu.edu.sg/handle/10356/166039]
- Organic Syntheses. [- Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-]. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0135]
- ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010-07-28). [URL: https://pubs.acs.org/doi/10.1021/jo100878g]
- Tokyo Chemical Industry Co., Ltd. (APAC). Hydroxylamine for the Transition-Metal-Free Amination Reaction. (2018-08-06). [URL: https://www.tcichemicals.
- Semantic Scholar. Synthesis of primary amines via nucleophilic addition of organometallic reagents to aldimines on solid support. (1997-10-06). [URL: https://www.semanticscholar.org/paper/Synthesis-of-primary-amines-via-nucleophilic-of-to-Hutchins-Chapman/103a85376a147e62a3782b8214f4e7c703b07044]
- ResearchGate. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [URL: https://www.researchgate.
- ResearchGate. ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. [URL: https://www.researchgate.
- NIH. Electrophilic Aminating Agents in Total Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5593499/]
- PubChem. S,S-Diphenylsulfilimine Monohydrate. [URL: https://pubchem.ncbi.nlm.nih.
- Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. (2020-05-30). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_Introduction_to_Carbonyl_Chemistry_Organometallic_Reagents_Oxidation_and_Reduction/20.05%3A_Synthesis_of_Primary_Amines]
- NIH. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8235650/]
- ResearchGate. Mechanism of Direct Electrophilic Aromatic Amination: an Electrophile is Found by Quantum‐Chemical Study. (2019-03-11). [URL: https://www.researchgate.net/publication/331652417_Mechanism_of_Direct_Electrophilic_Aromatic_Amination_an_Electrophile_is_Found_by_Quantum-Chemical_Study]
- MDPI. Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. (2018-08-31). [URL: https://www.mdpi.com/1420-3049/23/9/2205]
- ResearchGate. Hydroxylamine‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview. [URL: https://www.researchgate.net/publication/384013401_Hydroxylamine-O-Sulfonic_Acid_HOSA_A_Recent_Synthetic_Overview]
- ResearchGate. Electrophilic amination of ketone enolates mediated by the DiTOX asymmetric building block: Enantioselective formal synthesis of alpha-aminoacids. [URL: https://www.researchgate.net/publication/250074212_Electrophilic_amination_of_ketone_enolates_mediated_by_the_DiTOX_asymmetric_building_block_Enantioselective_formal_synthesis_of_alpha-aminoacids]
- ResearchGate. Hydroxylamine-O-sulfonic Acid. [URL: https://www.researchgate.net/publication/289299496_Hydroxylamine-O-sulfonic_Acid]
- Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [URL: https://www.redalyc.org/journal/5604/560460021004/html/]
- ResearchGate. (PDF) Experimental protocol for the study of One-pot amination of Cyclohexanone-to-Secondary amines over Carbon-supported Pd. (2021-06-01). [URL: https://www.researchgate.net/publication/352097022_Experimental_protocol_for_the_study_of_One-pot_amination_of_Cyclohexanone-to-Secondary_amines_over_Carbon-supported_Pd]
Sources
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]
- 5. Hydroxylamine-O-sulfonic acid | 2950-43-8 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Primary Amines from Organometallic Substrates - ChemistryViews [chemistryviews.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
- 14. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Chemists: The Strategic Advantages of S,S-Diphenylsulfilimine Monohydrate in Electrophilic Amination
In the landscape of modern organic synthesis, the ability to selectively transfer heteroatom functional groups is paramount. Among the diverse reagents available for electrophilic oxygen and nitrogen transfer, oxaziridines have long been celebrated for their versatility. However, for specific and highly valuable transformations, particularly the direct synthesis of free NH-sulfilimines, S,S-Diphenylsulfilimine monohydrate emerges as a superior alternative, offering distinct advantages in stability, byproduct profile, and reaction specificity. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals to inform strategic reagent selection.
Introduction to Electrophilic Transfer Reagents
The targeted installation of oxygen and nitrogen atoms into organic molecules is a cornerstone of synthetic chemistry, enabling access to a vast array of functional groups crucial for pharmaceuticals and materials science. Oxaziridines, particularly N-sulfonyloxaziridines, are well-established as potent electrophilic oxygen sources for reactions like the α-hydroxylation of enolates and the epoxidation of alkenes.[1][2] S,S-Diphenylsulfilimine, in contrast, is a specialized reagent engineered for the explicit purpose of electrophilic NH-group transfer (imination), providing a direct and efficient route to sulfilimines—valuable intermediates for creating medicinally relevant sulfoximines.[3][4]
This guide will dissect the fundamental differences in reactivity, handling, and application between these two classes of reagents, supported by mechanistic insights and experimental data, to highlight the scenarios where S,S-Diphenylsulfilimine monohydrate is not just an alternative, but the optimal choice.
Reagent Profiles: A Tale of Two Architectures
Oxaziridines: The Versatile Oxidants
Oxaziridines are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon.[5] Their reactivity stems from the strained ring and the weak N-O bond, which allows for the electrophilic transfer of either an oxygen or a nitrogen atom.[6][7]
-
Mechanism of Action: The most common application involves N-sulfonyloxaziridines (e.g., Davis reagents) acting as oxygen transfer agents. The reaction proceeds via an SN2-type mechanism where a nucleophile attacks the electrophilic oxygen atom, cleaving the N-O bond and releasing a stable sulfinimine byproduct.[2] The electronic nature of the nitrogen substituent dictates the reagent's function; electron-withdrawing groups (like sulfonyl) promote oxygen transfer, while smaller, less electron-withdrawing groups can permit nitrogen transfer.[8]
-
Key Applications:
-
Limitations:
-
Byproduct Reactivity: The imine or sulfinimine byproducts can sometimes be reactive, potentially leading to side reactions or complicating purification.
-
Stability: While N-sulfonyl variants are generally stable crystalline solids, the broader class of oxaziridines can be sensitive to heat and light, occasionally undergoing rearrangement reactions.[5][6]
-
Specificity: Achieving selective N-transfer over O-transfer requires careful tuning of the oxaziridine structure.[7]
-
S,S-Diphenylsulfilimine Monohydrate: The Dedicated NH-Transfer Specialist
S,S-Diphenylsulfilimine monohydrate is a stable, crystalline solid designed for one primary purpose: the electrophilic transfer of an unsubstituted imino (=NH) group.[10] This reagent provides a direct pathway to free NH-sulfilimines, which are crucial precursors to sulfoximines, a scaffold of rising importance in medicinal chemistry.[11]
-
Mechanism of Action: The reaction involves a nucleophilic attack on the sulfur atom of the sulfilimine, leading to the transfer of the NH group to the nucleophile. The key distinction is the byproduct: diphenyl sulfide ((C₆H₅)₂S), a relatively inert, non-polar, and easily separable compound.
-
Key Applications:
-
Core Advantages:
-
Byproduct Profile: The generation of diphenyl sulfide is a significant advantage, simplifying reaction workup and improving the purity of the desired product.
-
Stability and Handling: As a crystalline monohydrate, the reagent exhibits excellent benchtop stability, unlike more sensitive oxidizing or aminating agents.[12]
-
Unrivaled Specificity: It is specifically designed for NH transfer, avoiding the ambiguity of O- vs. N-transfer seen with some oxaziridines.
-
Head-to-Head Comparison: Performance and Practicality
The choice between an oxaziridine and S,S-Diphenylsulfilimine monohydrate is dictated by the desired transformation. The following table summarizes the critical differences.
| Feature | N-Sulfonyloxaziridines (e.g., Davis Reagent) | S,S-Diphenylsulfilimine Monohydrate |
| Primary Transformation | Electrophilic Oxygen Transfer (Oxidation)[2] | Electrophilic NH Transfer (Imination)[4] |
| Typical Substrates | Enolates, Alkenes, Sulfides[7] | Sulfides, Phosphines, other Nucleophiles[3] |
| Key Product Class | α-Hydroxy Ketones, Epoxides, Sulfoxides[1] | Free NH-Sulfilimines[3] |
| Primary Byproduct | Sulfinimine / Sulfonamide[2] | Diphenyl Sulfide[3] |
| Byproduct Profile | Potentially reactive; can complicate purification. | Largely inert, non-polar; easily removed. |
| Reagent Stability | Generally good for crystalline solids, but class can be labile.[9] | Excellent; stable crystalline monohydrate.[12] |
| Key Advantage | Broad utility in a wide range of powerful oxidations. | Specific, clean, and direct access to NH-sulfilimines. |
Mechanistic and Workflow Visualizations
To better illustrate the fundamental differences in reactivity and application, the following diagrams outline the mechanistic pathways and a typical synthetic workflow.
Diagram 1: Comparative Reaction Mechanisms
Caption: Contrasting mechanisms of oxaziridine O-transfer vs. sulfilimine NH-transfer.
Diagram 2: Synthetic Workflow to High-Value Sulfoximines
Caption: S,S-Diphenylsulfilimine as a key reagent for accessing medicinally relevant sulfoximines.
Experimental Protocols: A Practical Guide
The following protocols exemplify the distinct applications and experimental considerations for each reagent.
Protocol 1: α-Hydroxylation of a Ketone using a Davis Oxaziridine
This procedure is adapted from the well-established Davis oxidation methodology.[2]
Objective: To synthesize 2-hydroxy-1-phenylpropan-1-one from 1-phenylpropan-1-one.
Materials:
-
1-phenylpropan-1-one
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (5.5 mL, 11.0 mmol, 1.1 equiv) via syringe.
-
Add a solution of 1-phenylpropan-1-one (1.34 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise over 15 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (3.14 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (20 mL) dropwise. The reaction mixture may change color.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 2-hydroxy-1-phenylpropan-1-one. The byproduct, N-benzylidenesulfonamide, must be carefully separated.
Causality: The use of a strong, non-nucleophilic base (LDA) at low temperature is critical to quantitatively form the kinetic lithium enolate. The oxaziridine is then added to this pre-formed nucleophile, ensuring efficient and selective hydroxylation over competing pathways.
Protocol 2: Imination of a Sulfide using S,S-Diphenylsulfilimine Monohydrate
This protocol demonstrates the direct synthesis of an NH-sulfilimine.
Objective: To synthesize S,S-diphenyl-N-(methyl(p-tolyl)sulfinyl)sulfilimine from methyl p-tolyl sulfide.
Materials:
-
Methyl p-tolyl sulfide
-
S,S-Diphenylsulfilimine monohydrate
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask, add methyl p-tolyl sulfide (1.38 g, 10.0 mmol, 1.0 equiv) and methanol (40 mL).
-
Add S,S-Diphenylsulfilimine monohydrate (2.41 g, 11.0 mmol, 1.1 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove any unreacted reagent and water-soluble components.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate). The byproduct, diphenyl sulfide, is significantly less polar than the desired sulfilimine product and elutes easily.
Causality: This reaction proceeds under mild, room temperature conditions without the need for strong bases or cryogenic temperatures. The simplicity of the procedure and the ease of separation from the inert diphenyl sulfide byproduct are key advantages, making it highly practical and scalable.
Conclusion: Strategic Reagent Selection for Modern Synthesis
While oxaziridines remain indispensable tools for a wide range of electrophilic oxidations, S,S-Diphenylsulfilimine monohydrate offers a compelling and often superior solution for the specific task of electrophilic NH-transfer. Its operational simplicity, excellent stability, and, most importantly, its clean byproduct profile make it the reagent of choice for the direct and efficient synthesis of NH-sulfilimines. For drug development professionals and synthetic chemists focused on accessing the increasingly important sulfoximine scaffold, mastering the application of S,S-Diphenylsulfilimine monohydrate is a strategic imperative.
References
-
Wikipedia. Oxaziridine. [Link]
-
Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
-
Organic Chemistry Portal. Davis Oxidation. [Link]
-
Bach, R. D., et al. (1991). The Mechanism of Oxygen Transfer from an Oxaziridine to a Sulfide and a Sulfoxide: A Theoretical Study. The Journal of Organic Chemistry, 56(1), 1-10. [Link]
-
Williamson, K. S., Michaelis, D. J., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016-8036. [Link]
-
Zhu, C., & Wang, R. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2643. [Link]
-
Chemospecific (YouTube Channel). Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method!. [Link]
-
Davis, F. A., et al. (1986). Kinetics and Mechanism of the Oxidation of Sulfoxides and Alkenes by 2-Sulfonyloxaziridines. Relationship to the Oxygen-Transfer Reactions of Metal Peroxides. The Journal of Organic Chemistry, 51(22), 4240–4245. [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
-
Davis, F. A., & Sheppard, A. C. (1989). Applications of oxaziridines in organic synthesis. Tetrahedron, 45(18), 5703-5742. [Link]
-
ResearchGate. General structure of Oxaziridine and Diaziridine. [Link]
-
Michigan State University Chemistry. Oxaziridines: New Perspectives and Insights. [Link]
-
ResearchGate. Oxaziridines. [Link]
-
Bullock, J. A., & Procter, D. J. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal, 27(45), 11539-11548. [Link]
-
PubChem. S,S-Diphenylsulfilimine Monohydrate. [Link]
-
Hendriks, C. M. M. (2015). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Aachen University. [Link]
-
Kaur, H., et al. (2021). Diphenylphosphinylhydroxylamine (DPPH) Affords Late‐Stage S‐imination to access free‐NH Sulfilimines and Sulfoximines. Angewandte Chemie International Edition, 60(51), 26569-26578. [Link]
-
Sheikh, M. C., et al. (2019). S,S-Diphenyl-N-tosyl sulfone diimine. IUCrData, 4, x190523. [Link]
-
Wang, H., et al. (2022). Biomolecule-Compatible Dehydrogenative Chan-Lam Coupling of Free Sulfilimines. Nature Communications, 13(1), 1-10. [Link]
-
PubChem. S,S-Diphenylsulfilimine. [Link]
-
Organic Syntheses. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Davis Oxidation [organic-chemistry.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. researchgate.net [researchgate.net]
- 5. Oxaziridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]
- 13. Biomolecule-Compatible Dehydrogenative Chan-Lam Coupling of Free Sulfilimines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Electrophilic Nitrogen Sources in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of nitrogen into organic molecules is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries where nitrogen-containing heterocycles and amines are ubiquitous functional groups.[1] While classical methods often rely on nucleophilic nitrogen sources reacting with electrophilic carbon centers, the "umpolung" or reverse-polarity strategy—employing an electrophilic nitrogen source to react with a carbon nucleophile—has emerged as a powerful and often complementary approach.[2][3]
This guide provides an in-depth comparative analysis of the common classes of electrophilic nitrogen sources. Moving beyond a simple catalog of reagents, we will explore the causality behind experimental choices, compare performance based on reactivity and substrate scope, and provide actionable protocols to empower you, the practicing scientist, to make informed decisions for your specific synthetic challenges.
The Landscape of Electrophilic Amination: Classification by Reactive Moiety
Electrophilic aminating agents are unified by a common feature: a nitrogen atom rendered electron-deficient by its attachment to an electron-withdrawing group, which also serves as a leaving group.[4] Understanding the nature of this N-X bond is key to predicting a reagent's reactivity, stability, and handling requirements. We can broadly classify these reagents into three major families.
N–O Reagents: The Versatile Workhorses
Hydroxylamine derivatives are arguably the most diverse and widely used class of electrophilic aminating agents.[5] Their reactivity and stability can be finely tuned by modifying the substituent on the oxygen atom, making them highly versatile.
-
O-Acyl and O-Sulfonyl Hydroxylamines: These reagents, such as O-benzoylhydroxylamines and their sulfonyl counterparts, are generally bench-stable solids that are readily prepared.[4][6] They are effective for the amination of a wide range of carbon nucleophiles, including organometallics (Grignard, organozinc) and enolates.[4][7] The reactivity can be modulated by the electronic nature of the acyl or sulfonyl group.[2]
-
Oxaziridines: These three-membered heterocyclic compounds are unique in that they can act as either electrophilic oxygen or nitrogen sources.[8][9] When the nitrogen substituent is small (e.g., N-H or N-alkyl), they serve as potent nitrogen transfer agents.[10] While early N-H oxaziridines were highly reactive and often prepared in situ, newer generations, like N-sulfonyloxaziridines or Armstrong's N-(tert-butoxycarbonyl)oxaziridines, offer significantly improved stability and handling, making them valuable for asymmetric aminations.[8][11]
-
Novel N-O Systems: Recent innovations have introduced reagents like 1,2-benzisoxazole, which serves as a practical and stable source for delivering a primary amino group in copper-catalyzed hydroamination reactions.[12][13] This highlights the ongoing development in the field to create safer and more efficient N-O reagents.
N–N Reagents: For Hydrazines and Azides
This class utilizes a nitrogen-nitrogen bond, where one nitrogen atom is activated towards nucleophilic attack.
-
Azo Compounds (e.g., Azodicarboxylates): Reagents like diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD) are primarily used for the α-amination of carbonyl compounds, reacting with enolates to form protected hydrazine adducts.[3][7] These adducts can then be cleaved to reveal the α-amino carbonyl product.
-
Organic Azides: While traditionally used in cycloadditions or as nucleophiles, electron-deficient azides, such as sulfonyl azides (e.g., tosyl azide, trisyl azide) and the more recently developed perfluoroaryl azides (PFAAs), function as effective electrophiles.[7][14] They are particularly useful for converting carbon nucleophiles into organic azides, which are versatile intermediates for synthesizing primary amines.[15] PFAAs exhibit enhanced reactivity due to the electron-withdrawing nature of the perfluorinated ring, allowing for catalyst-free transformations.[16]
N–X Reagents: The Classics and Beyond
This category includes reagents with a nitrogen-halogen bond or other unique activating groups.
-
Chloramines (e.g., Chloramine-T): Historically significant, these reagents are powerful electrophilic aminating agents. However, their use has diminished due to significant safety concerns, including instability and potential for detonation.[4]
-
Nitrenium Ions: A modern development involves the use of stable N-heterocyclic nitrenium salts as robust and non-oxidative electrophilic aminating agents. These compounds have shown broad applicability for the synthesis of both aliphatic and aromatic primary amines from organometallic nucleophiles.[17]
Comparative Performance Analysis
Choosing the right reagent requires a multi-faceted analysis of its performance characteristics. The ideal reagent is not only effective for the desired transformation but is also safe, practical, and compatible with the overall synthetic strategy.
Table 1: Comparative Overview of Electrophilic Nitrogen Sources
| Reagent Class | Representative Reagent(s) | Primary Application(s) | Pros | Cons | Safety/Handling |
| N-O Reagents | |||||
| O-Acyl/Sulfonyl Hydroxylamines | O-(p-nitrobenzoyl)hydroxylamine, O-(diphenylphosphinyl)hydroxylamine | Amination of organometallics and enolates | Generally bench-stable, tunable reactivity, good atom economy.[2][18] | Can require harsh conditions for subsequent deprotection. | Generally stable solids. Handle with standard laboratory precautions. |
| Oxaziridines | N-Sulfonyloxaziridines, Armstrong's oxaziridine | Asymmetric amination of enolates, amination of N-nucleophiles.[8][19] | High reactivity, stereoselective variants available, neutral reaction conditions.[10] | Can be sensitive; some require in situ preparation; potential for oxygen transfer side reactions.[8][11] | Newer generations are crystalline, shelf-stable solids. Older variants can be unstable. |
| N-N Reagents | |||||
| Azodicarboxylates | DEAD, DBAD | α-Amination of carbonyls (via hydrazine adduct). | Commercially available, reliable for enolate amination. | Indirect method requiring subsequent N-N bond cleavage. | DEAD is toxic and a suspected carcinogen. Use with caution in a fume hood. |
| Electrophilic Azides | Tosyl azide, Perfluoroaryl azides (PFAAs) | Azide transfer to carbanions, enolates, and enamines.[14] | Direct route to versatile azide intermediates.[15] PFAAs offer enhanced, catalyst-free reactivity.[16] | Azides are potentially explosive; require careful handling. Tosyl azide can be shock-sensitive. | High risk. Always handle behind a blast shield. Avoid friction, shock, and heat. Use dilute solutions. |
| N-X Reagents | |||||
| Nitrenium Ions | N-Heterocyclic nitrenium salts | Amination of organolithium and Grignard reagents to form primary amines. | Air-stable, non-oxidative, easy to prepare, broad scope for primary amines. | Newer methodology, full scope still under exploration. | Bench-stable solids. |
Mechanistic Considerations & Workflow Visualization
The fundamental reaction mechanism involves the attack of a carbon nucleophile (e.g., an enolate or organometallic reagent) on the electrophilic nitrogen atom, with the concurrent or subsequent departure of the leaving group.
Caption: Generalized mechanism of electrophilic amination.
A researcher's decision-making process for selecting an appropriate reagent can be visualized as a logical flow, considering the nature of the nucleophile, the desired product, and practical constraints.
Caption: Decision tree for selecting an electrophilic nitrogen source.
Experimental Protocols: A Comparative Showcase
To illustrate the practical application and causality behind procedural choices, we present two distinct protocols for the α-amination of a carbonyl compound.
Protocol 1: Asymmetric Amination using a Davis Oxaziridine
This protocol is chosen to highlight a method that delivers high stereoselectivity, a critical consideration in drug development. The use of a chiral, stable oxaziridine provides a direct route to an enantiomerically-enriched α-amino ketone.
Objective: Enantioselective synthesis of an α-amino ketone from a silyl enol ether.
Materials:
-
(1R)-(+)-Camphorsulfonyloxaziridine
-
Substrate: 1-Phenyl-1-(trimethylsiloxy)ethene
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quenching solution: Saturated aqueous sodium bisulfite
-
Standard glassware for anhydrous reactions (oven-dried, under N₂ atmosphere)
Procedure:
-
Rationale for Setup: The reaction is run under an inert nitrogen atmosphere to prevent moisture from hydrolyzing the silyl enol ether and the oxaziridine reagent. Anhydrous solvent is critical for the same reason.
-
Dissolve the silyl enol ether (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The low temperature is crucial for maximizing enantioselectivity by minimizing non-selective background reactions and stabilizing any reaction intermediates.
-
In a separate flask, dissolve (+)-camphorsulfonyloxaziridine (1.1 equiv) in anhydrous DCM. The slight excess of the aminating agent ensures full conversion of the limiting substrate.
-
Add the oxaziridine solution dropwise to the cold silyl enol ether solution over 15 minutes. A slow addition rate helps to control the reaction exotherm and maintain the low temperature, preserving selectivity.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bisulfite solution. Purpose: The bisulfite reduces any unreacted oxaziridine, ensuring a safe workup.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-silyloxyamine, which can be deprotected to the desired α-amino ketone.
Protocol 2: Azide Transfer using Trisyl Azide
This protocol is selected to demonstrate the synthesis of a versatile intermediate. The resulting α-azido ketone can be readily converted to a primary amine via reduction, serving as a robust, albeit indirect, amination method.
Objective: Synthesis of an α-azido ketone from a ketone via its enolate.
Materials:
-
Substrate: Propiophenone
-
Base: Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF
-
Aminating Agent: 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Quenching solution: Acetic acid
Procedure:
-
Rationale for Setup: This reaction requires the pre-formation of a specific enolate. Anhydrous and anaerobic conditions are essential to prevent protonation of the highly basic enolate by adventitious water or oxygen.
-
Dissolve propiophenone (1.0 equiv) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add KHMDS solution (1.05 equiv) dropwise. Causality: KHMDS is a strong, non-nucleophilic base, which ensures rapid and complete deprotonation to form the kinetic potassium enolate without competing aldol reactions. The low temperature again favors the formation of the kinetic over the thermodynamic enolate, enhancing regioselectivity.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve trisyl azide (1.1 equiv) in a minimal amount of anhydrous THF. Safety Note: Trisyl azide is chosen as it is generally considered more thermally stable than tosyl azide, but it is still a potentially explosive compound. Handle with extreme care behind a blast shield.
-
Add the trisyl azide solution dropwise to the enolate solution at -78 °C.
-
After the addition is complete, stir for an additional 1-2 hours at -78 °C, monitoring by TLC.
-
Quench the reaction at -78 °C by the dropwise addition of acetic acid. Purpose: The acid protonates any remaining enolate and neutralizes the reaction mixture before warming, preventing side reactions during workup.
-
Warm to room temperature and partition between ethyl acetate and water. Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the crude product by flash column chromatography to afford the α-azido ketone.
Conclusion and Future Outlook
The field of electrophilic amination continues to evolve, driven by the demand for more efficient, selective, and safer synthetic methods.[1] While classic reagents based on N-O and N-N bonds remain foundational, the development of next-generation catalysts and novel reagent classes like stable nitrenium ions is expanding the synthetic toolkit.[2][17] Hydroxylamine-derived reagents, in particular, have emerged as powerful and tunable tools for both catalyzed and uncatalyzed reactions.[5] Future progress will likely focus on developing catalytic, enantioselective processes that utilize even safer and more atom-economical nitrogen sources, further solidifying the role of electrophilic amination as an indispensable strategy in modern organic synthesis.
References
- (No Source Provided)
-
Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry. [Link]
-
Selective functionalization of small organic molecules using electrophilic nitrogen sources. Current Opinion in Drug Discovery & Development. [Link]
-
Advances in the Chemistry of Oxaziridines. Chemical Reviews. [Link]
-
Advances in the Chemistry of Oxaziridines. ACS Publications. [Link]
-
Electrophilic amination. Wikipedia. [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. [Link]
-
Electrophilic Azides for Materials Synthesis and Chemical Biology. Accounts of Chemical Research. [Link]
-
Recent Advances in Electrophilic Amination Reactions. ResearchGate. [Link]
-
Electrophilic Azides for Materials Synthesis and Chemical Biology. ResearchGate. [Link]
- (No Source Provided)
-
A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines by Copper-Catalyzed Hydroamination. Organic Chemistry Portal. [Link]
-
The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. [Link]
-
Electrophilic Oxaziridines for N-Amination. Bowers Lab, UNC Chapel Hill. [Link]
-
The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. RSC Publishing. [Link]
-
Oxaziridine. Wikipedia. [Link]
- (No Source Provided)
-
A practical electrophilic nitrogen source for the synthesis of chiral primary amines by copper-catalyzed hydroamination. DSpace@MIT. [Link]
-
Electrophilic Azides for Materials Synthesis and Chemical Biology. ACS Publications. [Link]
-
Diazirines and Oxaziridines as Nitrogen Transfer Reagents in Drug Discovery. University of Pittsburgh. [Link]
-
Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. [Link]
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
-
Electrophilic Aminating Agents in Total Synthesis. ResearchGate. [Link]
-
Iron‐Mediated Electrophilic Amination of Organozinc Halides using Organic Azides. Angewandte Chemie International Edition. [Link]
-
Nitrenium ions as new versatile reagents for electrophilic amination. Nature Communications. [Link]
-
Electrophilic Amination: An Update. ResearchGate. [Link]
Sources
- 1. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 8. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxaziridine - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 12. A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines by Copper-Catalyzed Hydroamination [organic-chemistry.org]
- 13. A practical electrophilic nitrogen source for the synthesis of chiral primary amines by copper-catalyzed hydroamination [dspace.mit.edu]
- 14. Electrophilic Azides for Materials Synthesis and Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Nitrenium ions as new versatile reagents for electrophilic amination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. "Diazirines and Oxaziridines as Nitrogen Transfer Reagents in Drug Disc" by Khalilia C. Tillett [digitalcommons.usf.edu]
A Senior Application Scientist's Guide to Validating N-Sulfilimine Structures by NMR Spectroscopy
Introduction: The Critical Role of Structural Validation in Drug Development
In the landscape of modern medicinal chemistry, sulfur-containing functional groups are of paramount importance. Among these, the N-sulfilimine moiety has emerged as a valuable functional group in the design of novel therapeutics.[1][2] N-sulfilimines, as aza-analogues of sulfoxides, and their oxidized counterparts, sulfoximines, are increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability.[3] The precise three-dimensional arrangement of atoms within these molecules is critical to their biological activity and safety profile. Therefore, unambiguous structural validation is a cornerstone of the drug discovery and development process.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of N-sulfilimine products. We will delve into the nuances of NMR-based validation, supported by experimental data and protocols, to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these important molecules.
The Power of NMR Spectroscopy in N-Sulfilimine Characterization
NMR spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution. Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms within a molecule. For N-sulfilimines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unequivocal structure confirmation.
Key NMR Signatures of the N-Sulfilimine Moiety
The unique electronic environment of the sulfur-nitrogen bond in N-sulfilimines gives rise to characteristic chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra.
-
¹H NMR Spectroscopy: Protons on carbons adjacent to the sulfur atom (α-protons) are deshielded and typically resonate in a distinct region of the spectrum. The exact chemical shift is influenced by the nature of the substituents on both the sulfur and nitrogen atoms. For instance, in N-(Methyl(phenyl)-λ⁴-sulfaneylidene)pivalamide, the methyl protons appear as a singlet at approximately 2.74 ppm, while the aromatic protons are observed between 7.48 and 7.71 ppm.[3]
-
¹³C NMR Spectroscopy: The carbon atoms directly attached to the sulfur atom also exhibit characteristic chemical shifts. In the same example, the methyl carbon resonates at 34.8 ppm, and the aromatic carbons show signals in the range of 126.4 to 136.5 ppm.[3] The carbonyl carbon of the pivaloyl group is significantly deshielded, appearing at 190.4 ppm.[3]
-
¹⁵N NMR Spectroscopy: While less commonly employed due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct evidence for the formation of the S=N bond.[4] The chemical shift of the nitrogen in an N-sulfilimine is highly dependent on its chemical environment.[4][5][6] Heteronuclear correlation experiments, such as HSQC and HMBC, can be used to indirectly observe the ¹⁵N chemical shift and establish its connectivity to neighboring protons.[4][7]
Experimental Protocol: Acquiring High-Quality NMR Data for an N-Sulfilimine
The following protocol outlines the key steps for acquiring a comprehensive set of NMR data for structural validation.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified N-sulfilimine product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean NMR tube.
2. 1D NMR Acquisition:
- ¹H NMR: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, an appropriate spectral width, and a relaxation delay of at least 5 seconds to ensure accurate integration.
- ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum. An adequate number of scans is crucial due to the lower sensitivity of the ¹³C nucleus.
3. 2D NMR Acquisition:
- COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar (J) couplings, establishing the connectivity of proton spin systems.[8][9]
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon resonances.[7][10]
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling molecular fragments and confirming long-range connectivity.[7][10]
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.[8][9]
Workflow for NMR-Based Structure Validation
Caption: Workflow for N-sulfilimine structure validation using NMR spectroscopy.
Comparative Analysis: NMR vs. Other Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural validation.
| Analytical Technique | Strengths for N-Sulfilimine Analysis | Limitations |
| NMR Spectroscopy | - Provides detailed structural information in solution.[3][8][9]- Non-destructive.- Can provide information on molecular dynamics. | - Requires a relatively large amount of pure sample.- Can be time-consuming for complex molecules.- May not be suitable for insoluble compounds. |
| X-ray Crystallography | - Provides an unambiguous, high-resolution 3D structure in the solid state.[11][12][13]- Can definitively determine absolute stereochemistry.[3] | - Requires a single crystal of suitable quality, which can be difficult to obtain.- The solid-state conformation may not be the same as the solution-state or biologically relevant conformation. |
| Mass Spectrometry (MS) | - Provides highly accurate molecular weight information.[3]- Can provide fragmentation patterns that offer clues about the molecular structure.[14] | - Does not provide detailed information about atom connectivity or stereochemistry.- Isomer differentiation can be challenging. |
| Infrared (IR) Spectroscopy | - Provides information about the functional groups present in the molecule.[3]- The S=N stretching frequency can be a useful diagnostic tool. | - Provides limited information about the overall molecular structure. |
Causality in Experimental Choices:
The choice of analytical technique is dictated by the specific question being asked. For initial confirmation of product formation and molecular weight, Mass Spectrometry is invaluable. To identify functional groups, IR spectroscopy is a quick and effective method. However, for the definitive determination of the complete chemical structure, including the precise arrangement of all atoms and their stereochemical relationships, NMR spectroscopy is the gold standard for molecules in solution. When a crystalline product is obtained, X-ray crystallography provides the ultimate proof of structure in the solid state, often complementing the solution-state information from NMR.
Conclusion: A Self-Validating System for Structural Integrity
The structural validation of N-sulfilimine products is not a single-step process but rather a self-validating system built on the convergence of data from multiple analytical techniques. NMR spectroscopy, with its array of 1D and 2D experiments, forms the core of this system, providing a detailed blueprint of the molecule's architecture in solution. When combined with the high-resolution solid-state data from X-ray crystallography and the precise mass information from mass spectrometry, researchers can have the utmost confidence in the structural integrity of their N-sulfilimine products. This rigorous approach is essential for advancing drug discovery programs and ensuring the development of safe and effective medicines.
References
-
Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(11), 7607–7614. [Link]
-
Chivers, T., & Oakley, R. T. (1980). The preparation and structure of novel sulfimide systems; X-ray crystal structures of 1,4-(PhS{NH})2C6H4 (and dihydrate), 1,2-(PhS{NH})(PhS)C6H4·H2O and of [Ph2SNH] and its hydrate. Canadian Journal of Chemistry, 58(1), 35-41. [Link]
-
Yuan, C., et al. (2021). Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides. Organic Letters, 23(15), 5899–5903. [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0014404). [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]
-
Boyd, G. V., et al. (1981). 14N NMR studies on some N-sulphinylamines. Organic Magnetic Resonance, 15(3), 242-244. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfilimine synthesis by imidation. [Link]
-
Vanacore, R., et al. (2009). A Sulfilimine Bond Identified in Collagen IV. Science, 325(5945), 1230–1234. [Link]
-
Bolm, C., & Hildebrand, J. P. (2000). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Angewandte Chemie International Edition, 39(18), 3231-3233. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfilimine synthesis. [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) for ChemComm. [Link]
-
Franzen, R., & Waldvogel, S. R. (2021). Dehydrogenative Imination of Low-Valent Sulfur Compounds: Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. JACS Au, 1(8), 1195–1202. [Link]
-
ResearchGate. (n.d.). a) X‐ray crystallographic data for sulfonimidamide 2 a. The majority of... [Link]
-
University of Bristol. (n.d.). Two-dimensional NMR. [Link]
-
ResearchGate. (n.d.). The 15 N NMR spectrum of 500 mg of compound 1 dissolved in... [Link]
-
NMR Central. (n.d.). Types of 2D NMR. [Link]
-
Marek, R., et al. (2002). and N -substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(S1), S123-S131. [Link]
-
Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0014404). [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0014404). [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]
-
ACS Publications. (n.d.). ACS Catalysis Ahead of Print. [Link]
-
NMR Central. (n.d.). Nitrogen NMR. [Link]
-
Perras, F. A., et al. (2017). Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics, 19(26), 17334-17346. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
ResearchGate. (2023). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]
-
OPENPUB Global Publisher. (n.d.). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. [Link]
-
National Center for Biotechnology Information. (n.d.). x Ray crystallography. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
ChemRxiv. (n.d.). Redox-Neutral Synthesis of Sulfilimines through the S-Alkylation of Sulfenamides. [Link]
-
Figshare. (2019). N-15 NMR chemical shifts of nitrogen compounds. [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
University of California, Los Angeles. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]
-
Michigan State University. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
-
ResearchGate. (n.d.). Theoretical characterization of the sulfilimine bond: Double or single? [Link]
-
PubMed. (n.d.). Mass spectrometric analysis of sulfated N- and O-glycans. [Link]
Sources
- 1. Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides [organic-chemistry.org]
- 3. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen NMR [chem.ch.huji.ac.il]
- 5. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 6. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 7. 2D NMR [chem.ch.huji.ac.il]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. openpubglobal.com [openpubglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Mass spectrometric analysis of sulfated N- and O-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of S,S-Diphenylsulfilimine Monohydrate and Its Reaction Products
Introduction
S,S-Diphenylsulfilimine and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities. As research in this area expands, the need for robust and reliable analytical methodologies to characterize these compounds and their reaction products becomes paramount. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering high sensitivity, selectivity, and the ability to elucidate structural information.
This guide provides an in-depth comparison of various mass spectrometry-based approaches for the analysis of S,S-Diphenylsulfilimine monohydrate and its reaction products. We will delve into the nuances of sample preparation, chromatographic separation, ionization techniques, and fragmentation analysis, offering field-proven insights to guide researchers in selecting the optimal methodology for their specific needs.
The Subject: S,S-Diphenylsulfilimine Monohydrate
S,S-Diphenylsulfilimine monohydrate is a versatile synthetic intermediate.[1] Its chemical structure consists of a sulfur atom double-bonded to a nitrogen atom and single-bonded to two phenyl groups, with an associated water molecule in its crystalline form. The molecular formula is (C₆H₅)₂S=NH · H₂O, and it has a molecular weight of 219.30 g/mol .[1][2] This compound is known to participate in various reactions, including nucleophilic aromatic substitutions, making the analysis of its reaction mixtures a common requirement.[1]
Core Principles of Mass Spectrometry in Sulfilimine Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The general workflow involves ionization of the analyte, separation of the resulting ions based on their m/z, and detection. For complex mixtures, mass spectrometry is often coupled with a separation technique like liquid chromatography (LC-MS).
A key aspect of mass spectrometry is the ability to induce fragmentation of the ionized molecules. By analyzing the masses of the fragments, one can deduce the structure of the parent molecule. This is particularly useful for identifying unknown reaction products and confirming the identity of synthesized compounds.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the LC-MS analysis of S,S-Diphenylsulfilimine and its reaction products.
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-Aryl Sulfilimines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the structural integrity and purity of novel chemical entities are paramount. N-aryl sulfilimines, as aza-analogues of sulfoxides, are an emerging class of compounds with significant potential in pharmaceutical and agrochemical applications. Their synthesis, however, can be accompanied by a range of impurities that may impact biological activity, safety, and reproducibility of experimental data. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized N-aryl sulfilimines, offering field-proven insights and detailed experimental protocols to ensure the quality of these valuable compounds.
The Criticality of Purity Assessment in N-Aryl Sulfilimine Chemistry
The synthesis of N-aryl sulfilimines is achieved through various methods, including rhodium- and copper-catalyzed reactions, as well as metal-free approaches. Each synthetic route carries the potential for specific side reactions and the introduction of impurities that can complicate downstream applications.[1][2] Therefore, a robust analytical strategy to ascertain the purity of the final product is not merely a quality control step but a cornerstone of reliable scientific investigation.
A Comparative Overview of Key Analytical Techniques
The three pillars of purity assessment for N-aryl sulfilimines are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique offers unique advantages and, when used in concert, provides a comprehensive purity profile.
| Technique | Principle | Primary Application for Purity Assessment | Strengths | Limitations |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute and relative quantification of the target compound and impurities. | Provides structural information, non-destructive, requires no calibration curve for the analyte.[3][4] | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.[5] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Separation and quantification of the target compound from impurities. | High sensitivity and resolution, well-established for purity analysis in the pharmaceutical industry.[6][7][8] | Requires a reference standard for quantification, provides limited structural information on its own. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis of MS. | Identification and quantification of known and unknown impurities. | High sensitivity and specificity, provides molecular weight and structural information of impurities.[9][10] | Quantitative accuracy can be influenced by matrix effects, requires expertise in data interpretation. |
Understanding Potential Impurities in N-Aryl Sulfilimine Synthesis
The choice of an appropriate analytical technique is informed by the likely impurities associated with the synthetic route employed.
-
Rhodium-Catalyzed Synthesis: In syntheses utilizing rhodium catalysts and diazo compounds, potential impurities include unreacted sulfenamides, residual catalyst, and byproducts from side reactions of the carbene intermediate.[11]
-
Copper-Catalyzed Synthesis (Chan-Lam Coupling): Copper-catalyzed cross-coupling reactions may result in impurities such as unreacted sulfenamides, boronic acids (or other coupling partners), and homocoupling products. The reaction mechanism involves several steps where side reactions can occur.[2]
-
Metal-Free Synthesis: Metal-free approaches, for instance, those using arynes or hypervalent iodine reagents, can lead to impurities derived from the precursors of the reactive intermediates (e.g., precursors to arynes) or from side reactions of these highly reactive species.[12][13] In some cases, competitive N-arylation can occur instead of the desired S-arylation.[2]
Experimental Protocols for Purity Assessment
The following protocols provide a detailed, step-by-step methodology for the key experiments.
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination
qNMR is a powerful primary method for purity assessment as the signal intensity is directly proportional to the number of protons, allowing for quantification without a specific reference standard of the analyte.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized N-aryl sulfilimine into a clean, dry vial.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The mass of the internal standard should be chosen to give a signal intensity comparable to that of the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask to ensure complete dissolution.
-
Transfer an appropriate volume of the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Use a single-pulse experiment with a calibrated 90° pulse.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. This is crucial for accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without distorting the signal shape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the N-aryl sulfilimine and a signal of the internal standard.
-
Calculate the purity of the N-aryl sulfilimine using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Causality Behind Experimental Choices: The long relaxation delay is essential to allow for complete relaxation of the nuclear spins between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei. The choice of a high-field spectrometer and a sufficient number of scans enhances signal dispersion and signal-to-noise, leading to more accurate integration.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a cornerstone technique for the separation and quantification of impurities in pharmaceutical compounds.[6][7][8]
Experimental Protocol:
-
Method Development and Optimization:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a good starting point for many small organic molecules.
-
Mobile Phase Selection: A typical mobile phase system consists of an aqueous phase (A), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape, and an organic phase (B), such as acetonitrile or methanol.
-
Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities. A typical gradient might start with a low percentage of organic phase and ramp up to a high percentage to elute less polar compounds.
-
Detection: Use a UV detector set at a wavelength where the N-aryl sulfilimine and potential impurities have significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized N-aryl sulfilimine in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
If available, prepare stock solutions of known impurities at known concentrations.
-
Prepare a series of calibration standards by diluting the stock solution of the N-aryl sulfilimine to cover a range of concentrations.
-
-
Data Acquisition and Analysis:
-
Inject the samples and standards onto the HPLC system.
-
Integrate the peak areas of the N-aryl sulfilimine and any observed impurities.
-
For quantitative analysis of known impurities, create a calibration curve by plotting the peak area versus the concentration of the impurity standards. Determine the concentration of the impurity in the sample from its peak area and the calibration curve.
-
For the estimation of unknown impurities, the area percent method can be used, assuming that all compounds have a similar response factor at the chosen wavelength.
-
Causality Behind Experimental Choices: The use of a gradient elution is crucial for separating a mixture of compounds with varying polarities, which is often the case with a crude reaction product. The addition of an acid to the mobile phase helps to protonate silanol groups on the stationary phase and basic functionalities in the analytes, leading to sharper, more symmetrical peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is an indispensable tool for identifying unknown impurities by providing molecular weight and structural information.[9][10]
Experimental Protocol:
-
LC Method:
-
Utilize an HPLC method similar to the one developed for impurity profiling. It is crucial to use volatile mobile phase additives (e.g., formic acid, ammonium acetate) that are compatible with the mass spectrometer's ion source.
-
-
MS Detection:
-
Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is generally suitable for polar and ionizable compounds like N-aryl sulfilimines.
-
Acquire data in both full scan mode to detect all ions within a specified mass range and in tandem MS (MS/MS) mode to obtain fragmentation patterns of the ions of interest.
-
-
Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
The mass of the protonated molecule [M+H]⁺ will provide the molecular weight of the compound.
-
Analyze the fragmentation pattern from the MS/MS spectra to elucidate the structure of the impurity. By comparing the fragmentation of the impurity to that of the parent compound, it is often possible to identify the site of modification.
-
Causality Behind Experimental Choices: The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly advantageous as it provides accurate mass measurements, which can be used to determine the elemental composition of an impurity, significantly aiding in its identification.
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of synthesized N-aryl sulfilimines, an integrated analytical approach is recommended. While HPLC provides a high-throughput and sensitive method for routine purity checks and quantification of known impurities, qNMR offers a powerful tool for absolute purity determination without the need for specific impurity standards. LC-MS is the gold standard for the identification of unknown impurities, providing invaluable structural information that is critical for understanding the reaction chemistry and ensuring the quality of the final compound. By judiciously selecting and combining these techniques, researchers and drug development professionals can confidently establish the purity of their synthesized N-aryl sulfilimines, paving the way for reliable and reproducible downstream applications.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- Singh, R., & Caner, S. (2018). Quantitative NMR spectroscopy for pharmaceutical applications. Journal of pharmaceutical and biomedical analysis, 147, 301-309.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
-
Liang, Q., Wells, L. A., Han, K., Chen, S., & Kozlowski, M. C. (2023). Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides. Journal of the American Chemical Society, 145(11), 6310-6318. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Greenwood, N. S., & Ellman, J. A. (2021). Rhodium(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor–Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. Journal of the American Chemical Society, 143(31), 12095-12101.
-
Guo, Y., Zhuang, Z., Feng, X., Ma, Q., Li, N., Jin, C., ... & Tan, J. (2023). Selective S-arylation of Sulfenamides with Arynes: Facile Access to Sul-filimines. ChemRxiv. [Link]
-
Prakash, O., Kumar, R., & Sharma, N. (2021). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 17(1), 2891-2920. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
- Bolm, C., & Hildebrand, J. P. (2000). Iron-catalyzed asymmetric sulfimidation. Tetrahedron letters, 41(28), 5331-5334.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813-823.
-
Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(11), 7607-7614. [Link]
- Niessen, W. M. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 830-835.
-
Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(11), 7607-7614. [Link]
-
Liang, Q., Wells, L. A., Han, K., Chen, S., & Kozlowski, M. C. (2023). Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides. Journal of the American Chemical Society, 145(11), 6310-6318. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 830-835.
- Greenwood, N. S., & Ellman, J. A. (2021). Rhodium(II)‐Catalyzed Enantioselective S‐Alkylation of Sulfenamides with Acceptor–Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality.
- Guo, Y., Zhuang, Z., Feng, X., Ma, Q., Li, N., Jin, C., ... & Tan, J. (2023). Selective S-arylation of Sulfenamides with Arynes: Facile Access to Sul-filimines. ChemRxiv.
- Prakash, O., Kumar, R., & Sharma, N. (2021). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 17(1), 2891-2920.
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
- Niessen, W. M. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 830-835.
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
- Niessen, W. M. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 830-835.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
Sources
- 1. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rssl.com [rssl.com]
- 5. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. theaspd.com [theaspd.com]
- 10. chimia.ch [chimia.ch]
- 11. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
Hydroxylamine-Derived Reagents: Versatile and Tunable
An In-Depth Technical Guide to Modern Electrophilic Amination Reagents for Researchers, Scientists, and Drug Development Professionals
The introduction of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, where over 90% of top-selling small molecule drugs feature at least one carbon-nitrogen bond.[1][2] Classically, this is achieved by reacting a nitrogen nucleophile with a carbon electrophile. However, the paradigm of "umpolung," or polarity inversion, has opened new synthetic avenues by enabling the nitrogen source to act as an electrophile.[3][4] This guide provides a comparative overview of modern electrophilic amination reagents, focusing on their mechanisms, applications, and performance, to empower researchers in making informed decisions for their synthetic challenges.
We will delve into the three primary classes of modern electrophilic aminating agents: hydroxylamine derivatives, oxaziridines, and azodicarboxylates. For each class, we will examine the mechanistic underpinnings, compare key reagents, and provide exemplary experimental protocols.
Hydroxylamine derivatives are perhaps the most versatile class of electrophilic aminating agents. Their reactivity is predicated on the N-O bond, where an electron-withdrawing group attached to the oxygen atom renders the nitrogen electrophilic and serves as a good leaving group.[5] These reagents can participate in both uncatalyzed and transition-metal-catalyzed reactions, offering a broad synthetic utility.[5]
Mechanism of Action
In a typical substitution-type reaction, a carbon nucleophile (like an enolate or organometallic species) directly attacks the electrophilic nitrogen, displacing the oxygen-based leaving group.[5] Alternatively, a transition metal catalyst (e.g., Copper or Iron) can insert into the N-O bond via oxidative addition, followed by ligand exchange with the nucleophile and subsequent reductive elimination to form the C-N bond.[5] This catalytic approach significantly differs from cross-coupling reactions like the Buchwald-Hartwig amination, where the nitrogen source acts as a nucleophile.[5]
Caption: General mechanisms for substitution-type electrophilic amination.
Comparison of Key Hydroxylamine Reagents
The reactivity and application of hydroxylamine reagents are tuned by modifying the 'X' group on the oxygen. This has led to a diverse toolkit for chemists.
| Reagent Type | Example(s) | Key Features | Common Nucleophiles | Transferred Group |
| O-Acyl | O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) | Good atom economy, synthetically accessible.[5] Superior for N-amination of oxazolidinones.[6][7][8] | Amides, Carbamates | NH₂ |
| O-Sulfonyl | O-(Mesitylenesulfonyl)hydroxylamine (MSH) | Highly reactive, able to aminate a wide array of carbanions.[9] | Carbanions, Enolates | NH₂ |
| Protonated O-Acyl | PONT (PivONH₃OTf) | Bench-stable, enables direct introduction of unprotected -NH₂ group, avoiding protection/deprotection steps.[1][2] | Alkenes, Arenes, Thiols | NH₂ / NHR |
Experimental Protocol: N-Amination of 2-Oxazolidinone
This protocol is adapted from the work of Friestad and Shen for the synthesis of chiral N-acylhydrazones, which are valuable precursors in asymmetric synthesis.[6][7]
-
Reagent Preparation: Prepare a stock solution of O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) in dioxane.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral 2-oxazolidinone substrate and dry dioxane.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Amination: Add the NbzONH₂ solution dropwise to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the N-amino-2-oxazolidinone.
Oxaziridines: Electrophilic Three-Membered Rings
Oxaziridines are cyclic hydroxylamine derivatives containing a strained three-membered C-N-O ring. This ring strain makes the nitrogen atom highly electrophilic and susceptible to nucleophilic attack.[9] They have been developed into a range of stable, isolable, and highly effective aminating agents.
Mechanism of Action
The reaction proceeds via a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring.[9][10] This attack results in the cleavage of the weak N-O bond, transferring the nitrogen substituent to the nucleophile and releasing a carbonyl compound (an aldehyde or ketone) as a byproduct.[11] The choice of substituents on the oxaziridine's carbon and nitrogen atoms is critical for tuning its stability and reactivity, and for minimizing unwanted side reactions with the carbonyl byproduct.[11]
Caption: Nucleophilic attack on an N-Protected Oxaziridine.
Evolution and Comparison of Oxaziridine Reagents
The development of oxaziridines has focused on improving stability, handling, and reaction outcomes.
| Reagent Generation | Example(s) | Key Features | Limitations |
| 1st Gen (Schmitz) | N-H Oxaziridines | Generated in situ. | Unstable, difficult to isolate; reactive aldehyde byproduct can lead to imine side products.[11] |
| 2nd Gen (Vidal, Collet) | N-Boc-3-(trichloromethyl)oxaziridine | Stable, isolable solids; transfer a protected amino group (e.g., Boc).[11] | Still can form some diaminated side products.[11] |
| 3rd Gen (Armstrong) | N-Boc-3,3-dimethyloxaziridine | Ketone byproduct is less reactive than aldehyde byproducts, reducing imine formation.[11] | High reactivity can still lead to side products with highly nucleophilic substrates.[11] |
| Modern N-H | Sterically hindered N-H oxaziridines | Bench-stable, crystalline solids; allow for direct transfer of -NH₂ group.[5] | Requires specific sterically hindered imine precursors for synthesis.[5] |
Experimental Protocol: α-Amination of an Enolate with N-Boc-Oxaziridine
This protocol describes a general procedure for the synthesis of N-Boc protected α-amino ketones, valuable intermediates in medicinal chemistry.[10]
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone substrate in a dry aprotic solvent like tetrahydrofuran (THF). Cool the solution to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) dropwise to generate the lithium enolate. Stir for 30-60 minutes at -78 °C.
-
Amination: Prepare a solution of a stable oxaziridine, such as N-Boc-3-(4-cyanophenyl)oxaziridine,[12] in THF. Add this solution dropwise to the cold enolate solution.
-
Monitoring and Quenching: Allow the reaction to stir at -78 °C, monitoring by TLC. Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired N-Boc-α-amino ketone.
Azodicarboxylates: Amination via Michael Addition
Dialkyl azodicarboxylates, such as diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD), are powerful electrophilic aminating agents. They are widely used in the α-amination of carbonyl compounds, often under organocatalytic or metal-catalyzed asymmetric conditions.[13][14]
Mechanism of Action
The reaction involves the conjugate (Michael-type) addition of a nucleophile, typically an enolate or enamine, to one of the electrophilic nitrogen atoms of the N=N double bond.[13] This forms a hydrazine adduct. In asymmetric variants, a chiral catalyst (e.g., proline or a cinchona alkaloid) activates the carbonyl compound to form a chiral enamine intermediate, which then attacks the azodicarboxylate stereoselectively.[4][14] The resulting product can then be cleaved to reveal the α-amino carbonyl compound.
Caption: Organocatalytic α-amination using an azodicarboxylate.
Comparison of Common Azodicarboxylate Reagents
The choice between DEAD and DBAD often depends on the steric environment of the substrate and the desired ease of deprotection.
| Reagent | Structure | Key Features | Deprotection |
| DEAD | EtO₂C-N=N-CO₂Et | Highly reactive, less sterically hindered. | Requires harsher conditions (e.g., catalytic hydrogenation) to cleave the N-N bond and remove the ethoxycarbonyl groups. |
| DBAD | tBuO₂C-N=N-CO₂tBu | More sterically demanding, can lead to higher selectivity. | The tert-butoxycarbonyl (Boc) groups are easily removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[4] |
Experimental Protocol: Asymmetric α-Amination of an Aldehyde
This protocol is a general representation of an organocatalyzed amination reaction.
-
Reaction Setup: In a vial, combine the aldehyde substrate, di-tert-butyl azodicarboxylate (DBAD), and a chiral organocatalyst (e.g., a proline derivative) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Execution: Stir the reaction mixture at the specified temperature (often ranging from 0 °C to room temperature).
-
Monitoring: Monitor the reaction for the consumption of the aldehyde using TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the crude material by flash column chromatography. The initial product is the hydrazine adduct.
-
Deprotection (if required): Dissolve the purified adduct in a suitable solvent and treat with a reagent to cleave the N-N bond and/or protecting groups (e.g., SmI₂ for N-N cleavage or TFA for Boc group removal) to yield the free α-amino aldehyde or its corresponding acid/alcohol after further transformation.
Emerging Electrophilic Amination Reagents
The field continues to evolve with the development of novel reagents offering unique reactivity.
-
Diazirines: These reagents have recently been employed in photodecarboxylative amination reactions, providing a mild and versatile method for C-N bond formation from readily available carboxylic acids.[15][16][17]
-
Electrophilic Azides: Reagents like trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) are highly effective for the electrophilic azidation of chiral enolates, providing a direct route to α-azido acids, which are immediate precursors to α-amino acids.[18][19]
Conclusion
Modern electrophilic amination has become a powerful and indispensable strategy in organic synthesis, providing a crucial alternative to classical nucleophilic methods. Hydroxylamine derivatives offer unparalleled versatility and tunability, from introducing protected amines to the direct installation of unprotected NH₂ groups.[3] Oxaziridines have matured into stable, reliable reagents for transferring protected and unprotected amino groups to a variety of nucleophiles. Azodicarboxylates remain the reagents of choice for many asymmetric α-amination reactions, particularly within the realm of organocatalysis. The continued development of novel reagents and catalytic systems promises to further enhance the efficiency, selectivity, and sustainability of C-N bond formation, empowering chemists to construct increasingly complex and vital nitrogen-containing molecules.
References
- Zhou, Z., & Kürti, L. (2021). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Electrophilic Amination Associated C-N Bond Forming Reactions. Wiley-VCH.
-
Shen, Y., & Friestad, G. K. (2003). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, 68(8), 3229–3235. [Link]
- Shen, Y., & Friestad, G. K. (2003). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry.
-
Aubé, J. (2012). Advances in the Chemistry of Oxaziridines. Chemical Society Reviews, 41(8), 3150-3164. [Link]
-
Vidal, J., et al. (1993). Electrophilic amination: preparation and use of N-Boc-3-(4-cyanophenyl)oxaziridine, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Shen, Y., & Friestad, G. K. (2003). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. PubMed. [Link]
- Bowers Lab.
-
Morandi, B., et al. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(69), 9576-9591. [Link]
-
Wikipedia. (n.d.). Electrophilic amination. [Link]
-
O'Neil, L. G., & Bower, J. F. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 24494-24513. [Link]
-
Morandi, B., et al. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. [Link]
-
Baran, P. S., et al. (2020). Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents. Journal of the American Chemical Society, 142(52), 21743–21750. [Link]
-
Vallribera, A., Sebastian, R. M., & Shafir, A. (2011). Azodicarboxylates as Electrophilic Aminating Reagents. Current Organic Chemistry, 15(10), 1581-1603. [Link]
-
Various Authors. (2019). Azodicarboxylates as Electrophilic Aminating Reagents. Request PDF. [Link]
-
Lopchuk, J., et al. (2021). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. Cell Reports Physical Science, 2(12), 100661. [Link]
-
Lopchuk, J., et al. (2021). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines: Divergent access to amines, hydrazines, and nitrogen-containing heterocycles. ChemRxiv. [Link]
-
Evans, D. A., et al. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(11), 4011–4030. [Link]
-
Evans, D. A., & Britton, T. C. (1987). Electrophilic azide transfer to chiral enolates. A general approach to the asymmetric synthesis of .alpha.-amino acids. Journal of the American Chemical Society, 109(22), 6881–6883. [Link]
Sources
- 1. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 10. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of S,S-Diphenylsulfilimine Monohydrate and its Synthetic Equivalents in Complex Molecule Synthesis
For the discerning researcher in the fields of medicinal chemistry and advanced organic synthesis, the strategic incorporation of sulfur-based functional groups is a cornerstone of modern molecular design. Among these, the sulfilimine moiety, a structural analogue of the sulfoxide, offers a unique combination of stereochemical stability, synthetic versatility, and biological relevance. This guide provides an in-depth comparative analysis of the synthesis and application of S,S-diphenylsulfilimine, a key building block and versatile intermediate. We will delve into various synthetic methodologies, offering a critical evaluation of their respective strengths and weaknesses, supported by experimental data and detailed protocols.
The Sulfilimine Functional Group: A Gateway to Molecular Complexity
Sulfilimines, characterized by a sulfur-nitrogen double bond, are tetravalent sulfur compounds that have garnered significant interest in both synthetic and medicinal chemistry.[1] They serve as versatile intermediates, precursors to medicinally important sulfoximines, and have been identified in biological systems, such as the cross-links in collagen IV.[2] S,S-Diphenylsulfilimine, in its monohydrate form, is a commercially available reagent that can be utilized directly in some synthetic transformations. However, for broader applicability and the synthesis of more complex analogues, a variety of synthetic methods are employed to construct the sulfilimine functionality in situ or as a separate synthetic step.
This guide will compare the following major synthetic strategies for accessing S,S-diaryl sulfilimines, with a focus on S,S-diphenylsulfilimine as a representative example:
-
Traditional Imination of Sulfides: The classical approach involving the direct imination of diphenyl sulfide.
-
Copper-Catalyzed S-Arylation of Sulfenamides: A modern, versatile method utilizing Chan-Lam type coupling.
-
Rhodium-Catalyzed Approaches: Primarily focused on the enantioselective synthesis of chiral sulfilimines.
-
Metal-Free Synthetic Routes: An increasingly popular strategy offering mild reaction conditions and avoiding transition metal contaminants.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a desired sulfilimine is dictated by factors such as substrate scope, functional group tolerance, scalability, and the need for stereocontrol. The following sections provide a comparative overview of the most prevalent methods.
Traditional Method: Oxidative Imination of Sulfides
The direct imination of thioethers is a long-standing method for the synthesis of sulfilimines. This approach typically involves the reaction of a sulfide with an aminating agent in the presence of an oxidant.
General Reaction: Ph2S + "N-Source" --(Oxidant)--> Ph2S=N-R
While conceptually straightforward, this method can suffer from limitations such as the use of harsh oxidants and the potential for over-oxidation to the corresponding sulfone.
Modern Approaches: S-Arylation of Sulfenamides
A more recent and highly versatile strategy for the synthesis of sulfilimines involves the S-arylation of readily accessible sulfenamides. This approach offers a modular and often milder alternative to traditional imination methods.
Copper-catalyzed Chan-Lam type coupling has emerged as a powerful tool for the formation of carbon-heteroatom bonds. Its application to the S-arylation of sulfenamides provides a robust and general method for the synthesis of diaryl sulfilimines.[1][3]
Key Features:
-
Mild Conditions: Typically performed at room temperature.
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the sulfenamide and the boronic acid coupling partner.
-
High Chemoselectivity: The reaction selectively proceeds via S-arylation over the thermodynamically more favorable N-arylation.[1]
Rhodium catalysis has been particularly impactful in the development of asymmetric methods for sulfilimine synthesis. While often employed for S-alkylation of sulfenamides with diazo compounds to generate chiral alkyl aryl sulfilimines,[4] rhodium catalysts have also been used for the imination of sulfides.[5][6]
Key Advantages:
-
High Enantioselectivity: Enables the synthesis of enantioenriched chiral sulfilimines, which are valuable precursors for chiral sulfoximines.
-
Catalytic Turnover: Achieves high yields with low catalyst loadings.
The development of metal-free synthetic methods is a major goal in modern organic chemistry, particularly for the synthesis of pharmaceutical intermediates where metal contamination is a concern. Several effective metal-free methods for the synthesis of sulfilimines have been reported.
-
Using Diaryliodonium Salts: The reaction of sulfenamides with diaryliodonium salts provides a rapid and efficient route to sulfilimines under mild, transition-metal-free conditions.[7][8]
-
Via Aryne Intermediates: The reaction of sulfenamides with aryne precursors offers another metal-free pathway to a diverse range of sulfilimines.[9]
Performance Comparison Data
The following table summarizes the performance of various methods for the synthesis of S,S-diaryl sulfilimines.
| Method | Catalyst/Reagent | Key Advantages | Key Disadvantages | Typical Yields | Reference |
| Traditional Imination | Various Oxidants | Direct, one-step from sulfides | Harsh conditions, over-oxidation risk | Variable | [10] |
| Copper-Catalyzed S-Arylation | Cu(TFA)2·H2O | Mild, broad scope, high chemoselectivity | Requires boronic acids | 70-95% | [1][3] |
| Rhodium-Catalyzed Imination | Rh2(OAc)4 | High yields, catalytic | Primarily for specific N-substituents | 80-97% | [6] |
| Metal-Free (Diaryliodonium Salts) | Diaryliodonium Salts | Metal-free, mild, rapid | Stoichiometric use of iodonium salt | 80-99% | [7][8] |
| Metal-Free (Aryne Intermediates) | Aryne Precursors | Metal-free, good functional group tolerance | Requires specialized aryne precursors | 60-95% | [9] |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for two distinct and effective methods are provided below.
Protocol 1: Copper-Catalyzed S-Arylation of a Sulfenamide
This protocol is adapted from the work of Jia, Kozlowski, and coworkers.[1]
Reaction: Synthesis of N-Benzoyl-S,S-diphenylsulfilimine
Materials:
-
N-(Phenylthio)benzamide (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Copper(II) trifluoroacetate monohydrate (Cu(TFA)2·H2O) (10 mol%)
-
4Å Molecular sieves
-
Dichloromethane (DCM)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add N-(phenylthio)benzamide, phenylboronic acid, and 4Å molecular sieves.
-
Add DCM to achieve a 0.1 M concentration with respect to the sulfenamide.
-
Add Cu(TFA)2·H2O to the mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzoyl-S,S-diphenylsulfilimine.
Protocol 2: Metal-Free S-Arylation using a Diaryliodonium Salt
This protocol is based on the work of Wu and coworkers.[7]
Reaction: Synthesis of N-Pivaloyl-S,S-diphenylsulfilimine
Materials:
-
N-(Phenylthio)pivalamide (1.0 equiv)
-
Diphenyliodonium triflate (1.2 equiv)
-
Sodium tert-butoxide (t-BuONa) (1.5 equiv)
-
Toluene
Procedure:
-
To a reaction tube, add N-(phenylthio)pivalamide, diphenyliodonium triflate, and sodium tert-butoxide.
-
Add toluene to achieve a 0.1 M concentration with respect to the sulfenamide.
-
Stir the reaction mixture at room temperature under an air atmosphere for 1 hour.
-
After the reaction is complete (monitored by TLC), quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-pivaloyl-S,S-diphenylsulfilimine.
Visualization of Synthetic Workflows and Mechanisms
To better illustrate the relationships between the synthetic methods and the subsequent applications of S,S-diphenylsulfilimine, the following diagrams are provided.
Sources
- 1. Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomolecule-Compatible Dehydrogenative Chan-Lam Coupling of Free Sulfilimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal-Free Chemoselective S-Arylation of Sulfenamides To Access Sulfilimines. | Semantic Scholar [semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
A Researcher's Guide to Electrophilic Sulfide Imination: A Cost-Benefit Analysis of S,S-Diphenylsulfilimine Monohydrate
In the landscape of modern synthetic chemistry, the efficient formation of sulfur-nitrogen bonds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. The sulfilimine moiety (R₂S=NR'), an aza-analogue of a sulfoxide, is a key functional group that has garnered significant attention. This guide provides an in-depth cost-benefit analysis of a traditional reagent for sulfide imination, S,S-Diphenylsulfilimine monohydrate, and compares it with a prominent modern alternative, O-(Diphenylphosphinyl)hydroxylamine (DPPH). This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific research applications.
Introduction: The Strategic Importance of Sulfilimine Synthesis
Sulfilimines are not merely structural curiosities; they are versatile intermediates and valuable pharmacophores. Their utility spans from being precursors to medicinally important sulfoximines to acting as chiral auxiliaries and ligands in asymmetric catalysis. The direct imination of readily available sulfides represents the most straightforward route to this functional group. The choice of the electrophilic aminating agent is a critical parameter that dictates the reaction's efficiency, substrate scope, cost, and overall practicality.
For years, reagents like S,S-Diphenylsulfilimine have been utilized for this purpose. However, the continuous drive for milder, more efficient, and cost-effective synthetic methods has led to the development of new reagents. This guide focuses on a comparative analysis of S,S-Diphenylsulfilimine monohydrate and O-(Diphenylphosphinyl)hydroxylamine (DPPH), providing a clear rationale for selecting the optimal reagent for specific research needs.
Mechanism of Action: A Tale of Two Aminating Agents
The efficacy and substrate compatibility of an aminating reagent are intrinsically linked to its mechanism of action. While both S,S-Diphenylsulfilimine monohydrate and DPPH achieve the same overall transformation, their mechanistic pathways differ, influencing their performance under various conditions.
S,S-Diphenylsulfilimine Monohydrate: The imination of sulfides with S,S-Diphenylsulfilimine typically requires activation, often through the use of a metal catalyst or by forming an N-halo intermediate. The lone pair of the sulfide sulfur atom attacks the electrophilic nitrogen of the activated sulfilimine, leading to the formation of a transient intermediate which then collapses to the desired sulfilimine product and a diphenyl sulfide byproduct.
Caption: Generalized mechanism for sulfide imination using S,S-Diphenylsulfilimine.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): In contrast, DPPH often operates under mild, metal-free conditions. The reaction is believed to proceed through a direct nucleophilic attack of the sulfide on the nitrogen atom of DPPH, which is rendered electrophilic by the strongly electron-withdrawing diphenylphosphinyl group. This is followed by an intramolecular proton transfer and departure of the diphenylphosphinic acid leaving group.
Caption: Proposed mechanism for sulfide imination using DPPH.
Comparative Performance Analysis
The choice between S,S-Diphenylsulfilimine monohydrate and DPPH often comes down to a trade-off between cost, reaction conditions, and desired performance. Below is a summary of their key characteristics, followed by representative experimental protocols.
| Feature | S,S-Diphenylsulfilimine Monohydrate | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Analysis |
| Reagent Cost (per gram) | ~$103 - $199 | ~$45 - $70 | DPPH is significantly more cost-effective on a per-gram basis. |
| Molar Cost (per mole) | ~$22,587 - $43,641 | ~$10,494 - $16,329 | The cost advantage of DPPH is even more pronounced on a molar basis due to its slightly higher molecular weight. |
| Typical Reaction Conditions | Often requires activation (e.g., with NCS) or metal catalysis. May require elevated temperatures. | Typically mild, metal-free conditions at room temperature.[1][2] | DPPH offers more benign and operationally simpler reaction conditions, which can reduce downstream costs and improve functional group tolerance. |
| Reaction Times | Can range from several hours to overnight. | Often rapid, with reactions completing in a few hours.[2] | The faster reaction times with DPPH can increase laboratory throughput. |
| Substrate Scope | Generally good for a range of sulfides. | Broad substrate scope, including complex and sensitive molecules like peptides and natural products.[1][2] | DPPH has demonstrated excellent compatibility with a wider array of functional groups, making it ideal for late-stage functionalization. |
| Byproducts | Diphenyl sulfide | Diphenylphosphinic acid | Both byproducts are generally straightforward to remove via standard purification techniques. |
| Safety & Handling | Stable solid. | Can be an energetic material, requiring careful handling, especially on a larger scale. | While DPPH is highly effective, its energetic nature necessitates a thorough safety assessment before use, particularly for scale-up operations. |
Note: Prices are estimates based on listed prices from major chemical suppliers (e.g., Sigma-Aldrich, TCI America, Thermo Scientific) in January 2026 and are subject to change. Molar cost is calculated based on the per-gram price and the molecular weight of each compound.
Experimental Protocols
To provide a practical comparison, the following are representative protocols for the imination of a common substrate, thioanisole.
Protocol 1: Imination of Thioanisole using S,S-Diphenylsulfilimine Monohydrate (Representative)
This protocol is a generalized procedure based on common practices for sulfilimine synthesis.
Workflow Diagram:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
